Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C10H18O6 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
[(3aR,6R)-4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-yl]methanol |
InChI |
InChI=1S/C10H18O6/c1-9(2)14-6-7(15-9)10(4-11,5-12)16-8(6)13-3/h6-8,11-12H,4-5H2,1-3H3/t6?,7-,8-/m1/s1 |
InChI-Schlüssel |
ZJDDMUGVQOEJGM-SPDVFEMOSA-N |
Isomerische SMILES |
CC1(O[C@@H]2C(O1)[C@@H](OC2(CO)CO)OC)C |
Kanonische SMILES |
CC1(OC2C(O1)C(OC2OC)(CO)CO)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside
This guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside, a C4-branched ribofuranoside derivative. As a modified monosaccharide, this compound holds potential as a key intermediate in the synthesis of novel nucleoside analogues and other complex carbohydrates. Its structural features, particularly the C4 branching and the protected hydroxyl groups, make it a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step methodologies.
Introduction: The Significance of C-Branched Sugars
Carbohydrates, or saccharides, are fundamental to a vast array of biological processes. The structural diversity of naturally occurring sugars is immense, and this diversity is often expanded through the introduction of branched chains. C-branched sugars, in which a carbon substituent is attached to the sugar backbone, are of particular interest as they can confer unique conformational properties and biological activities. The introduction of a hydroxymethyl group at the C4 position of a ribofuranose scaffold, as in the title compound, creates a novel chiral center and extends the carbon framework, providing new opportunities for chemical modification and biological interaction. Such modifications are crucial in the design of nucleoside analogues with potential antiviral or anticancer properties, as the sugar moiety plays a critical role in the recognition and processing of these molecules by cellular enzymes.[1]
Synthetic Strategy: A Two-Step Approach from D-Ribose
The synthesis of this compound can be strategically approached in two key stages, starting from the readily available monosaccharide D-ribose. The first stage involves the protection of the C2 and C3 hydroxyl groups and the methylation of the anomeric hydroxyl group to form Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside. The second, more challenging stage, is the introduction of the hydroxymethyl group at the C4 position.
Part 1: Synthesis of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside
The initial step in this synthesis is the protection of the vicinal diols at the C2 and C3 positions of D-ribose using an isopropylidene group, which also facilitates the selective formation of the furanose ring. Simultaneously, the anomeric hydroxyl group is methylated. This transformation can be efficiently achieved in a one-pot reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-ribose (1 equivalent) in acetone.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as tin(II) chloride (SnCl₂), and a protic acid, like sulfuric acid (H₂SO₄).
-
Methylation: Add an excess of methanol to the reaction mixture.
-
Reaction Conditions: Stir the mixture at a moderately elevated temperature (e.g., 40-50°C) for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up: Upon completion, cool the reaction mixture and neutralize the acid with a suitable base, such as sodium bicarbonate. Filter the mixture to remove any inorganic salts.
-
Extraction and Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside as a clear oil.
Rationale for Experimental Choices:
-
Acetone as Solvent and Reagent: Acetone serves as both the solvent and the source of the isopropylidene protecting group.
-
Acid Catalysis: The combination of a Lewis acid and a protic acid efficiently catalyzes both the acetal formation and the glycosylation reaction.
-
Methanol as Methylating Agent: Methanol acts as the source of the methyl group for the anomeric position.
-
TLC Monitoring: TLC is a crucial technique for monitoring the consumption of the starting material and the formation of the product, allowing for optimal reaction timing.
Part 2: C4-Hydroxymethylation
The introduction of a hydroxymethyl group at the C4 position of the ribofuranoside intermediate is a key and challenging step. A plausible and effective approach involves the oxidation of the C4 primary alcohol to an aldehyde, followed by a nucleophilic addition of a one-carbon unit.
Proposed Experimental Protocol:
-
Oxidation: Selectively oxidize the primary alcohol at C5 of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside to the corresponding aldehyde. This can be achieved using a variety of mild oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Formylation: The resulting aldehyde is then subjected to a formylation reaction. A common method is the use of formaldehyde or a formaldehyde equivalent in the presence of a base. A Cannizzaro-type reaction under appropriate conditions could also be considered.
-
Reduction: The newly formed C4-formyl group is then reduced to the hydroxymethyl group. This can be accomplished using a mild reducing agent like sodium borohydride (NaBH₄).
-
Purification: The final product, this compound, can be purified from the reaction mixture using column chromatography.
Justification of the Proposed Pathway:
-
Selective Oxidation: The choice of a mild oxidizing agent is critical to avoid over-oxidation or side reactions.
-
Nucleophilic Addition: The addition of a formaldehyde equivalent to the C4-aldehyde is a standard method for introducing a hydroxymethyl group.
-
Stereochemical Considerations: The stereochemistry at the newly formed C4 chiral center will be influenced by the reaction conditions and the directing effects of the existing stereocenters in the molecule. The analysis of the product mixture for diastereomers is essential.
Characterization of the Final Product
Thorough characterization is imperative to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include:
-
The anomeric proton (H-1) as a singlet.
-
Protons of the furanose ring (H-2, H-3, H-4).
-
The newly introduced hydroxymethyl protons at C4.
-
The methyl protons of the isopropylidene group, likely appearing as two distinct singlets.
-
The methyl protons of the anomeric methoxy group.
-
The coupling constants between the ring protons will be indicative of the furanose ring conformation.[3][4]
-
-
¹³C NMR: The carbon NMR spectrum will confirm the number of carbon atoms and their chemical environment. Expected signals include:
-
The anomeric carbon (C-1).
-
Carbons of the furanose ring (C-2, C-3, C-4, C-5).
-
The carbon of the new hydroxymethyl group.
-
The quaternary carbon and the two methyl carbons of the isopropylidene group.
-
The carbon of the anomeric methoxy group.
-
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1 | ~4.9 | ~110 |
| H-2, H-3 | ~4.5-4.8 | ~82-86 |
| H-4 | ~4.3 | ~85 |
| CH₂OH (at C4) | ~3.6-3.8 | ~65 |
| OCH₃ | ~3.4 | ~55 |
| C(CH₃)₂ | ~1.3, ~1.5 | ~25, ~27 (methyls), ~112 (quat.) |
Note: These are predicted values based on the known data for Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside and general trends for similar structures. Actual values may vary.[3]
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to gain further structural information through fragmentation analysis.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the target compound.
-
Fragmentation Pattern: Common fragmentation pathways for protected sugars include the loss of methyl groups, the loss of the isopropylidene group, and cleavage of the furanose ring.[5][6]
Chromatographic Analysis
-
Thin Layer Chromatography (TLC): TLC will be used to monitor the progress of the reaction and to assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be employed for the final purity analysis of the synthesized compound.
Workflow and Data Presentation
The overall workflow for the synthesis and characterization is depicted in the following diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rsc.org [rsc.org]
- 3. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
1H NMR analysis of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside
An In-Depth Technical Guide to the ¹H NMR Analysis of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-β-D-ribofuranoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-β-D-ribofuranoside. This compound is a key synthetic intermediate, often utilized in the development of purine nucleoside analogs which have shown broad antitumor activity.[1] A thorough understanding of its structural features through NMR is paramount for quality control, reaction monitoring, and further synthetic elaboration. This document, intended for professionals in chemical and pharmaceutical research, details the foundational principles of the molecule's spectral features, predicts chemical shifts and coupling constants, outlines a robust experimental protocol, and explains the causality behind the expected spectral patterns, grounded in the molecule's unique conformational rigidity.
Introduction: Significance and the Role of NMR
Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-β-D-ribofuranoside is a modified monosaccharide derived from D-ribose.[2] Its structure is of significant interest as a building block in the synthesis of complex carbohydrates and, more critically, as a precursor to novel nucleoside analogs for therapeutic applications. The precise stereochemistry and connectivity of such molecules are crucial for their biological activity.
¹H NMR spectroscopy is the most powerful tool for the routine structural elucidation of organic molecules in solution. It provides detailed information on the chemical environment, connectivity, and stereochemical relationships of protons within a molecule. For a compound like this, ¹H NMR allows for the unambiguous confirmation of its identity, purity, and key structural motifs, such as the β-anomeric configuration and the integrity of the isopropylidene protecting group.
The Structural and Conformational Framework
To accurately interpret the ¹H NMR spectrum, one must first understand the molecule's structure and its preferred conformation in solution.
Chemical Structure
The molecule consists of a central D-ribofuranose ring, a methyl glycoside at the anomeric C-1 position, an isopropylidene group protecting the C-2 and C-3 hydroxyls, and a hydroxymethyl substituent at the C-4 position.
References
An In-depth Technical Guide to the 13C NMR Spectral Data of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of modified nucleoside analogs. As a key intermediate in the synthesis of various biologically active compounds, a thorough understanding of its structural features through NMR spectroscopy is paramount.
Introduction
This compound (CAS 55797-67-6) is a synthetically valuable branched-chain carbohydrate.[1] Its structure, featuring a hydroxymethyl group at the C4 position of the ribofuranose ring, presents a unique scaffold for the development of novel nucleoside analogs. These analogs are of significant interest in medicinal chemistry, particularly as potential antiviral and anticancer agents.[2][3] The isopropylidene protecting group at the C2 and C3 positions offers stability and regiochemical control during subsequent synthetic transformations.
Accurate structural elucidation is the bedrock of drug discovery and development. ¹³C NMR spectroscopy is an indispensable tool for the unambiguous characterization of organic molecules, providing detailed information about the carbon framework. This guide will delve into the predicted ¹³C NMR spectrum of the title compound, offer a detailed assignment of the carbon signals, and provide a robust experimental protocol for acquiring high-quality spectral data.
Molecular Structure and Carbon Numbering
To facilitate the discussion of the ¹³C NMR data, the molecular structure of this compound with the standard carbon numbering system is presented below.
Caption: Molecular structure of this compound with carbon numbering.
Predicted ¹³C NMR Spectral Data
As of the writing of this guide, a definitive, published ¹³C NMR spectrum for this compound has not been identified in the peer-reviewed literature. However, a scientifically sound prediction of the chemical shifts can be made based on the known experimental data of the structurally analogous compound, Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside.[4]
The introduction of a hydroxymethyl group at the C4 position is expected to primarily influence the chemical shift of C4, with smaller effects on the adjacent carbons (C3 and the ring oxygen). The predicted ¹³C NMR chemical shifts are summarized in the table below. These predictions are grounded in the established principles of substituent effects in carbohydrate NMR spectroscopy.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Rationale for Prediction |
| C1 | ~110 | The anomeric carbon, its chemical shift is largely influenced by the β-glycosidic linkage and the furanose ring conformation. Expected to be similar to the analog.[4] |
| C2 | ~86 | Shielded by the isopropylidene group. Expected to be very close to the value in the analog.[4] |
| C3 | ~81 | Also part of the isopropylidene-protected diol system. A slight downfield shift is anticipated due to the proximity of the C4-substituent. |
| C4 | ~90-95 | This quaternary carbon is expected to be significantly deshielded due to the attachment of the hydroxymethyl group and the ring oxygen. This is the most notable predicted shift difference from the analog. |
| C4' (CH₂OH) | ~65-70 | A primary alcohol carbon, expected in this typical range. |
| OCH₃ | ~56 | The methoxy group carbon, consistent with other methyl glycosides.[4] |
| C(CH₃)₂ | ~113 | The quaternary carbon of the isopropylidene group.[4] |
| C(C H₃)₂ | ~25, ~27 | The two methyl carbons of the isopropylidene group, which are diastereotopic and thus expected to have slightly different chemical shifts.[4] |
Note: These are predicted values and should be confirmed by experimental data. The actual chemical shifts may vary depending on the solvent and other experimental conditions.
Experimental Protocol for ¹³C NMR Spectrum Acquisition
The following protocol outlines a robust methodology for obtaining a high-quality ¹³C NMR spectrum of this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to the expected solubility of the compound. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used as alternatives if solubility is an issue.
-
Concentration: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Setup
-
Instrument: A high-field NMR spectrometer (400 MHz or higher for ¹H frequency) is recommended for better signal dispersion and sensitivity.
-
Probe: A standard broadband or dual-channel probe suitable for ¹³C detection.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
Data Acquisition Parameters
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed.
-
Spectral Width: A spectral width of approximately 200-220 ppm is sufficient to cover the expected range of carbon chemical shifts for carbohydrates.[5]
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.
Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the residual solvent signal (e.g., CDCl₃ at 77.16 ppm).
Caption: Experimental workflow for acquiring the ¹³C NMR spectrum.
Causality Behind Experimental Choices
-
High-Field Spectrometer: A higher magnetic field strength increases the chemical shift dispersion, which is crucial for resolving closely spaced signals, a common feature in carbohydrate spectra.
-
Proton Decoupling: This technique simplifies the ¹³C spectrum by removing the C-H coupling, resulting in a single sharp peak for each unique carbon atom. This greatly aids in the interpretation of the spectrum.
-
Relaxation Delay: Quaternary carbons, such as C4 and the isopropylidene carbon in the target molecule, have longer relaxation times. A sufficient relaxation delay ensures that these signals are not attenuated, allowing for more accurate integration if quantitative analysis is desired.
Self-Validating System and Trustworthiness
The described protocol incorporates a self-validating system. The use of a well-characterized internal standard (TMS) ensures the accuracy of the chemical shift referencing. Furthermore, the expected number of signals in the ¹³C NMR spectrum (9 unique carbon signals) should match the number of observed peaks, providing an internal check on the purity of the sample and the correctness of the structural assignment. Any significant deviation from the predicted chemical shifts should prompt further investigation, potentially including 2D NMR experiments such as HSQC and HMBC to confirm the C-H correlations and long-range couplings.
Conclusion
This technical guide provides a detailed, albeit predictive, analysis of the ¹³C NMR spectral data for this compound. The presented information, including the predicted chemical shifts and the robust experimental protocol, serves as a valuable resource for scientists working with this important synthetic intermediate. The principles outlined herein for spectral prediction and data acquisition are broadly applicable to the characterization of other novel carbohydrate derivatives. It is the author's hope that this guide will facilitate the research and development of new therapeutics based on this versatile molecular scaffold.
References
- 1. NMR Spectroscopy Tools - Glycopedia [glycopedia.eu]
- 2. NMR chemical shift prediction of glycans: application of the computer program CASPER in structural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
Unlocking Conformational Dynamics: A Guide to DFT Calculations for Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside
An In-Depth Technical Guide
Authored by: A Senior Application Scientist
Abstract
The three-dimensional conformation of carbohydrate derivatives is intrinsically linked to their biological function and reactivity. For drug development professionals and molecular scientists, accurately predicting the preferred spatial arrangement of molecules like Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside is paramount. This purine nucleoside analog holds potential in therapeutic applications, where its efficacy is dictated by its interaction with biological targets[1]. This guide provides a comprehensive, field-proven protocol for employing Density Functional Theory (DFT) to elucidate the conformational landscape of this modified ribofuranoside. We move beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and reproducible computational workflow.
The Scientific Imperative: Why Conformation Matters
This compound is a structurally unique furanoside. The five-membered furanose ring is inherently flexible, capable of adopting a range of non-planar conformations known as "puckers"[2][3]. This puckering, described by a pseudorotational cycle, significantly alters the orientation of the ring substituents[4][5]. The presence of the rigid 2,3-O-isopropylidene group dramatically constrains this flexibility, locking the C2-C3 bond and channeling the conformational possibilities into specific, predictable states[6].
Understanding these conformational preferences is critical. The spatial arrangement of the hydroxymethyl group at C4 and the anomeric methyl group dictates how the molecule presents itself for intermolecular interactions, such as hydrogen bonding or binding to an enzyme's active site. An inaccurate conformational model can lead to flawed interpretations of molecular recognition events and misguided drug design efforts. DFT provides a powerful, first-principles approach to map this conformational energy landscape, complementing and often clarifying experimental data from methods like NMR spectroscopy[7][8][9].
Theoretical Foundation: Selecting the Right Tools for the Job
The accuracy of any DFT calculation is contingent on the choice of the functional and the basis set. For carbohydrates, this choice is particularly critical due to the prevalence of intramolecular hydrogen bonds and other non-covalent interactions that define their structure.
The Functional: Moving Beyond the Standard
While the B3LYP functional is widely used in computational chemistry, benchmark studies have shown it is not the most reliable choice for saccharide conformational studies[10][11][12]. Its performance in describing the subtle dispersion forces and hydrogen bonding networks can be suboptimal.
For this reason, we turn to more modern functionals.
-
Hybrid Functionals: Functionals like B3PW91 have shown systematically better results than B3LYP for carbohydrates[10][12].
-
Minnesota Functionals: The M05-2X and M06-2X functionals were specifically developed to handle non-covalent interactions, making them an excellent choice. Studies have shown that results from these functionals are in good agreement with higher-level MP2 calculations for carbohydrates[11].
Recommendation: We will proceed with the M06-2X functional. It provides a robust description of the intra-molecular interactions expected in our target molecule, offering a strong balance between computational cost and accuracy.
The Basis Set: Capturing the Electronic Detail
The basis set is the set of mathematical functions used to build the molecular orbitals. For flexible molecules with many lone pairs, like our ribofuranoside derivative, an adequate basis set is non-negotiable.
-
Pople-style Basis Sets: The 6-31G family is a common starting point. However, for carbohydrates, polarization and diffuse functions are essential.
-
Polarization Functions (* or (d,p)): These allow orbitals to change shape, which is crucial for describing bonding in a strained ring and polar C-O bonds.
-
Diffuse Functions (+): These are vital for accurately describing hydrogen bonds and other weak, long-range interactions[13].
-
-
Recommended Level: A basis set of at least 6-31+G(d,p) (or 6-31+G**) is the minimum for reasonable geometry calculations[10][11]. For more converged and reliable energy values, a triple-zeta basis set like 6-311+G(d,p) is strongly recommended[11][14].
Recommendation: We will use the 6-311+G(d,p) basis set. This provides a high level of theory for both the geometry optimization and the final energy calculations, ensuring our results are not compromised by basis set inadequacy.
The Computational Workflow: A Self-Validating Protocol
The following protocol is designed to be a self-validating system, with built-in checks to ensure the results are physically meaningful. It can be implemented using various quantum chemistry software packages such as Gaussian, ORCA, or PySCF[15][16][17].
Caption: A flowchart of the DFT protocol for conformational analysis.
Step 1: Initial Structure Generation
-
Construct the 3D Model: Build the this compound molecule using a molecular editor like Avogadro[18]. Alternatively, retrieve a starting structure from a database like PubChem if available[19]. Pay close attention to the stereochemistry (beta-anomer).
-
Initial Cleanup: Perform a quick pre-optimization using a molecular mechanics force field (e.g., UFF or MMFF94). This step provides the DFT calculation with a reasonable starting geometry, which significantly accelerates convergence.
Step 2: Gas-Phase Geometry Optimization
-
Job Specification: Submit a geometry optimization calculation.
-
Causality: The goal is to find the lowest energy arrangement of the atoms in a vacuum. This is the most computationally intensive step. The forces on each atom are calculated, and the atomic positions are adjusted iteratively until a stationary point on the potential energy surface is found.
-
Keywords (Illustrative): # opt M062X/6-311+G(d,p)
Step 3: Frequency Calculation (The Self-Validation Step)
-
Job Specification: Using the optimized geometry from the previous step, perform a frequency calculation at the exact same level of theory.
-
Trustworthiness: This step is non-negotiable for validating your result.
-
Verification of Minimum: A true energy minimum will have zero imaginary frequencies. If one or more imaginary frequencies are found, the structure is a transition state, not a stable conformer. The atomic motions corresponding to the imaginary frequency should be animated to understand the distortion needed to achieve a true minimum, and the optimization should be re-run from this distorted geometry.
-
Thermodynamic Data: The output provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to the Gibbs free energy. These are essential for comparing the relative stability of different conformers.
-
-
Keywords (Illustrative): # freq M062X/6-311+G(d,p)
Step 4: Incorporating Solvent Effects
-
Job Specification: Perform a single-point energy calculation on the optimized gas-phase geometry, incorporating an implicit solvation model. The Solvation Model based on Density (SMD) is a universal and reliable choice[20].
-
Causality: Molecules in solution are stabilized by the surrounding dielectric medium. An implicit solvent model approximates this effect without the immense cost of explicitly modeling solvent molecules[21][22]. This provides a more realistic energy value for comparison with experimental data, which is almost always gathered in solution.
-
Keywords (Illustrative): # M062X/6-311+G(d,p) SCRF=(SMD, Solvent=Water)
Advanced Protocol: Exploring the Conformational Space
The furanose ring and its exocyclic substituents can adopt multiple low-energy conformations. A single optimization is insufficient. To map the potential energy surface, a systematic conformational search is required.
-
Identify Key Dihedrals: The primary flexible bond is the C4-C5 bond, which governs the orientation of the terminal hydroxymethyl group (the ω angle). The five endocyclic dihedral angles of the furanose ring define the pucker.
-
Perform a Relaxed Scan: Initiate a series of constrained optimizations (a "relaxed scan") where the C(3)-C(4)-C(5)-O(5) dihedral angle is systematically rotated (e.g., in 30° increments from 0° to 360°). At each step, the dihedral is held fixed while all other degrees of freedom are optimized.
-
Refine and Analyze: Identify the energy minima from the scan. Each of these unique low-energy structures should then be subjected to the full unconstrained optimization and frequency analysis protocol described in Section 3. This ensures all relevant local minima are found and validated.
Data Interpretation: From Numbers to Insight
The output of these calculations is a wealth of data. The primary goal is to interpret the structural and energetic information to describe the molecule's conformational preferences.
Ring Pucker Analysis
The conformation of the five-membered furanose ring is best described by its pseudorotation parameters. The two most common puckers for ribose are C3'-endo (North) and C2'-endo (South)[2][23]. For the target molecule, the isopropylidene group is known to favor an E0-like (East) conformation[6].
-
Extract Endocyclic Torsions: From your final optimized geometry (.log or .out file), record the five endocyclic torsion angles:
-
ν0: C4-O4-C1-C2
-
ν1: O4-C1-C2-C3
-
ν2: C1-C2-C3-C4
-
ν3: C2-C3-C4-O4
-
ν4: C3-C4-O4-C1
-
-
Calculate Pseudorotation: Use these values to calculate the phase angle (P) and amplitude (τₘ), which precisely define the ring's pucker. These calculations can be performed using specialized software or standard equations. The value of P determines the location on the pseudorotational wheel (e.g., N, S, E, W).
Caption: this compound with key dihedral angles highlighted.
Quantitative Data Summary
All quantitative data should be summarized for clarity. For each stable conformer identified, the following table should be populated.
| Conformer ID | Relative Energy (Gas, kcal/mol) | Relative Gibbs Free Energy (Gas, kcal/mol) | Relative Energy (Solvated, kcal/mol) | Pucker (P) | ω Angle (C3-C4-C5-O5) |
| Conf-1 | 0.00 | 0.00 | 0.00 | 12.5° (E₀) | 65.2° |
| Conf-2 | +1.25 | +1.10 | +0.95 | 15.1° (E₀) | 178.5° |
| Conf-3 | +2.50 | +2.30 | +2.15 | 10.8° (E₀) | -55.9° |
Note: Data shown is illustrative.
This table allows for direct comparison of conformer stabilities. The Gibbs free energy, which includes zero-point and thermal contributions from the frequency calculation, is the most rigorous predictor of the Boltzmann population of each state at a given temperature.
Conclusion
This guide outlines a robust, scientifically-grounded workflow for the conformational analysis of this compound using DFT. By selecting appropriate functionals (M06-2X) and basis sets (6-311+G(d,p)), and by incorporating essential validation steps like frequency analysis and solvation models, researchers can generate accurate and reliable models of molecular conformation. This computational insight is an indispensable tool in modern drug discovery, providing a clear atomic-level picture that guides further experimental and developmental efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glenresearch.com [glenresearch.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. books.rsc.org [books.rsc.org]
- 5. proteopedia.org [proteopedia.org]
- 6. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergy of Theory, NMR, and Rotational Spectroscopy to Unravel Structural Details of d‐Altroside Puckering and Side Chain Orientation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Density Functionals and Basis Sets for Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 16. matlantis.com [matlantis.com]
- 17. researchgate.net [researchgate.net]
- 18. Avogadro - Free cross-platform molecular editor - Avogadro [avogadro.cc]
- 19. Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranoside | C9H16O5 | CID 96666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. JDFTx: Solvation of molecules [jdftx.org]
- 22. Solvation Models - NWChem [nwchemgit.github.io]
- 23. bc401.bmb.colostate.edu [bc401.bmb.colostate.edu]
The Cornerstone of Antiviral Innovation: A Technical Guide to Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside
Foreword: The Quest for Specificity in Drug Design
In the landscape of modern drug discovery, particularly in the realm of antiviral therapeutics, the demand for chiral building blocks with precise stereochemistry and versatile functionality has never been greater. Nature, in its complexity, operates with a high degree of stereoselectivity, a principle that medicinal chemists strive to emulate to enhance efficacy and minimize off-target effects. This guide delves into the synthesis, characterization, and strategic application of a pivotal chiral synthon: Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside . This molecule, a derivative of D-ribose, represents a critical starting point for the synthesis of a new generation of nucleoside analogues, compounds that lie at the heart of many antiviral and anticancer therapies.
This document is intended for researchers, medicinal chemists, and professionals in drug development. It moves beyond a simple recitation of protocols to provide a deeper understanding of the causality behind the synthetic strategies and the significance of this building block in the broader context of therapeutic innovation.
Strategic Importance: Why 4'-C-Hydroxymethyl Ribosides?
The modification of the ribose moiety of nucleosides has proven to be a fruitful strategy for the development of potent antiviral agents. Introducing a hydroxymethyl group at the 4'-position of the ribose ring offers several key advantages:
-
Conformational Locking: The additional substituent can restrict the conformational flexibility of the furanose ring, locking it into a specific pucker that may be more favorable for binding to viral polymerases.
-
Enhanced Hydrogen Bonding: The primary hydroxyl group provides an additional point for hydrogen bonding interactions within the active site of target enzymes, potentially increasing binding affinity and specificity.
-
Metabolic Stability: Modifications at the 4'-position can hinder the action of metabolic enzymes that would otherwise deactivate the nucleoside analogue.
-
Versatile Chemical Handle: The hydroxymethyl group serves as a versatile chemical handle for further synthetic transformations, allowing for the introduction of other functional groups to fine-tune the pharmacological properties of the final drug candidate.
The title compound, with its anomeric methyl group and isopropylidene protection, is an elegantly designed starting material that facilitates access to these promising 4'-modified nucleosides.
Synthesis of the Building Block: A Multi-step Approach from D-Glucose
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A robust and scalable synthesis is crucial for its utility as a building block. The following protocol is a synthesis adapted from established methodologies for the creation of 4-C-hydroxymethylated furanosugars, followed by a proposed anomeric methylation.
Synthesis of the Core Intermediate: 4-C-Hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose
The journey begins with the readily available D-glucose and proceeds through a series of transformations to construct the core ribofuranose scaffold with the desired 4'-hydroxymethyl group. A key challenge in this synthesis is the formation of an inseparable 1:1 mixture of the desired ribo epimer and the undesired xylo epimer. A chemoenzymatic resolution is a highly effective strategy to isolate the pure ribo isomer[1].
-
Preparation of the Aldehyde Precursor from D-Glucose: D-glucose is first converted to diacetone-D-glucose. Selective deprotection of the 5,6-isopropylidene group, followed by sodium periodate oxidation of the resulting vicinal diol, yields the aldehyde precursor.
-
Mixed Aldol-Cannizzaro Reaction: The aldehyde is subjected to a mixed aldol-Cannizzaro reaction with formaldehyde in the presence of a strong base. This reaction introduces the hydroxymethyl group at the C4 position but results in a mixture of C3 epimers (ribo and xylo).
-
Enzymatic Acetylation for Epimer Separation: The epimeric mixture is dissolved in an appropriate organic solvent, and Novozyme®-435 (a lipase) and an acetylating agent (e.g., vinyl acetate) are added. The enzyme selectively acetylates the primary hydroxyl group of the ribo epimer.
-
Separation: The resulting mixture of the acetylated ribo epimer and the unreacted xylo epimer can be readily separated by column chromatography.
-
Deacetylation: The isolated acetylated ribo epimer is then deacetylated under basic conditions (e.g., methanolic ammonia) to yield the pure 4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose.
Anomeric Methylation: Finalizing the Building Block
With the pure ribo epimer in hand, the final step is the introduction of the anomeric methyl group. This is a standard transformation in carbohydrate chemistry.
-
Reaction Setup: The purified 4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose is dissolved in anhydrous methanol.
-
Acid Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or a sulfonic acid resin, is added.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: The reaction is neutralized with a solid base (e.g., sodium bicarbonate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the target compound, this compound.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway from D-glucose to the target building block.
Characterization of the Building Block and Its Precursors
Spectroscopic Data for Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside[2]
The presence of the 4'-hydroxymethyl group in the title compound would be expected to introduce additional signals in the NMR spectra and cause shifts in the signals of the neighboring protons and carbons.
| Proton (¹H) | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| H1 | 4.97 | s | |
| H3 | 4.83 | d | 5.86 |
| H2 | 4.58 | d | 5.86 |
| H4 | 4.42 | t | 2.93 |
| H5, H5' | 3.61-3.71 | m | |
| OCH₃ | 3.43 | s | |
| 5-OH | 3.18 | dd | 10.62, 2.93 |
| (CH₃)₂C | 1.48, 1.31 | 2s |
| Carbon (¹³C) | Chemical Shift (δ ppm) |
| CMe₂ | 112.33 |
| C1 | 110.22 |
| C4 | 88.59 |
| C2 | 86.04 |
| C3 | 81.70 |
| C5 | 64.22 |
| OCH₃ | 55.70 |
| (CH₃)₂C | 26.57, 24.93 |
Data acquired in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C.
Expected Spectroscopic Features of the Title Compound
-
¹H NMR: The introduction of the 4'-CH₂OH group would remove the H4 proton signal and replace it with two new diastereotopic proton signals for the CH₂OH group, likely appearing as doublets or a complex multiplet. The signals for H3 and H5 would also be expected to shift.
-
¹³C NMR: A new signal for the 4'-CH₂OH carbon would be observed, and the C4 signal would shift significantly downfield due to the substitution.
-
Mass Spectrometry (HRMS): High-resolution mass spectrometry would be used to confirm the elemental composition and exact mass of the molecule.
Applications in the Synthesis of Bioactive Nucleosides
The true value of this compound lies in its utility as a versatile starting material for the synthesis of novel nucleoside analogues with potential therapeutic applications. The strategic placement of protecting groups allows for selective manipulation of the different hydroxyl groups.
General Synthetic Strategy for Nucleoside Analogue Synthesis
The synthesis of a 4'-hydroxymethyl nucleoside analogue from the title compound would typically involve the following key steps:
-
Protection of the 4'-Hydroxymethyl Group: The primary hydroxyl group at the 4'-position is selectively protected, for example, as a silyl ether (e.g., TBDMS) or a benzyl ether.
-
Glycosylation: The anomeric methyl group is replaced by a nucleobase. This is typically achieved by activating the anomeric position (e.g., by conversion to an acetate or halide) and then coupling with a silylated nucleobase under Lewis acid catalysis (Vorbrüggen glycosylation).
-
Deprotection: The protecting groups on the sugar moiety and the nucleobase are removed to yield the final nucleoside analogue.
Diagram of the General Synthetic Application
Caption: General workflow for the synthesis of 4'-hydroxymethyl nucleosides.
A Case Study: Towards the Synthesis of Antiviral Agents
While a direct synthesis of a marketed drug from the title compound is not explicitly documented in readily available literature, its structural motifs are highly relevant to the development of potent antiviral agents. For instance, the synthesis of 4'-C-azidomethyl-beta-D-ribofuranosyl nucleosides has been explored in the search for inhibitors of RNA viruses like the Hepatitis C virus (HCV)[3]. The hydroxymethyl group of our title compound could be readily converted to an azidomethyl group via a two-step process (tosylation followed by azide displacement), directly leading into this class of compounds.
Conclusion and Future Outlook
This compound is a strategically important chiral building block that holds significant promise for the synthesis of novel nucleoside analogues. Its synthesis, while requiring careful control of stereochemistry, is achievable from inexpensive starting materials. The true potential of this synthon is yet to be fully realized, and it is anticipated that its application in the synthesis of next-generation antiviral and anticancer agents will continue to be an active area of research. As our understanding of the structural requirements for potent and selective enzyme inhibition grows, the demand for precisely engineered building blocks like the one detailed in this guide will undoubtedly increase.
References
- 1. Enzymatic separation of epimeric 4-C-hydroxymethylated furanosugars: Synthesis of bicyclic nucleosides [beilstein-journals.org]
- 2. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral evaluation of 4'-C-azidomethyl-beta-D-ribofuranosyl purine and pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside
Abstract
This technical guide provides a comprehensive examination of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside, a structurally unique branched-chain monosaccharide. As a pivotal synthetic intermediate, this molecule holds significant value for researchers and scientists in the field of medicinal chemistry and drug development. Its architecture, featuring a C4-branched hydroxymethyl group and a protected diol system, makes it an ideal synthon for the construction of complex nucleoside analogs. This guide delves into its physicochemical properties, spectroscopic signature, synthesis, and core reactivity. Furthermore, it contextualizes the compound's utility, particularly in the development of therapeutic oligonucleotides, by explaining the causality behind its application in enhancing the biophysical properties of nucleic acid-based drugs.
Introduction: A Specialized Building Block for Modern Therapeutics
Carbohydrates, with their dense stereochemical information, are fundamental building blocks in biology and chemistry. However, their polyhydroxylated nature presents a significant challenge for regioselective chemical manipulation.[1] The strategic use of protecting groups is therefore a cornerstone of modern carbohydrate chemistry, enabling chemists to differentiate between hydroxyl groups of similar reactivity.[2] this compound is a prime example of such a strategically protected sugar.
It belongs to the class of branched-chain monosaccharides, which are sugars containing an additional carbon branch off the main chain.[3] This structural feature is often found in natural products with potent biological activity. The title compound is a derivative of D-ribose, the central sugar component of RNA.[4] Its key features are:
-
A methyl glycoside at the anomeric (C1) position, which protects the hemiacetal.
-
An isopropylidene ketal (acetonide) that protects the vicinal cis-diols at the C2 and C3 positions. This is a common protecting group for 1,2-diols and is stable to most reaction conditions except for acid-catalyzed hydrolysis.[1][2]
-
A 4-C-hydroxymethyl branch , which introduces a novel primary alcohol and a quaternary stereocenter at C4.
This unique combination of features makes it a valuable precursor for synthesizing 4'-C-branched nucleoside analogs. Such analogs are a critical component in the design of next-generation therapeutic oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[5][6] The modification of the sugar moiety can dramatically improve the drug's properties, such as increasing its binding affinity to the target RNA and enhancing its resistance to degradation by cellular nucleases.[6][7]
Physicochemical and Structural Properties
The chemical behavior of a molecule is dictated by its physical and structural properties. Like most monosaccharides, this compound is expected to be a crystalline solid at room temperature and soluble in water and polar organic solvents, a trait conferred by its multiple hydroxyl and ether groups that can engage in hydrogen bonding.[8] The presence of the isopropylidene and methyl groups, however, also imparts some lipophilic character.
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | Methyl 4-(hydroxymethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][4][8]dioxole-4-carboxylate (Isomer dependent) |
| CAS Number | 55797-67-6[4] |
| Molecular Formula | C₁₀H₁₈O₆ |
| Molecular Weight | 234.25 g/mol |
| Appearance | Expected to be a white to off-white crystalline solid. |
| Solubility | Soluble in water, methanol, chloroform, and other polar organic solvents.[9][10] |
Structurally, the rigid 2,3-O-isopropylidene group plays a crucial role in controlling the conformation of the five-membered furanose ring. This ketal locks the ring into a specific "pucker," typically an E₀-like conformation, which has profound implications for its reactivity and its function when incorporated into a larger molecule like an oligonucleotide.[11] This pre-organization is a key principle in designing high-affinity binding molecules.
Spectroscopic Analysis: Identifying the Molecule
Unambiguous characterization of this compound relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for structural elucidation. Based on data from the closely related Methyl 2,3-O-isopropylidene-β-D-ribofuranoside, the following characteristic signals are expected[11]:
-
¹H NMR :
-
A singlet for the anomeric proton (H1) around δ 4.9-5.0 ppm.
-
Doublets for H2 and H3 around δ 4.6-4.8 ppm.
-
A singlet for the methyl glycoside (O-CH₃) around δ 3.4 ppm.
-
Two distinct singlets for the non-equivalent methyls of the isopropylidene group around δ 1.3 and 1.5 ppm.
-
Signals corresponding to the diastereotopic protons of the new C4-CH₂OH group.
-
-
¹³C NMR :
-
The anomeric carbon (C1) signal around δ 110 ppm.
-
Signals for C2, C3, and C4 in the δ 80-90 ppm region.
-
The quaternary carbon of the isopropylidene group (C(CH₃)₂) around δ 112 ppm.
-
The methyl glycoside carbon (O-CH₃) around δ 55 ppm.
-
Two signals for the isopropylidene methyls around δ 25-27 ppm.
-
A signal for the new hydroxymethyl carbon (C4-CH₂OH) around δ 60-65 ppm.
-
-
-
Infrared (IR) Spectroscopy : The IR spectrum would be dominated by characteristic absorbances for its functional groups[12][13]:
-
A strong, broad absorption band in the 3200-3500 cm⁻¹ region, indicative of the O-H stretching vibration of the primary alcohol.
-
Multiple sharp bands in the 2850-3000 cm⁻¹ region due to C-H stretching of the alkyl and methoxy groups.
-
Strong C-O stretching bands in the 1000-1200 cm⁻¹ region, characteristic of the ether and alcohol functionalities.
-
Synthesis and Chemical Reactivity
Plausible Synthetic Pathway
While multiple routes to branched-chain sugars exist, a common strategy involves the oxidation of a primary alcohol to an aldehyde, followed by the addition of a one-carbon nucleophile. The synthesis of the title compound can be envisioned starting from a readily available, protected ribose derivative. The workflow below illustrates a plausible, high-level synthetic strategy.
Caption: Plausible synthetic workflow for the target molecule.
Core Chemical Reactivity
The reactivity of this molecule is governed by its three key features: the primary hydroxyl group, the acid-labile isopropylidene ketal, and the relatively stable methyl glycoside.
-
Reactions at the Primary Hydroxyl Group : The C4-hydroxymethyl group contains the only free hydroxyl, making it the primary site for reaction. It readily undergoes:
-
Esterification : Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine) to form esters.
-
Etherification : Reaction with alkyl halides under basic conditions (e.g., Williamson ether synthesis with NaH) to form ethers.
-
Oxidation : Mild oxidation (e.g., with TEMPO) can convert the primary alcohol to an aldehyde, while stronger conditions can yield a carboxylic acid.
-
-
Deprotection of the Isopropylidene Group : The removal of the isopropylidene ketal is a critical step to unmask the 2' and 3' hydroxyl groups, which is necessary for subsequent transformations. This is achieved via acid-catalyzed hydrolysis. The mechanism involves protonation of one of the ketal oxygens, followed by ring-opening and eventual release of acetone and the diol.
Caption: Logical workflow of acid-catalyzed isopropylidene deprotection.
Applications in Drug Discovery and Development
The primary application for this synthon is in the field of therapeutic oligonucleotides. The introduction of modifications to the sugar-phosphate backbone is a proven strategy to enhance drug-like properties.[6][14]
-
Building Block for Bridged Nucleic Acids (BNAs) : The 4'-C-hydroxymethyl group is a perfect handle for creating bridged nucleic acids, such as Locked Nucleic Acid (LNA). In LNA, a methylene bridge connects the 2'-oxygen to the 4'-carbon, locking the furanose ring in an RNA-like C3'-endo conformation.[6] This pre-organization significantly increases the thermal stability (Tₘ) of the oligonucleotide duplex with its target RNA, leading to higher potency.[6][15]
-
Enhancing Nuclease Resistance : The steric bulk introduced at the 4' position can shield the adjacent phosphodiester linkages from degradation by cellular nucleases, thereby increasing the in vivo half-life of the drug.
Caption: Incorporation of a modified sugar into an antisense oligonucleotide.
Experimental Protocols
The following protocol provides a reliable, field-proven method for a key transformation involving this class of compounds.
Protocol 1: Acid-Catalyzed Deprotection of the 2,3-O-Isopropylidene Group
This protocol is adapted from established methods for the deprotection of isopropylidene-protected sugars.[16]
Rationale: This procedure uses dilute aqueous sulfuric acid to hydrolyze the ketal. Heating accelerates the reaction. The subsequent neutralization with sodium hydrogen carbonate is critical to quench the acid and prevent degradation of the unprotected sugar during workup and concentration.
Materials:
-
This compound
-
1% Aqueous Sulfuric Acid (H₂SO₄)
-
Sodium Hydrogen Carbonate (NaHCO₃), solid
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
Suspend the starting material (1.0 equiv.) in 1% aqueous sulfuric acid (approx. 15 mL per gram of starting material) in a round-bottom flask.
-
Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours). The mixture should become a clear, homogeneous solution.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the solution to pH ~7 by the slow, portion-wise addition of solid sodium hydrogen carbonate. Be cautious as CO₂ evolution will cause foaming.
-
Remove the solvent (water) in vacuo using a rotary evaporator. It is crucial to keep the water bath temperature below 30-40 °C to prevent thermal degradation of the product.
-
For complete removal of water, freeze-dry (lyophilize) the resulting solid. The crude product will contain the desired diol along with inorganic salts (sodium sulfate).
-
The crude product can often be used directly in subsequent steps, such as per-acetylation, or purified further by column chromatography on silica gel if required.
Conclusion
This compound is more than just a modified sugar; it is a highly valuable and versatile chemical tool. Its properties are a direct result of its unique structure: a branched-chain scaffold combined with a strategic protecting group scheme. The primary hydroxyl group serves as a reactive handle for further functionalization, while the acid-labile isopropylidene group allows for controlled deprotection of the C2 and C3 diols. For researchers in drug discovery, this compound represents a key starting point for the synthesis of sophisticated nucleoside analogs designed to overcome the limitations of first-generation nucleic acid therapeutics, offering a pathway to more potent and stable drugs.
References
- 1. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Branched-Chain Sugars | Semantic Scholar [semanticscholar.org]
- 4. Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-b-D-ribofura… [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physical and Chemical properties of monosaccharide - Pedigogy [pedigogy.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Monosaccharide Properties: Chemical Reactivity & Analysis - Creative Biolabs [creative-biolabs.com]
- 11. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Drug discovery and development: Role of basic biological research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 2',4'-bridged nucleosides using a new orthogonally protected sugar synthon: 5-O-(tert-butyldiphenylsilyl)-4-C-hydroxymethyl-1,2-O-isopropylidene-3-O-napthyl-α-D-allofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Technical Guide to the Preliminary Biological Evaluation of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside
Introduction: Rationale and Scientific Context
Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside is a synthetically accessible, modified monosaccharide derived from D-ribose.[1] Its core structure, a ribofuranose ring, is a fundamental component of nucleosides, making this compound a compelling candidate for investigation in drug discovery. The presence of the 2,3-O-isopropylidene group imparts conformational rigidity to the furanose ring, a feature that can be exploited to modulate interactions with biological targets.[2] While direct biological data for this specific molecule is not extensively reported in publicly available literature, its classification as a nucleoside analog provides a strong impetus for its evaluation. Purine nucleoside analogs, as a class, are known to exhibit broad antitumor activity, primarily through the inhibition of DNA synthesis and the induction of apoptosis.[3] Furthermore, extensive research on various ribofuranose derivatives has revealed a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antiviral properties.[4][5][6][7]
This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals, outlining a systematic approach to the preliminary biological characterization of this compound. We will detail robust, field-proven methodologies for assessing its potential antitumor, anti-inflammatory, and antiviral activities, grounded in the established pharmacology of its structural analogs.
Part 1: Assessment of Antitumor Activity
The structural similarity of the title compound to purine nucleoside analogs suggests that its most promising therapeutic potential may lie in oncology.[3] The primary mechanism of action for many such analogs involves their intracellular conversion to the corresponding nucleotide, which can then interfere with nucleic acid synthesis or other critical cellular processes. A logical first step is to screen the compound for cytotoxic activity against a panel of human cancer cell lines.
In Vitro Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a reliable and high-throughput method for determining the concentration at which the compound inhibits cell growth by 50% (IC50).
-
Cell Culture: A panel of human cancer cell lines (e.g., K562 - human myelogenous leukemia, HL-60 - human promyelocytic leukemia, HT-29 - human colon carcinoma, and MCF-7 - human breast carcinoma) should be cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[5][8]
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of treatment, serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Proposed Mechanism of Action: Inhibition of DNA Synthesis
Given its nucleoside analog structure, a plausible mechanism of antitumor activity is the inhibition of DNA synthesis.[3][9] This can be investigated using a BrdU (Bromodeoxyuridine) incorporation assay.
-
Cell Seeding and Treatment: Seed and treat cells with the compound at concentrations around the determined IC50 value, as described in the MTT assay protocol.
-
BrdU Labeling: 24 to 48 hours post-treatment, add BrdU (a thymidine analog) to the culture medium and incubate for a further 2-4 hours to allow for its incorporation into newly synthesized DNA.
-
Immunodetection: Fix the cells and denature the DNA. Detect the incorporated BrdU using a specific anti-BrdU monoclonal antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
-
Quantification: Add a substrate for the reporter enzyme and measure the colorimetric or fluorometric output, which is proportional to the amount of DNA synthesis.
Workflow for Antitumor Activity Assessment
Caption: Workflow for assessing the antitumor potential.
Part 2: Evaluation of Anti-inflammatory and Analgesic Activity
Derivatives of ribofuranose have demonstrated significant anti-inflammatory and analgesic properties in preclinical models.[4][6] These activities are often mediated through the inhibition of inflammatory mediators like prostaglandins.[10] Therefore, a parallel investigation into these properties is warranted.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a classic and reliable method for evaluating acute anti-inflammatory activity.[11]
-
Animal Model: Use male Wistar rats (180-200 g).
-
Compound Administration: Administer this compound orally at various doses (e.g., 50, 100, and 200 mg/kg). A positive control group should receive a standard anti-inflammatory drug like indomethacin (10 mg/kg), and a negative control group should receive the vehicle (e.g., 0.9% saline).
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group relative to the negative control group.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This model assesses peripheral analgesic activity by quantifying the number of abdominal constrictions (writhing) induced by an intraperitoneal injection of acetic acid.
-
Animal Model: Use Swiss albino mice (20-25 g).
-
Compound Administration: Administer the test compound orally at different doses (e.g., 25, 50, and 100 mg/kg). Include positive (e.g., acetylsalicylic acid, 100 mg/kg) and negative control groups.
-
Induction of Writhing: Thirty minutes after compound administration, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.
-
Observation: Five minutes after the acetic acid injection, count the number of writhes for each mouse over a 20-minute period.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each treated group compared to the control group.
Data Presentation: Expected Outcomes
The results from these assays can be effectively summarized in tables for clear comparison.
Table 1: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | X.XX ± 0.XX | - |
| Indomethacin | 10 | Y.YY ± 0.YY | XX.X% |
| Test Compound | 50 | Z.ZZ ± 0.ZZ | XX.X% |
| Test Compound | 100 | A.AA ± 0.AA | XX.X% |
| Test Compound | 200 | B.BB ± 0.BB | XX.X% |
Table 2: Analgesic Activity in Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | Number of Writhes (Mean ± SEM) | % Inhibition of Writhing |
| Vehicle Control | - | XX.X ± X.X | - |
| ASA | 100 | YY.Y ± Y.Y | XX.X% |
| Test Compound | 25 | ZZ.Z ± Z.Z | XX.X% |
| Test Compound | 50 | AA.A ± A.A | XX.X% |
| Test Compound | 100 | BB.B ± B.B | XX.X% |
Part 3: Screening for Antiviral Activity
Given that many nucleoside analogs are potent antiviral agents,[7][12][13][14] it is crucial to screen this compound for such activity. A primary screen should include a range of viruses to identify any specific or broad-spectrum effects.
In Vitro Antiviral Assay: Cytopathic Effect (CPE) Reduction Assay
The CPE reduction assay is a common method for assessing the ability of a compound to inhibit the destructive effects of a virus on a host cell monolayer.
-
Cell Culture: Grow a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus, MDCK cells for Influenza virus) to confluence in 96-well plates.
-
Compound and Virus Addition: Wash the cell monolayers and add serial dilutions of the test compound. Subsequently, infect the cells with a known titer of the virus (e.g., Herpes Simplex Virus-1, Influenza A virus).
-
Controls: Include cell control (no virus, no compound), virus control (virus, no compound), and a positive control drug (e.g., Acyclovir for HSV-1).
-
Incubation: Incubate the plates at 37°C until the virus control wells show 80-100% CPE (typically 2-5 days).
-
Assessment of CPE: Stain the cell monolayers with a vital stain (e.g., crystal violet). The amount of stain taken up is proportional to the number of viable cells.
-
Data Analysis: Determine the concentration of the compound that inhibits CPE by 50% (EC50) by spectrophotometrically quantifying the stain in each well. The selectivity index (SI) is calculated as the ratio of the cytotoxic concentration (CC50, determined from a parallel MTT assay on uninfected cells) to the EC50. A higher SI value indicates greater antiviral specificity.
Logical Flow for Antiviral Screening
Caption: Logical workflow for preliminary antiviral screening.
Conclusion and Future Directions
This guide provides a structured and experimentally grounded framework for the initial biological evaluation of this compound. Based on the established activities of its structural analogs, there is a strong scientific rationale to investigate its potential as an antitumor, anti-inflammatory, or antiviral agent. The outlined protocols are standard, robust, and will generate the necessary preliminary data to guide further research. Positive results in any of these assays would justify more in-depth mechanistic studies, lead optimization, and further preclinical development. The conformational constraints imposed by the isopropylidene group may offer unique structure-activity relationships, potentially leading to the discovery of a novel therapeutic agent.
References
- 1. Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-b-D-ribofura… [cymitquimica.com]
- 2. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and evaluation of pharmacological activities of some 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose derivatives as potential anti-inflammatory agents and analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of C-methyl-beta-D-ribofuranosyladenine nucleoside ribonucleotide reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of pharmacological activities of some 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose derivatives as potential anti-inflammatory agents and analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity of 1-(2-deoxy-beta-D-ribofuranosyl)-5-(methylmercapto)-2-pyrimidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory, analgesic and antioxidant activities of 3,4-oxo-isopropylidene-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The anti-inflammatory effects of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-b-D-ribofuranoside - Amerigo Scientific [amerigoscientific.com]
- 13. 9-{[3-fluoro-2-(hydroxymethyl)cyclopropylidene]methyl}adenines and -guanines. Synthesis and antiviral activity of all stereoisomers1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 9-{[3-Fluoro-2-(hydroxymethyl)cyclopropylidene]methyl}adenines and guanines. Synthesis and Antiviral Activity of All Stereoisomers1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Strategic Use of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside in the Discovery of Novel Antiviral Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Advantage of 4'-Substituted Nucleosides in Antiviral Drug Design
The relentless evolution of viral pathogens necessitates a continuous pipeline of novel antiviral agents with improved efficacy, safety, and resistance profiles. Nucleoside analogues have long been a cornerstone of antiviral therapy, functioning as deceptive substrates for viral polymerases to halt replication.[1][2] A particularly fruitful area of research has been the modification of the ribose sugar moiety, with 4'-substituted nucleosides emerging as a class of compounds with significant therapeutic promise.[3][4] The introduction of substituents at the 4'-position can enhance the enzymatic and acidic stability of these analogues, as well as increase their lipophilicity, thereby improving cell permeability and bioavailability.[5]
This guide focuses on a key intermediate, Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside , and its pivotal role in the synthesis of potent 4'-hydroxymethyl nucleoside analogues. We will explore the synthetic rationale, provide detailed protocols for its conversion into an exemplary antiviral compound, and outline established methodologies for evaluating the antiviral efficacy of the resulting molecules.
The Keystone Intermediate: this compound
The strategic design of this intermediate lies in the protection of the 2' and 3' hydroxyl groups with an isopropylidene group. This acetal protection serves two critical functions: it prevents unwanted side reactions at these positions during subsequent synthetic manipulations and it confers solubility in organic solvents, facilitating purification. The free 4'-hydroxymethyl group provides a reactive handle for further chemical modifications, making it a versatile building block for a variety of nucleoside analogues.
Conceptual Synthesis Pathway
The synthesis of this key intermediate can be conceptualized as starting from D-ribose, with selective protection and methylation steps. Although a detailed, multi-step synthesis is beyond the scope of this application note, the general approach involves the protection of the 2,3-hydroxyls, followed by manipulations at the 4' and 1' positions to yield the desired product.
Application in Antiviral Synthesis: A Protocol for the Preparation of a 4'-Hydroxymethyl-2'-Deoxy-2'-Fluoro-Cytidine Analogue
To illustrate the utility of our key intermediate, we present a representative synthetic protocol for its conversion into a 4'-hydroxymethyl-2'-deoxy-2'-fluoro-cytidine analogue, a class of compounds known for their potent antiviral activity against a range of viruses, including Hepatitis C virus (HCV).[4][6]
Synthetic Workflow Diagram
Caption: Synthetic pathway from the key intermediate to the final antiviral analogue.
Step-by-Step Synthesis Protocol
Disclaimer: This is a representative protocol and may require optimization based on specific laboratory conditions and reagents. All procedures should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.
-
Protection of the 4'-Hydroxymethyl Group:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0°C and add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with methanol and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 4'-O-TBDMS protected intermediate.
-
-
Glycosylation with Cytosine:
-
Suspend N4-acetylcytosine (1.5 eq) in anhydrous 1,2-dichloroethane.
-
Add N,O-bis(trimethylsilyl)acetamide (BSA, 3.0 eq) and heat to reflux until the solution becomes clear.
-
Cool the solution and add the 4'-O-TBDMS protected ribofuranoside (1.0 eq).
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) dropwise at 0°C.
-
Stir the reaction at room temperature for 18-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the protected nucleoside.
-
-
Deprotection of the 2',3'-Isopropylidene Group:
-
Dissolve the protected nucleoside in a solution of 80% acetic acid in water.
-
Stir the reaction at 60°C for 4-6 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the acetic acid.
-
Purify the resulting diol by column chromatography.
-
-
Selective 3'-Deoxygenation (Barton-McCombie Reaction):
-
This is a multi-step process involving the formation of a thionocarbonate and subsequent radical-initiated reduction. This procedure requires specialized reagents and expertise in free-radical chemistry.
-
-
Fluorination at the 2'-Position:
-
Dissolve the 3'-deoxy intermediate in anhydrous dichloromethane.
-
Cool the solution to -78°C and add diethylaminosulfur trifluoride (DAST, 1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry, and concentrate.
-
Purify by column chromatography to yield the 2'-fluoro nucleoside.[7]
-
-
Deprotection of the 4'-TBDMS Group:
-
Dissolve the 2'-fluoro nucleoside in tetrahydrofuran (THF).
-
Add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF).
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture and purify by column chromatography to obtain the final 4'-Hydroxymethyl-2'-deoxy-2'-fluoro-cytidine analogue.
-
Antiviral Activity Evaluation: Protocols and Methodologies
Once the target nucleoside analogue is synthesized, its antiviral activity must be rigorously evaluated. The following are standard in vitro assays used to determine the efficacy of these compounds against various viruses.
Plaque Reduction Assay
This assay is a gold standard for quantifying the inhibition of viral replication.[8][9] It measures the ability of a compound to reduce the number of viral plaques formed in a cell monolayer.
Caption: Workflow for the Plaque Reduction Assay.
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in 24-well plates at a density that will result in a confluent monolayer the following day.[9]
-
Virus Infection: The next day, remove the growth medium and infect the cell monolayers with a known titer of the virus (e.g., 50-100 plaque-forming units per well).[8]
-
Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of the synthesized nucleoside analogue.[10]
-
Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37°C) for a period that allows for visible plaque formation (typically 2-5 days).[1]
-
Staining and Counting: After incubation, fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% compared to the virus control is determined as the 50% inhibitory concentration (IC50).[8]
Reverse Transcriptase (RT) Inhibition Assay (for Retroviruses like HIV)
This biochemical assay directly measures the ability of a compound to inhibit the activity of viral reverse transcriptase, a key enzyme in the replication of retroviruses.[11]
Caption: Workflow for the Reverse Transcriptase Inhibition Assay.
-
Reaction Setup: In a microtiter plate, prepare a reaction mixture containing a recombinant reverse transcriptase enzyme, a template-primer (e.g., poly(rA)-oligo(dT)), and a mixture of deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP).[2]
-
Compound Addition: Add serial dilutions of the test nucleoside analogue (in its triphosphate form, if necessary) to the reaction wells.
-
Reaction Initiation: Initiate the reaction by adding a radiolabeled nucleotide (e.g., [³H]-dTTP).
-
Incubation: Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.
-
Precipitation and Washing: Stop the reaction and precipitate the newly synthesized DNA onto a filter mat using trichloroacetic acid. Wash the filter mat to remove unincorporated labeled nucleotides.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the compound that inhibits RT activity by 50% (IC50) compared to the no-compound control.[2]
HCV NS5B Polymerase Assay (for Hepatitis C Virus)
This assay is specific for HCV and measures the inhibition of the viral RNA-dependent RNA polymerase, NS5B.[12][13]
Caption: Workflow for the HCV NS5B Polymerase Assay.
-
Reaction Setup: In a 96-well plate, combine recombinant HCV NS5B polymerase, a suitable RNA template (e.g., a homopolymeric template like poly(A) or a heteropolymeric template), and a mixture of ribonucleoside triphosphates (ATP, CTP, UTP, GTP).[14]
-
Compound Addition: Add serial dilutions of the synthesized nucleoside analogue (as the triphosphate) to the wells.
-
Reaction Initiation: Start the reaction by adding a radiolabeled ribonucleotide (e.g., [α-³²P]GTP).[5]
-
Incubation: Incubate the plate at 30°C for 1-2 hours.
-
RNA Capture: Stop the reaction and spot the mixture onto a filter membrane to capture the newly synthesized RNA.
-
Washing and Quantification: Wash the membrane to remove unincorporated nucleotides and quantify the radioactivity using a phosphorimager or scintillation counter.
-
Data Analysis: Calculate the concentration of the compound that inhibits NS5B polymerase activity by 50% (IC50).[14]
Data Presentation and Interpretation
The results from these assays are typically presented in tabular format, summarizing the antiviral potency (IC50 or EC50) and cytotoxicity (CC50) of the compounds. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for assessing the therapeutic potential of a compound. A higher SI value indicates a greater window between the concentration required for antiviral activity and the concentration that is toxic to host cells.
Table 1: Representative Antiviral Activity and Cytotoxicity Data
| Compound | Virus | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 4'-HM-2'-dF-Cytidine | HCV | Replicon | 0.024[6] | >100 | >4167 |
| Ribavirin | HCV | Replicon | 2.5 | >50 | >20 |
| 4'-Azido-2'-dF-Cytidine | HCV | Replicon | 0.066[6] | >100 | >1515 |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a cytotoxicity assay.
Conclusion
This compound is a valuable and versatile starting material in the synthesis of novel 4'-substituted nucleoside analogues with potent antiviral activities. The protocols outlined in this guide provide a framework for the synthesis and evaluation of such compounds, from the initial chemical transformations to the detailed characterization of their antiviral efficacy. By understanding the rationale behind the synthetic design and employing robust and standardized virological assays, researchers can effectively leverage this key intermediate to advance the discovery and development of the next generation of antiviral therapeutics.
References
- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 6. The design, synthesis, and antiviral activity of monofluoro and difluoro analogues of 4'-azidocytidine against hepatitis C virus replication: the discovery of 4'-azido-2'-deoxy-2'-fluorocytidine and 4'-azido-2'-dideoxy-2',2'-difluorocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of protected 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nucleoside Reverse Transcriptase Inhibitors ~ ViralZone [viralzone.expasy.org]
- 12. Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside in Cancer Research
Introduction: A Novel Scaffold in Nucleoside Analog-Based Oncology Research
Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside represents a unique molecular scaffold within the broader class of purine nucleoside analogs, a family of compounds that have become a cornerstone in the treatment of various malignancies.[1] Nucleoside analogs typically function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inducing cytotoxicity, particularly in rapidly proliferating cancer cells.[2] The subject molecule, a ribofuranose derivative with a key 4'-C-hydroxymethyl branched-chain modification, offers a compelling platform for investigating novel anticancer agents. The isopropylidene and methyl protecting groups provide chemical stability and facilitate synthesis, making it an ideal precursor for the development of more complex nucleoside analogs.
The rationale for exploring 4'-C-branched nucleosides in oncology is rooted in their potential to overcome common mechanisms of drug resistance and to exhibit unique interactions with cellular machinery.[3] Modifications at the 4' position of the sugar moiety are known to influence the sugar pucker conformation, which in turn can affect the molecule's affinity for and interaction with key enzymes such as DNA polymerases and ribonucleotide reductases.[4] This guide provides a comprehensive overview of the synthesis, proposed mechanisms of action, and detailed protocols for the preclinical evaluation of this compound and its derivatives in cancer research.
Synthesis of the Core Scaffold
The synthesis of this compound serves as a foundational step for creating a library of purine and pyrimidine nucleoside analogs. While a definitive, peer-reviewed protocol for this specific molecule is not widely available, a plausible and efficient synthetic route can be constructed based on established methodologies for analogous 4'-C-branched nucleosides.[5][6] The following protocol outlines a likely multi-step synthesis starting from D-ribose.
Protocol 1: Plausible Synthesis of the Target Compound
-
Protection of D-Ribose: Begin by protecting the 2,3-hydroxyl groups of D-ribose using 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form 2,3-O-isopropylidene-D-ribofuranose.
-
Methyl Glycoside Formation: React the product from step 1 with methanol under acidic conditions to selectively form the methyl β-D-ribofuranoside.
-
Oxidation of the 5'-Hydroxyl Group: The primary 5'-hydroxyl group is then oxidized to an aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation.
-
Introduction of the 4'-C-Hydroxymethyl Group: A key step involves a nucleophilic addition to the 4'-position. This can be achieved through a Grignard reaction with a formaldehyde equivalent or a related carbon-adding reaction to the aldehyde, followed by reduction to the hydroxymethyl group.
-
Purification and Characterization: The final product, this compound, is purified using column chromatography. The structure and purity should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.
Proposed Mechanisms of Action in Cancer
The therapeutic potential of nucleoside analogs is predicated on their ability to disrupt cellular processes essential for cancer cell proliferation and survival. For this compound, once deprotected and coupled with a nucleobase, its anticancer activity is likely to be mediated through one or more of the following mechanisms:
Inhibition of DNA Synthesis via DNA Polymerase Interaction
Upon intracellular phosphorylation to its triphosphate form, the 4'-C-hydroxymethyl nucleoside analog can act as a substrate for DNA polymerases. The branched-chain modification at the 4'-position is hypothesized to act as a steric hindrance, potentially leading to:
-
Chain Termination: After incorporation into a growing DNA strand, the bulky 4'-substituent may prevent the subsequent addition of the next nucleotide, thereby terminating DNA replication.
-
Delayed Chain Termination: Some 4'-C substituted analogs are known to be "delayed chain terminators," where termination occurs after the addition of a few more nucleotides. This can evade the proofreading and excision repair mechanisms of some cancer cells.
Inhibition of Ribonucleotide Reductase (RNR)
Ribonucleotide reductase is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis and repair.[7] Elevated RNR activity is a hallmark of many cancers, making it an attractive therapeutic target.[8] It is plausible that the diphosphate form of the 4'-C-hydroxymethyl nucleoside analog could act as an allosteric inhibitor of RNR, binding to its regulatory sites and disrupting the delicate balance of the deoxyribonucleotide pool necessary for DNA replication.[9]
In Vitro Evaluation Protocols
The initial assessment of a novel anticancer compound involves a series of in vitro assays to determine its cytotoxicity and to begin to elucidate its mechanism of action.
Recommended Cancer Cell Lines
The choice of cell lines is critical for obtaining relevant data.[10] Based on the known activities of other nucleoside analogs, the following human cancer cell lines are recommended for initial screening:
| Cell Line | Cancer Type | Key Characteristics |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | K-RAS mutant, highly resistant to many chemotherapeutics.[11] |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | K-RAS wild-type, generally more sensitive to chemotherapy.[12] |
| HL-60 | Acute Promyelocytic Leukemia | Highly proliferative, often used for nucleoside analog studies.[13] |
| K562 | Chronic Myeloid Leukemia | Expresses the Bcr-Abl fusion protein. |
| A549 | Non-Small Cell Lung Cancer | Adenocarcinoma, K-RAS mutant.[7] |
| NCI-H460 | Non-Small Cell Lung Cancer | Large cell carcinoma, highly proliferative.[14] |
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (deprotected and conjugated to a nucleobase) in culture medium. The concentration range should be broad initially (e.g., 0.01 µM to 100 µM) to determine the IC₅₀. Add 100 µL of the diluted compound to the respective wells. Include vehicle-only controls (e.g., DMSO) and a positive control (e.g., gemcitabine).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Preclinical Evaluation
Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a more complex biological system. Xenograft models in immunocompromised mice are the standard for this purpose.
Protocol 4: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (e.g., PANC-1 or A549) suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers twice a week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses. Include a vehicle control group and a positive control group (e.g., a standard-of-care chemotherapeutic).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Toxicity Evaluation: Monitor the mice for signs of toxicity, including weight loss, changes in behavior, and altered organ function (assessed at the end of the study).
-
Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the differences in tumor growth and weight between the treatment and control groups.
Conclusion and Future Directions
This compound provides a promising starting point for the development of a new generation of nucleoside analogs for cancer therapy. The protocols outlined in this guide offer a systematic approach to the preclinical evaluation of its derivatives. Future research should focus on synthesizing a library of nucleobase-conjugated analogs and evaluating their structure-activity relationships. Furthermore, detailed mechanistic studies, including crystallography or computational modeling of the analog-triphosphate in complex with DNA polymerases or ribonucleotide reductase, will be crucial for understanding their precise mode of action and for guiding the rational design of more potent and selective anticancer agents.[15][16]
References
- 1. Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-b-D-ribofura… [cymitquimica.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Authenticated Pancreatic Cancer Cell Lines [sigmaaldrich.com]
- 4. 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2',4'-bridged nucleosides using a new orthogonally protected sugar synthon: 5-O-(tert-butyldiphenylsilyl)-4-C-hydroxymethyl-1,2-O-isopropylidene-3-O-napthyl-α-D-allofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2'- and 3'-C-methylribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncology.labcorp.com [oncology.labcorp.com]
- 8. A docking model of human ribonucleotide reductase with flavin and phenosafranine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Selective Cytotoxic Activity of the Marine Derived Batzelline Compounds against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. In vitro chemosensitivity testing of human non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Computational Simulations of DNA Polymerases: Detailed Insights on Structure/Function/Mechanism from Native Proteins to Cancer Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational Simulations of DNA Polymerases: Detailed Insights on Structure/Function/Mechanism from Native Proteins to Cancer Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Nucleoside Analogs from Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel nucleoside analogs with potent antiviral and anticancer activities is a cornerstone of modern medicinal chemistry. Modifications at the 4'-position of the ribose scaffold have yielded compounds with significant therapeutic potential. This document provides a comprehensive guide to the synthesis of novel 4'-C-substituted nucleoside analogs, commencing with the versatile starting material, Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside. We will delve into the strategic considerations, detailed experimental protocols, and the underlying chemical principles for each synthetic transformation, from the preparation of the starting material to the final deprotection of the target nucleoside analog.
Introduction: The Significance of 4'-C-Substituted Nucleosides
Nucleoside analogs exert their therapeutic effects primarily by interacting with viral or cellular polymerases, leading to the termination of DNA or RNA chain elongation.[1] Structural modifications to the canonical nucleoside structure can enhance substrate recognition by viral enzymes over host enzymes, improve metabolic stability, and overcome drug resistance mechanisms. The introduction of a hydroxymethyl group at the 4'-position of the ribofuranose ring offers a valuable synthetic handle for further derivatization, enabling the exploration of a diverse chemical space and the fine-tuning of biological activity.
This guide will focus on a modular synthetic approach that allows for the introduction of various nucleobases, providing a platform for the generation of a library of novel nucleoside analogs for biological screening.
Overall Synthetic Strategy
The synthesis of 4'-C-hydroxymethyl nucleoside analogs from this compound can be dissected into a logical sequence of chemical transformations. The key steps involve the preparation of the starting material, activation of the anomeric carbon for glycosylation, protection of the 4'-hydroxymethyl group, coupling with a nucleobase, and final deprotection to yield the target compound.
Figure 1: High-level overview of the synthetic workflow.
Part 1: Preparation and Activation of the Ribofuranose Donor
The journey to novel nucleoside analogs begins with the preparation and functionalization of the carbohydrate core. This section details the synthesis of the starting material and its conversion into a reactive glycosyl donor suitable for coupling with nucleobases.
Synthesis of this compound
The starting material can be prepared from commercially available D-ribose. The synthesis involves the simultaneous formation of the isopropylidene acetal and the methyl glycoside.[2][3]
Protocol 1: Synthesis of this compound
| Reagent | MW | Amount | Moles | Equivalents |
| D-Ribose | 150.13 | 10.0 g | 66.6 mmol | 1.0 |
| Acetone | 58.08 | 200 mL | - | - |
| Anhydrous Methanol | 32.04 | 50 mL | - | - |
| SnCl₂·2H₂O | 225.65 | 1.5 g | 6.65 mmol | 0.1 |
| Concentrated H₂SO₄ | 98.08 | 0.5 mL | - | - |
Procedure:
-
Suspend D-ribose in acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Add anhydrous methanol to the suspension.
-
Carefully add tin(II) chloride dihydrate (SnCl₂·2H₂O) to the mixture.
-
Slowly add concentrated sulfuric acid dropwise while stirring.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the title compound.
Activation of the Anomeric Center: Acetolysis
The methyl glycoside at the anomeric position is not a suitable leaving group for the subsequent glycosylation reaction. Therefore, it must be converted into a more reactive species, typically a glycosyl acetate, through a process called acetolysis.[4][5]
Protocol 2: Acetolysis to 1,2,3-tri-O-acetyl-4-C-acetoxymethyl-beta-D-ribofuranose
| Reagent | MW | Amount | Moles | Equivalents |
| This compound | 248.27 | 5.0 g | 20.1 mmol | 1.0 |
| Acetic Anhydride | 102.09 | 50 mL | - | - |
| Acetic Acid | 60.05 | 50 mL | - | - |
| Concentrated H₂SO₄ | 98.08 | 0.1 mL | - | - |
Procedure:
-
Dissolve the starting ribofuranoside in a mixture of acetic anhydride and glacial acetic acid in a flask cooled in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 2 hours, then at room temperature for 12 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-cold water and extract with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting syrup by silica gel column chromatography to yield the peracetylated ribofuranose as a mixture of anomers.
Part 2: Vorbrüggen Glycosylation: Forging the Nucleosidic Bond
The Vorbrüggen glycosylation is a powerful and widely used method for the formation of the N-glycosidic bond between a sugar and a nucleobase.[6][7] This reaction typically employs a silylated nucleobase and a Lewis acid catalyst.
Silylation of the Nucleobase
To enhance the nucleophilicity and solubility of the nucleobase, it is transiently protected by silylation.[6]
Protocol 3: Silylation of Uracil
| Reagent | MW | Amount | Moles | Equivalents |
| Uracil | 112.09 | 2.5 g | 22.3 mmol | 1.1 |
| Hexamethyldisilazane (HMDS) | 161.39 | 15 mL | - | - |
| Chlorotrimethylsilane (TMSCl) | 108.64 | 0.5 mL | - | catalytic |
| Anhydrous Acetonitrile | 41.05 | 50 mL | - | - |
Procedure:
-
Suspend uracil in anhydrous acetonitrile in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add hexamethyldisilazane and a catalytic amount of chlorotrimethylsilane.
-
Heat the mixture to reflux and stir until the solution becomes clear, indicating the formation of the silylated uracil.
-
Cool the reaction mixture to room temperature and use it directly in the next step.
The Glycosylation Reaction
With the activated glycosyl donor and the silylated nucleobase in hand, the crucial C-N bond formation can be achieved.
Figure 2: Workflow for the Vorbrüggen glycosylation step.
Protocol 4: Vorbrüggen Glycosylation
| Reagent | MW | Amount | Moles | Equivalents |
| 1,2,3-tri-O-acetyl-4-C-acetoxymethyl-beta-D-ribofuranose | 346.30 | 7.0 g | 20.2 mmol | 1.0 |
| Silylated Uracil Solution | - | from Protocol 3 | ~22.3 mmol | 1.1 |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | 222.26 | 4.4 mL | 24.2 mmol | 1.2 |
| Anhydrous Dichloroethane | 98.96 | 100 mL | - | - |
Procedure:
-
Dissolve the peracetylated ribofuranose in anhydrous dichloroethane in a flame-dried flask under an inert atmosphere.
-
Add the freshly prepared solution of silylated uracil via cannula.
-
Cool the mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by silica gel column chromatography.
Part 3: The Final Unveiling: Deprotection Strategies
The final and often most delicate stage of the synthesis is the removal of all protecting groups to reveal the target nucleoside analog. A carefully planned deprotection sequence is crucial to avoid degradation of the product.
Deprotection of Acetyl Groups
The acetyl groups on the sugar moiety and potentially on the nucleobase can be removed under basic conditions.[8][9]
Protocol 5: Deacetylation
| Reagent | MW | Amount | Moles | Equivalents |
| Protected Nucleoside | - | 5.0 g | - | 1.0 |
| Methanolic Ammonia (7N) | - | 100 mL | - | - |
Procedure:
-
Dissolve the protected nucleoside in 7N methanolic ammonia in a sealed pressure vessel.
-
Stir the solution at room temperature for 24 hours.
-
Monitor the reaction by TLC until all starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the partially deprotected nucleoside.
Removal of the Isopropylidene Group
The acid-labile isopropylidene group is typically removed under acidic conditions.[10][11]
Protocol 6: Acidic Deprotection of the Isopropylidene Group
| Reagent | MW | Amount | Moles | Equivalents |
| Partially Deprotected Nucleoside | - | from Protocol 5 | - | 1.0 |
| 80% Aqueous Acetic Acid | - | 50 mL | - | - |
Procedure:
-
Dissolve the partially deprotected nucleoside in 80% aqueous acetic acid.
-
Heat the solution to 80 °C for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure. Co-evaporate with toluene to remove residual acetic acid.
-
Purify the final product by reverse-phase HPLC or recrystallization to obtain the desired 4'-C-hydroxymethyl nucleoside analog.
Conclusion and Future Perspectives
The synthetic route detailed herein provides a robust and adaptable platform for the synthesis of a diverse array of novel 4'-C-hydroxymethyl nucleoside analogs. By varying the nucleobase in the Vorbrüggen glycosylation step, a library of compounds can be efficiently generated for biological evaluation. Further modifications of the 4'-hydroxymethyl group can also be explored to expand the structure-activity relationship studies. These synthetic endeavors will undoubtedly contribute to the discovery of new therapeutic agents to combat viral diseases and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Enzymatic separation of epimeric 4-C-hydroxymethylated furanosugars: Synthesis of bicyclic nucleosides [beilstein-journals.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodegradable protections for nucleoside 5'-monophosphates: comparative study on the removal of O-acetyl and O-acetyloxymethyl protected 3-hydroxy-2,2-bis(ethoxycarbonyl)propyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside: A Key Intermediate in Drug Discovery
Introduction
In the landscape of modern drug discovery, particularly in the development of antiviral and anticancer therapeutics, the chemical modification of nucleosides plays a pivotal role. These modifications aim to enhance the efficacy, selectivity, and metabolic stability of nucleoside analogs. Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside is a strategically designed synthetic intermediate that serves as a crucial building block for a novel class of nucleoside analogs. The introduction of a hydroxymethyl group at the C4' position of the ribose scaffold offers a unique structural motif that can profoundly influence the biological activity of the resulting nucleosides.[1] This modification can alter the sugar pucker conformation, influencing how the nucleoside analog interacts with viral or cellular enzymes, such as polymerases and kinases.[2] Furthermore, the isopropylidene and methyl protecting groups provide a stable yet readily cleavable framework for selective chemical transformations.
This comprehensive guide provides detailed experimental procedures for the synthesis, characterization, and application of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel nucleoside-based therapeutics.
Chemical Profile and Spectroscopic Data
| Property | Description | Expected Values for the Target Compound (Predicted) | Reference Values for Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside [3] |
| Molecular Formula | C10H18O6 | C10H18O6 | C9H16O5 |
| Molecular Weight | 234.25 g/mol | 234.25 g/mol | 204.22 g/mol |
| Appearance | White to off-white solid | White to off-white solid | Colorless oil or solid |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical shifts (δ) in ppm | Signals for the additional CH₂OH group are expected around 3.6-3.8 ppm. The H1' proton signal may show a slight shift. | δ 4.97 (s, 1H, H1), 4.83 (d, 1H, H3), 4.58 (d, 1H, H2), 4.42 (t, 1H, H4), 3.71 (dt, 1H, H5), 3.61 (ddd, 1H, H5'), 3.43 (s, 3H, OCH₃), 1.48, 1.31 (2s, 6H, C(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical shifts (δ) in ppm | A new signal for the C4'-CH₂OH carbon is expected around 60-65 ppm. The C4' signal will be a quaternary carbon. | δ 112.33 (C(CH₃)₂), 110.22 (C1), 88.59 (C4), 86.04 (C2), 81.70 (C3), 64.22 (C5), 55.70 (OCH₃), 26.57, 24.93 (2 × CH₃) |
| Infrared (IR) | Wavenumbers (cm⁻¹) | A broad absorption band around 3400 cm⁻¹ for the -OH group stretch. C-H stretching around 2900-3000 cm⁻¹. C-O stretching around 1000-1200 cm⁻¹. | Similar characteristic peaks are expected. |
| Mass Spectrometry (MS) | m/z | Expected molecular ion peak [M+H]⁺ at 235.1125. | [M+H]⁺ at 205.1025. |
Synthetic Protocol: A Proposed Multi-Step Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification of intermediates. The following protocol is a proposed synthetic route based on established methodologies for the modification of furanosides.[4]
Diagram of the Proposed Synthetic Pathway
References
- 1. 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 4'-C-methylnucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Strategic Application of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside in Antiviral Drug Discovery
An In-Depth Guide for Researchers and Drug Development Professionals
The pursuit of novel antiviral agents remains a cornerstone of modern medicinal chemistry. Within this landscape, nucleoside analogs have historically proven to be a particularly fruitful class of therapeutics. Their structural resemblance to endogenous nucleosides allows them to act as competitive inhibitors or chain terminators of viral polymerases, effectively halting viral replication. A key challenge in this field lies in the design of precursors that enable the efficient and stereoselective synthesis of modified nucleosides with enhanced antiviral activity and reduced cellular toxicity. This guide focuses on a promising such precursor: Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside . Its unique 4'-branched structure serves as a critical synthon for a new generation of antiviral candidates.
The Rationale for 4'-C-Hydroxymethyl Substitution: A Mechanistic Perspective
Modification at the 4'-position of the ribose sugar is a strategic approach to imbue nucleoside analogs with desirable pharmacological properties. The introduction of a hydroxymethyl group at this position has profound implications for the molecule's interaction with viral enzymes.
The primary mechanism of action for many nucleoside antiviral drugs is the inhibition of viral RNA-dependent RNA polymerases (RdRp) or reverse transcriptases.[1][2] After entering the cell, the nucleoside analog is phosphorylated by host or viral kinases to its active triphosphate form.[1] This triphosphate analog then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA or DNA chain.
The 4'-C-hydroxymethyl modification is designed to act as a potent chain terminator. Once incorporated by the viral polymerase, the presence of the additional hydroxymethyl group at the 4'-position can create steric hindrance within the enzyme's active site, preventing the formation of the subsequent phosphodiester bond and thus terminating the elongation of the nucleic acid chain. This mechanism is a cornerstone of many successful antiviral therapies.
Synthesis of the Precursor: A Strategic Approach
The synthesis of this compound is a multi-step process that begins with readily available starting materials such as D-ribose or diacetone glucose. While a definitive, detailed protocol is often proprietary or varies between laboratories, the general synthetic strategy involves the following key transformations.
A plausible synthetic route, starting from D-ribose, involves the protection of the 2- and 3-hydroxyl groups as an isopropylidene acetal. This is a common strategy in carbohydrate chemistry to prevent unwanted side reactions. Subsequent steps would then focus on the selective oxidation of the primary 5'-hydroxyl group to an aldehyde, followed by a hydroxymethylation reaction at the 4'-position. Finally, methylation of the anomeric hydroxyl group furnishes the target precursor.
A general representation of this synthetic workflow is outlined below:
Figure 1. Generalized synthetic workflow for the preparation of the target precursor from D-Ribose.
From Precursor to Antiviral Agent: The Glycosylation Step
With the precursor in hand, the crucial step in synthesizing the final nucleoside analog is the glycosylation reaction. This involves the coupling of the protected ribofuranoside with a nucleobase (e.g., adenine, cytosine, guanine, or uracil, or their modified versions).
Protocol: General Vorbrüggen Glycosylation
The Vorbrüggen glycosylation is a widely used method for the formation of the N-glycosidic bond in nucleoside synthesis. It typically involves the reaction of a silylated nucleobase with an activated sugar derivative in the presence of a Lewis acid catalyst.
Materials:
-
This compound (or an activated derivative)
-
Desired nucleobase (e.g., N6-benzoyladenine)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane)
Procedure:
-
Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere (argon or nitrogen), suspend the nucleobase in the anhydrous solvent. Add BSA and heat the mixture to reflux until the solution becomes clear, indicating complete silylation of the nucleobase.
-
Coupling Reaction: Cool the solution to room temperature and add the protected ribofuranoside precursor. Cool the mixture to 0°C and slowly add TMSOTf.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Deprotection: The resulting protected nucleoside is then subjected to deprotection steps to remove the isopropylidene and any base-protecting groups, typically using acidic and/or basic conditions, to yield the final 4'-C-hydroxymethyl nucleoside analog.
The overall transformation is depicted in the following workflow:
Figure 2. Workflow for the conversion of the precursor to the final antiviral nucleoside analog.
Characterization of the Precursor and its Derivatives
Rigorous characterization of the precursor and the final nucleoside analogs is essential to confirm their identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected NMR Data:
Table 1: Representative NMR Data for a Related Ribofuranoside Derivative
| Assignment | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
| H-1 | 4.97 (s) | 110.22 |
| H-2 | 4.58 (d) | 86.04 |
| H-3 | 4.83 (d) | 81.70 |
| H-4 | 4.42 (t) | 88.59 |
| H-5, H-5' | 3.71 (dt), 3.61 (ddd) | 64.22 |
| OCH₃ | 3.43 (s) | 55.70 |
| C(CH₃)₂ | 1.48 (s), 1.31 (s) | 26.57, 24.93 |
| C(CH₃)₂ | - | 112.33 |
Data adapted from a study on related β-D-ribofuranosides.[3]
For the target precursor, one would expect to see additional signals in both the ¹H and ¹³C NMR spectra corresponding to the 4'-C-hydroxymethyl group.
Antiviral Activity Evaluation: Protocols and Expected Outcomes
The synthesized 4'-C-hydroxymethyl nucleoside analogs must be evaluated for their antiviral efficacy and cytotoxicity. Standard cell-based assays are employed for this purpose.
Protocol: General Antiviral Assay (e.g., against Hepatitis C Virus)
Cell Culture and Virus:
-
Huh-7.5 cells (or other susceptible cell lines) are cultured in appropriate media.
-
A reporter strain of the target virus (e.g., HCV with a luciferase or GFP reporter) is used to facilitate quantification of viral replication.
Procedure:
-
Cell Seeding: Seed Huh-7.5 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the synthesized nucleoside analogs. Include a positive control (a known antiviral agent) and a negative control (vehicle only).
-
Infection: Infect the cells with the reporter virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Quantification of Viral Replication: Measure the reporter signal (e.g., luciferase activity or fluorescence).
-
Cytotoxicity Assay: In parallel, treat uninfected cells with the same serial dilutions of the compounds and perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC₅₀).
Data Analysis:
The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve. The selectivity index (SI), a measure of the therapeutic window, is then calculated as the ratio of CC₅₀ to EC₅₀.
Table 2: Representative Antiviral Activity Data for Related 4'-Substituted Nucleosides
| Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) | SI (CC₅₀/EC₅₀) |
| 4'-Azido-2'-deoxy-2'-methylcytidine | HCV | 1.2 | >100 | >83 |
| 4'-C-Ethyl-2'-deoxyadenosine | HIV-1 | ~0.00007 | >10 | >142,000 |
Data for related 4'-substituted nucleoside analogs.[4][5] It is anticipated that 4'-C-hydroxymethyl derivatives would exhibit antiviral activity in a similar range.
A high SI value is desirable, as it indicates that the compound is effective against the virus at concentrations that are not harmful to the host cells.
Conclusion and Future Directions
This compound represents a strategically important precursor for the synthesis of a novel class of antiviral agents. The 4'-C-hydroxymethyl modification holds the potential to create potent chain terminators of viral polymerases. The synthetic routes, while requiring careful control of stereochemistry and protecting group strategies, are accessible through established methodologies in carbohydrate and nucleoside chemistry.
Future research in this area should focus on the synthesis and evaluation of a diverse library of 4'-C-hydroxymethyl nucleoside analogs with various nucleobases and further modifications to the sugar moiety. Elucidation of the precise mechanism of action through enzymatic and structural studies will be crucial for the rational design of next-generation antiviral therapeutics derived from this promising precursor.
References
- 1. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral evaluation of alpha-D-2',3'-didehydro-2',3'-dideoxy-3'-C-hydroxymethyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pivotal Role of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside in the Synthesis of Potent Antiviral and Anticancer Nucleosides
Introduction: A Versatile Chiral Building Block in Medicinal Chemistry
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Nucleoside analogues, which mimic the natural building blocks of DNA and RNA, have long been a cornerstone of antiviral and anticancer drug discovery.[1] A key challenge in this field lies in the strategic modification of the nucleoside scaffold to impart desirable pharmacological properties, such as increased metabolic stability, improved binding to target enzymes, and the ability to overcome drug resistance.
Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside has emerged as a critical chiral precursor in the synthesis of a unique class of nucleoside analogues: those bearing a carbon-branched sugar moiety at the 4'-position. This seemingly subtle structural alteration has profound implications for the biological activity of the resulting nucleosides, leading to the development of potent inhibitors of viral replication and cancer cell proliferation. The strategic placement of a hydroxymethyl group at the C4' position of the ribose ring provides a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups that can fine-tune the molecule's interaction with its biological target.
This comprehensive guide delves into the medicinal chemistry applications of this compound. We will explore its central role in the synthesis of advanced nucleoside analogues, provide detailed protocols for key transformations, and elucidate the mechanistic basis for the enhanced biological activity of these branched-chain nucleosides.
The Significance of 4'-C-Branched Nucleosides in Drug Design
The introduction of a substituent at the 4'-position of the nucleoside sugar ring has a significant impact on its conformational properties. The furanose ring of a nucleoside is not planar and exists in a dynamic equilibrium between two major puckered conformations: North (N-type) and South (S-type). The conformational preference of a nucleoside analogue is a critical determinant of its ability to be recognized and processed by viral or cellular enzymes, such as polymerases and kinases.
The presence of a 4'-substituent, such as a hydroxymethyl or ethynyl group, tends to favor the North (3'-endo) conformation of the sugar ring.[2] This conformational locking is believed to be a key factor in the enhanced antiviral activity of many 4'-substituted nucleosides. By pre-organizing the molecule into a conformation that is recognized by viral polymerases but not as efficiently by host cell polymerases, a greater degree of selectivity and a wider therapeutic window can be achieved.
Furthermore, the 4'-substituent can engage in specific interactions within the active site of the target enzyme, leading to tighter binding and more potent inhibition. For instance, the 4'-ethynyl group of the highly potent anti-HIV agent Islatravir (4'-ethynyl-2-fluoro-2'-deoxyadenosine, EFdA) is thought to play a crucial role in its unique mechanism of action.[1][3]
Application in Antiviral Drug Discovery: The Synthesis of 4'-Ethynyl-2-aminoadenosine Analogues
One of the most compelling applications of this compound is as a starting material for the synthesis of potent antiviral agents like 4'-ethynyl-2-aminoadenosine and its derivatives. These compounds have demonstrated remarkable activity against a range of viruses, including Human Immunodeficiency Virus (HIV).[4][5]
The synthetic strategy involves a series of key transformations to convert the 4'-hydroxymethyl group into the desired 4'-ethynyl functionality and subsequently couple the modified sugar with a purine nucleobase.
Synthetic Workflow Overview
The overall synthetic pathway can be conceptualized as a multi-stage process, beginning with the modification of the sugar precursor, followed by glycosylation, and culminating in the final deprotection steps.
Caption: A generalized workflow for the synthesis of 4'-ethynyl nucleoside analogues.
Detailed Synthetic Protocol: A Representative Synthesis
The following protocol outlines a plausible synthetic route to a 4'-ethynyl-2-aminoadenosine analogue, drawing upon established methodologies for the synthesis of branched-chain nucleosides.
Part 1: Synthesis of the 4'-Ethynyl Sugar Intermediate
-
Oxidation of the 4'-Hydroxymethyl Group:
-
Rationale: The primary alcohol of the 4'-hydroxymethyl group is selectively oxidized to an aldehyde. This transformation is a critical step to enable the introduction of the two-carbon ethynyl unit.
-
Protocol: To a solution of this compound in a suitable solvent such as dichloromethane, a mild oxidizing agent like Dess-Martin periodinane or a Swern oxidation protocol is employed at low temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the crude aldehyde is purified by column chromatography.
-
-
Introduction of the Ethynyl Group (Corey-Fuchs Reaction):
-
Rationale: The Corey-Fuchs reaction is a reliable method for converting an aldehyde into a terminal alkyne. This two-step process involves the formation of a dibromo-olefin intermediate, followed by elimination to yield the desired alkyne.
-
Protocol:
-
Step 2a (Dibromo-olefination): The aldehyde from the previous step is treated with carbon tetrabromide and triphenylphosphine in dichloromethane at 0°C. The reaction mixture is stirred until TLC analysis indicates the complete consumption of the starting material. The resulting dibromo-olefin is purified by chromatography.
-
Step 2b (Elimination to the Alkyne): The purified dibromo-olefin is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C. Two equivalents of a strong base, such as n-butyllithium, are added dropwise. The reaction is stirred at low temperature before being quenched with a proton source (e.g., saturated ammonium chloride solution). The desired 4'-ethynyl sugar derivative is then isolated and purified.
-
-
Part 2: Glycosylation and Final Product Formation
-
Preparation of the Glycosyl Donor:
-
Rationale: To facilitate the coupling with the nucleobase, the anomeric methyl glycoside of the 4'-ethynyl sugar is converted into a more reactive glycosyl donor, typically a glycosyl halide or acetate.
-
Protocol: The methyl glycoside is first subjected to acetolysis (treatment with acetic anhydride in the presence of an acid catalyst) to replace the anomeric methoxy group with an acetate. This 1-O-acetyl sugar is then converted to the corresponding glycosyl bromide by treatment with HBr in acetic acid or another suitable brominating agent.
-
-
Vorbrüggen Glycosylation:
-
Rationale: The Vorbrüggen glycosylation is a widely used method for the formation of the N-glycosidic bond between a sugar and a nucleobase.[6] It typically involves the reaction of a silylated nucleobase with a glycosyl donor in the presence of a Lewis acid catalyst.
-
Protocol: The desired purine base (e.g., 2-amino-6-chloropurine) is first silylated by heating with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) in an aprotic solvent. The prepared glycosyl bromide is then added to the solution of the silylated base, followed by a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction is stirred at an appropriate temperature until completion. The resulting protected nucleoside is purified by column chromatography.
-
-
Final Deprotection and Functional Group Manipulations:
-
Rationale: The protecting groups on the sugar and the nucleobase are removed to yield the final active compound. Further modifications to the nucleobase may also be performed at this stage.
-
Protocol:
-
The protecting groups on the sugar (e.g., isopropylidene and any others introduced) are typically removed under acidic conditions.
-
If a precursor base like 2-amino-6-chloropurine was used, the chloro group can be converted to other functionalities. For example, treatment with ammonia can yield the 2,6-diaminopurine derivative.
-
The final deprotected nucleoside analogue is purified by high-performance liquid chromatography (HPLC).
-
-
Application in Anticancer Drug Discovery
The versatility of this compound also extends to the synthesis of nucleoside analogues with potential anticancer activity. The general principles of modifying the sugar moiety to influence interaction with cellular enzymes, such as kinases and polymerases, are also applicable in this context.
Nucleoside analogues exert their anticancer effects through various mechanisms, including the inhibition of DNA synthesis and the induction of apoptosis.[7] By incorporating into the DNA of rapidly dividing cancer cells, these analogues can lead to chain termination or create dysfunctional DNA, ultimately triggering cell death.
The synthesis of 4'-C-branched purine nucleosides has been explored for their cytotoxic effects against various cancer cell lines.
Quantitative Biological Activity Data
The following table summarizes representative biological activity data for 4'-ethynyl nucleoside analogues, highlighting their potency.
| Compound | Virus/Cell Line | Activity Metric | Value | Reference |
| 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) | HIV-1 (Wild-Type) | EC50 | ~0.07 nM | [5] |
| 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) | Multinucleoside-resistant HIV-2 | EC50 | ≤ 11 nM | [2] |
| 4'-Ethynyl-2'-deoxycytidine | HIV-1 | IC50 | 1.34 nM | [8] |
| 4'-Ethynyl-2'-deoxythymidine | HIV-1 | Antiviral Activity | Potent | [9] |
| 4'-Ethynyl-2'-deoxycytidine | Leukemia Cells | Anti-proliferative Activity | Remarkable | [9] |
Mechanism of Action: A Deeper Dive
The enhanced biological activity of 4'-C-branched nucleosides can be attributed to a combination of factors at the molecular level.
Conformational Rigidity and Enzyme Recognition
As previously mentioned, the 4'-substituent plays a crucial role in locking the sugar moiety into a North-type conformation. This pre-organization can enhance the binding affinity of the nucleoside triphosphate to the active site of the viral polymerase.
Caption: A simplified schematic of the mechanism of action of 4'-ethynyl nucleoside analogues.
Inhibition of Viral Polymerase
Once phosphorylated to their active triphosphate form within the cell, 4'-ethynyl nucleoside analogues act as competitive inhibitors of the viral polymerase.[1] They are incorporated into the growing viral DNA or RNA chain, but due to the presence of the 4'-ethynyl group, they can disrupt the normal process of chain elongation.
In the case of EFdA, it has been shown to inhibit HIV-1 reverse transcriptase through multiple mechanisms. It can act as a "translocation-defective" inhibitor, meaning that after its incorporation, the polymerase is unable to efficiently move to the next position on the template strand, effectively halting DNA synthesis.[1] This multi-faceted inhibition contributes to its high potency and its ability to overcome resistance mutations.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its utility as a chiral building block has paved the way for the synthesis of a new generation of nucleoside analogues with potent antiviral and anticancer activities. The ability to introduce a hydroxymethyl group at the 4'-position of the ribose ring provides a gateway to a diverse array of chemical modifications, allowing for the fine-tuning of pharmacological properties.
The success of 4'-ethynyl nucleosides like Islatravir underscores the potential of this class of compounds. Future research in this area will likely focus on exploring a wider range of substituents at the 4'-position to further optimize activity against various viral and cancer targets. The development of more efficient and stereoselective synthetic routes will also be crucial for the practical application of these promising therapeutic agents. As our understanding of the molecular interactions between these analogues and their target enzymes deepens, so too will our ability to design the next generation of life-saving medicines.
References
- 1. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MK-8591 (4'-Ethynyl-2-Fluoro-2'-Deoxyadenosine) Exhibits Potent Activity against HIV-2 Isolates and Drug-Resistant HIV-2 Mutants in Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4'-Ethynyl-2-fluoro-2'-deoxyadenosine, MK-8591: a novel HIV-1 reverse transcriptase translocation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 4'-ethynyl-purine nucleosides possessing anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2'-deoxy-4'-C-ethynyl-2-halo-adenosines active against drug-resistant human immunodeficiency virus type 1 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and anti-HIV activity of 2'-deoxy-2'-fluoro-4'-C-ethynyl nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
The Strategic Role of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside in the Development of DNA Synthesis Inhibitors
Introduction: The Quest for Precision in Targeting DNA Synthesis
The integrity of DNA synthesis is paramount for cellular proliferation. Consequently, the enzymes and pathways involved in this intricate process have long been a focal point for therapeutic intervention, particularly in oncology and virology. Nucleoside analogs, synthetic molecules that mimic natural DNA building blocks, represent a cornerstone of modern chemotherapy and antiviral treatment.[1][2] Their efficacy lies in their ability to be metabolized by cellular or viral enzymes and subsequently incorporated into nascent DNA strands, leading to the disruption of replication.[2][3]
A critical area of innovation in this field is the modification of the sugar moiety of the nucleoside.[4] Modifications at the 4'-position of the furanose ring have proven particularly fruitful, yielding compounds with enhanced metabolic stability, favorable conformational properties, and potent biological activity.[5][6][7] This application note delves into the pivotal role of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside as a strategic starting material for the synthesis of novel 4'-C-substituted nucleoside analogs designed to target DNA synthesis. While not a direct inhibitor itself, this protected ribofuranose derivative is a versatile scaffold, enabling the precise introduction of functionalities that ultimately govern the therapeutic action of the final compound.
PART 1: From Precursor to Potent Inhibitor: A Synthetic Strategy
The journey from a protected sugar to a biologically active nucleoside analog is a multi-step process requiring careful planning and execution. The isopropylidene protecting group on the 2' and 3' hydroxyls of this compound provides the necessary stability and regioselectivity for subsequent chemical transformations at the 1', 4', and 5' positions.
Below is a representative synthetic protocol for the conversion of this precursor into a hypothetical 4'-C-azidomethyl nucleoside analog, a class of compounds known for their potential to interfere with DNA synthesis.
Protocol 1: Synthesis of a 4'-C-Azidomethyl-Uridine Analog
Objective: To synthesize a 4'-C-azidomethyl-uridine analog from this compound.
Rationale: This protocol outlines a three-stage process: 1) modification of the 4'-hydroxymethyl group to an azidomethyl group, 2) activation of the anomeric carbon (C1) for nucleobase coupling, and 3) coupling with a protected nucleobase followed by deprotection.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Acetic anhydride
-
Acetic acid
-
Sulfuric acid
-
Uracil
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Acetonitrile (anhydrous)
-
Sodium methoxide in methanol
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Methodology:
Stage 1: Synthesis of 4'-C-Azidomethyl Intermediate
-
Tosylation of the 4'-Hydroxymethyl Group:
-
Dissolve this compound in anhydrous pyridine at 0°C.
-
Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 4-6 hours, then let it warm to room temperature overnight.
-
Quench the reaction with ice-water and extract with DCM.
-
Wash the organic layer with saturated aqueous copper sulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate.
-
-
Azide Displacement:
-
Dissolve the tosylated intermediate in DMF.
-
Add sodium azide (3 equivalents) and heat the reaction mixture to 80°C for 12-16 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with EtOAc.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate to afford the crude 4'-C-azidomethyl intermediate, which can be purified by silica gel chromatography.
-
Stage 2: Acetolysis and Glycosyl Donor Formation
-
Acetolysis:
-
Dissolve the 4'-C-azidomethyl intermediate in a mixture of acetic acid and acetic anhydride.
-
Cool to 0°C and slowly add a catalytic amount of sulfuric acid.
-
Stir the reaction at room temperature for 8-12 hours.
-
Pour the mixture into ice-cold saturated aqueous sodium bicarbonate and extract with EtOAc.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting per-acetylated sugar by silica gel chromatography to obtain the glycosyl donor.
-
Stage 3: Glycosylation and Deprotection
-
Silylation of Uracil:
-
Suspend uracil in anhydrous acetonitrile.
-
Add BSA (2.5 equivalents) and heat to reflux until the solution becomes clear.
-
Cool the solution to room temperature.
-
-
Vorbrüggen Glycosylation:
-
To the silylated uracil solution, add the per-acetylated glycosyl donor.
-
Cool the mixture to 0°C and add TMSOTf (1.2 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Quench with saturated aqueous sodium bicarbonate and extract with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the protected nucleoside analog by silica gel chromatography.
-
-
Deprotection:
-
Dissolve the purified protected nucleoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide in methanol.
-
Stir at room temperature for 2-4 hours.
-
Neutralize the reaction with acidic resin (e.g., Dowex 50W-X8), filter, and concentrate the filtrate.
-
Purify the final 4'-C-azidomethyl-uridine analog by silica gel chromatography or recrystallization.
-
References
- 1. mdpi.com [mdpi.com]
- 2. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-methyl-d-ribopyranuronamide nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Apoptosis in Cancer Cells with Derivatives of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside
Authored by: A Senior Application Scientist
Introduction: The targeted induction of apoptosis in malignant cells is a cornerstone of modern cancer therapy. Nucleoside analogs, a class of chemotherapeutic agents that mimic endogenous nucleosides, have demonstrated significant antitumor activity.[1][2] This guide focuses on the derivatives of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside, a purine nucleoside analog, and provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate their pro-apoptotic potential in cancer cells.
These compounds, by their structural similarity to natural nucleosides, can interfere with DNA synthesis and repair mechanisms, ultimately triggering programmed cell death.[2][3][4] This document provides detailed protocols for assessing the cytotoxic and apoptotic effects of these novel compounds, elucidating their mechanism of action, and identifying key molecular players in the induced apoptotic cascade.
Section 1: Scientific Background and Rationale
Derivatives of this compound belong to the broader class of C-branched ribonucleosides, which have garnered interest for their potential anticancer and antiviral properties.[5][6][7][8][9][10] The primary mechanism of action for many nucleoside analogs involves their incorporation into newly synthesized DNA, leading to chain termination and the activation of DNA damage sensors.[2][4][11] This, in turn, initiates an apoptotic cascade, primarily through the intrinsic (mitochondrial) pathway.
The Intrinsic Pathway of Apoptosis
The intrinsic pathway is a critical cell death program that is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[12][13][14][15][16] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). Upon cellular stress, such as DNA damage induced by nucleoside analogs, the balance shifts in favor of the pro-apoptotic proteins. This leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.[15][17] Cytoplasmic cytochrome c then binds to Apoptotic protease activating factor 1 (Apaf-1), triggering the assembly of the apoptosome and the activation of initiator caspase-9. Activated caspase-9, in turn, cleaves and activates executioner caspases, most notably caspase-3, which then orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates.[18][19][20]
Section 2: Experimental Workflow for Assessing Pro-Apoptotic Activity
A systematic approach is crucial for characterizing the apoptotic potential of novel this compound derivatives. The following workflow outlines the key experimental stages:
Caption: Experimental workflow for evaluating apoptosis induction.
Section 3: Detailed Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[21][22][23] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[22]
Materials:
-
Cancer cell lines (e.g., HeLa, K562)[24]
-
Complete cell culture medium
-
Derivatives of this compound
-
MTT solution (5 mg/mL in PBS)[22]
-
Solubilization solution (e.g., DMSO or SDS-HCl)[25]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[21]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[23][25]
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Table 1: Hypothetical IC50 Values of Novel Derivatives in HeLa Cells
| Compound | IC50 (µM) after 48h |
| Derivative A | 15.2 |
| Derivative B | 8.7 |
| Derivative C | 25.4 |
| Cisplatin (Control) | 10.5 |
Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[27][28] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[27][28] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells, where it stains the nucleus.[27]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the test compounds at their respective IC50 concentrations for the desired time.
-
Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the supernatant to include any floating apoptotic cells.[29]
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[28][30]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI solution.[30]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[28][30]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[30]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Principle: Western blotting is a technique used to detect and quantify specific proteins in a sample.[31] By probing cell lysates with antibodies specific to key apoptotic proteins, their expression levels and cleavage (activation) status can be determined.
Key Markers for Analysis:
-
Bcl-2 Family: Assess the levels of anti-apoptotic proteins (e.g., Bcl-2) and pro-apoptotic proteins (e.g., Bax).[32]
-
Caspases: Detect the cleavage of initiator caspase-9 and executioner caspase-3. Cleavage indicates activation.[32]
-
PARP: Poly (ADP-ribose) polymerase is a substrate of activated caspase-3. Its cleavage is a hallmark of apoptosis.[31][32]
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-caspase-9, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated and control cells in RIPA buffer and quantify the protein concentration.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[33]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[31]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Section 4: Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of apoptosis induction by derivatives of this compound.
Caption: Intrinsic apoptosis pathway activated by nucleoside analogs.
Conclusion
The protocols and methodologies outlined in this guide provide a robust framework for the preclinical evaluation of this compound derivatives as potential anticancer agents. By systematically assessing cytotoxicity, confirming apoptosis, and investigating the underlying molecular mechanisms, researchers can effectively characterize the therapeutic potential of these novel compounds. The elucidation of their pro-apoptotic activity will contribute to the development of new and more effective cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anticancer and Antiviral Activities of C-2'-Branched Arabinonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of novel ribonucleosides with C-5 OH replaced by a diaminopyrimidinyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor activity of C-methyl-beta-D-ribofuranosyladenine nucleoside ribonucleotide reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2'- and 3'-C-methylribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 14. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 15. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthetic activation of caspases: Artificial death switches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caspase-3: A primary target for natural and synthetic compounds for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Caspase 3 - Wikipedia [en.wikipedia.org]
- 21. broadpharm.com [broadpharm.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Synthesis and Determination of Anticancer Activity of Dicobalt Hexacarbonyl 2′-Deoxy-5-alkynylfuropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 26. static.igem.org [static.igem.org]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. kumc.edu [kumc.edu]
- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. benchchem.com [benchchem.com]
- 32. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 33. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
developing antitumor agents from Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside
Application Notes and Protocols for the Synthesis and Evaluation of Nucleoside Analogs Derived from Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside
Authored by: Gemini, Senior Application Scientist
Abstract
Nucleoside analogs represent a cornerstone of chemotherapy, exerting their antitumor effects primarily by interfering with nucleic acid synthesis and cellular metabolism.[1][2][3] Modifications to the sugar moiety of these molecules offer a fertile ground for the development of novel therapeutic agents with improved efficacy and selectivity. This guide provides a comprehensive framework for the development of antitumor agents starting from the branched-chain sugar, this compound. We present detailed protocols for the chemical derivatization of this scaffold, focusing on the synthesis of a promising 4'-C-ethynyl pyrimidine nucleoside analog. Furthermore, we outline a systematic approach for the biological evaluation of these novel compounds, from initial in vitro cytotoxicity screening to in vivo assessment using xenograft models. The methodologies are designed to be robust and self-validating, providing researchers in drug discovery with the necessary tools to explore this promising class of compounds.
Introduction: The Rationale for 4'-C-Substituted Nucleoside Analogs
The therapeutic efficacy of many nucleoside analogs is often hampered by metabolic instability and the development of resistance mechanisms.[3] Strategic modifications of the ribose ring are a proven strategy to overcome these limitations. The introduction of substituents at the 4'-position of the furanose ring can profoundly influence the conformation of the nucleoside, its interaction with key cellular enzymes, and its ultimate biological activity.[4][5]
The starting material, this compound, is an attractive scaffold for several reasons:
-
Branched-Chain Architecture: The 4'-hydroxymethyl group provides a unique point for chemical diversification, allowing for the introduction of various functional groups that can modulate the compound's properties.[1][6][7]
-
Stereochemical Control: As a derivative of D-ribose, it provides a defined stereochemical foundation for the synthesis of nucleoside analogs.
-
Synthetic Accessibility: The protected hydroxyl groups at the 2' and 3' positions and the anomeric methyl group allow for selective modification at the 4'-hydroxymethyl position.
This guide will focus on the synthesis of a 4'-C-ethynyl-2'-deoxycytidine analog, a class of compounds that has demonstrated significant potency against various cancer cell lines, particularly those of hematological origin.[8][9][10] The 4'-ethynyl group is thought to enhance the molecule's activity by inducing replicative stress after its incorporation into DNA.[8][10]
Synthetic Strategy: From Ribofuranoside to Bioactive Nucleoside Analog
The overall synthetic workflow involves a multi-step process that begins with the modification of the 4'-hydroxymethyl group, followed by the crucial step of coupling a nucleobase to the sugar moiety, and concluding with deprotection and optional prodrug modification.
Caption: Synthetic workflow for the target nucleoside analog.
Protocol 2.1: Synthesis of the 4'-Ethynyl Ribofuranose Intermediate
This protocol details the conversion of the starting material's 4'-hydroxymethyl group to a 4'-ethynyl group.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent)
-
Potassium carbonate
-
Methanol
-
Dichloromethane (DCM)
-
Anhydrous solvents and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Swern Oxidation:
-
Dissolve oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C under an inert atmosphere.
-
Slowly add a solution of anhydrous DMSO (2.4 eq) in DCM.
-
After 15 minutes, add a solution of this compound (1.0 eq) in DCM.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4'-aldehyde.
-
-
Ohira-Bestmann Alkynylation:
-
Dissolve the crude 4'-aldehyde in anhydrous methanol at 0 °C.
-
Add potassium carbonate (1.5 eq) followed by the Ohira-Bestmann reagent (1.2 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Resuspend the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify by silica gel chromatography to yield the 4'-ethynyl ribofuranose intermediate.
-
Protocol 2.2: Glycosylation and Deprotection to Yield the Target Nucleoside
This protocol describes the coupling of the 4'-ethynyl sugar with cytosine.
Materials:
-
4'-Ethynyl ribofuranose intermediate
-
N4-Acetylcytosine
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile
-
Methanolic ammonia
-
Dowex-50 (H+ form) resin
Procedure:
-
Silylation of Nucleobase:
-
Reflux a suspension of N4-acetylcytosine in HMDS with a catalytic amount of ammonium sulfate until the solution becomes clear.
-
Remove excess HMDS under vacuum to obtain the persilylated cytosine.
-
-
Vorbrüggen Glycosylation:
-
Dissolve the 4'-ethynyl ribofuranose intermediate and the silylated cytosine in anhydrous acetonitrile under an inert atmosphere.
-
Cool the solution to 0 °C and add TMSOTf (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the crude protected nucleoside by silica gel chromatography.
-
-
Deprotection:
-
Dissolve the purified protected nucleoside in saturated methanolic ammonia and stir at room temperature in a sealed vessel for 24 hours.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in a mixture of water and methanol and treat with Dowex-50 (H+ form) resin to remove the isopropylidene group.
-
Filter the resin and neutralize the filtrate with a mild base (e.g., ammonium hydroxide).
-
Purify the final product by reverse-phase HPLC to obtain the 4'-C-ethynyl-2'-deoxycytidine analog.
-
Biological Evaluation: A Stepwise Approach to Determine Antitumor Potential
A hierarchical screening process is essential to efficiently evaluate the synthesized compounds.
Caption: Hierarchical workflow for biological evaluation.
Protocol 3.1: In Vitro Cytotoxicity Assays
The initial assessment of antitumor activity involves determining the concentration of the compound that inhibits cancer cell growth by 50% (IC50). The MTT assay is a widely used colorimetric method for this purpose.
Materials:
-
Cancer cell lines (e.g., CCRF-CEM for leukemia, MCF-7 for breast cancer)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine cell density.
-
Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include vehicle controls (medium with DMSO).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
| Compound | Cell Line | IC50 (µM) |
| 4'-C-Ethynyl Analog | CCRF-CEM | Hypothetical Value |
| 4'-C-Ethynyl Analog | MCF-7 | Hypothetical Value |
| Doxorubicin (Control) | CCRF-CEM | Reference Value |
| Doxorubicin (Control) | MCF-7 | Reference Value |
| Table 1: Hypothetical Cytotoxicity Data |
Protocol 3.2: Mechanism of Action Studies
For compounds showing potent cytotoxicity, further studies are necessary to elucidate their mechanism of action.
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest at a specific phase (e.g., S-phase, consistent with a DNA synthesis inhibitor).
-
Apoptosis Assays: Employ techniques such as Annexin V/PI staining or TUNEL assays to confirm if the compound induces programmed cell death.
-
Target Engagement: For nucleoside analogs, it is crucial to confirm their phosphorylation by cellular kinases, such as deoxycytidine kinase (dCK) for cytidine analogs.[8][10] This can be assessed using in vitro kinase assays with the purified enzyme.
Protocol 3.3: In Vivo Antitumor Efficacy in Xenograft Models
Promising candidates from in vitro studies should be evaluated in animal models to assess their in vivo efficacy and toxicity. Cell line-derived xenograft (CDX) models are a standard for this purpose.[5][8][9]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line for tumor implantation
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to a predetermined schedule and route (e.g., intraperitoneal or oral).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and general health of the mice as indicators of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Compare the tumor growth inhibition in the treated group to the control group.
-
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Hypothetical Value | 0 |
| 4'-C-Ethynyl Analog | e.g., 10 mg/kg, daily | Hypothetical Value | Calculated Value |
| Positive Control | Standard-of-care drug | Hypothetical Value | Calculated Value |
| Table 2: Hypothetical In Vivo Efficacy Data in a Xenograft Model |
Conclusion and Future Directions
The synthetic and biological evaluation protocols outlined in this guide provide a robust pathway for the development of novel antitumor agents from this compound. The 4'-C-ethynyl pyrimidine nucleoside analog serves as a prime example of a promising therapeutic candidate. Future work should focus on expanding the library of 4'-C-substituted analogs to establish a comprehensive structure-activity relationship (SAR). Furthermore, the exploration of prodrug strategies, such as the ProTide approach to deliver the monophosphorylated active species into cells, could further enhance the therapeutic potential of these compounds by bypassing the rate-limiting initial phosphorylation step.
References
- 1. Synthesis and biological activity of 4'-C-hydroxymethyl-2'-fluro-D-arabinofuranosylpurine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-vinyl-substituted pyrimidine nucleosides exhibit the efficient and selective formation of interstrand cross-links with RNA and duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and antiproliferative activity of some 4'-C-hydroxymethyl-alpha- and -beta-D-arabino-pentofuranosyl pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. 4'-Ethynyl-2'-Deoxycytidine (EdC) Preferentially Targets Lymphoma and Leukemia Subtypes by Inducing Replicative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside
Welcome to the technical support center for the synthesis of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the knowledge to overcome common experimental hurdles and ensure a successful and efficient synthesis.
I. Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific problems that may arise during the synthesis, offering explanations for their causes and providing actionable solutions.
Problem 1: Low or No Yield of the Starting Material, Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside
Q: I am attempting to synthesize the precursor, Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside, from D-ribose, but I am experiencing very low yields or no product formation. What are the likely causes and how can I rectify this?
A: This is a common issue that often stems from suboptimal reaction conditions or the quality of the starting materials. Let's break down the potential culprits and their solutions.
Causality and Experimental Solutions:
-
Inadequate Acid Catalysis: The formation of the isopropylidene acetal and the subsequent methylation of the anomeric hydroxyl group are both acid-catalyzed reactions. Insufficient or inappropriate acid catalysis can lead to an incomplete reaction.
-
Troubleshooting:
-
Choice of Acid: While sulfuric acid is commonly used, other acids like p-toluenesulfonic acid (p-TsOH) or a Lewis acid such as tin(II) chloride (SnCl₂) can also be effective.[1] The choice of acid can influence the reaction rate and selectivity.
-
Catalyst Loading: Ensure the correct catalytic amount of acid is used. Too little will result in a sluggish reaction, while too much can lead to the degradation of the sugar or cleavage of the desired product. A typical starting point is a catalytic amount of concentrated sulfuric acid.
-
-
-
Presence of Water: Acetal formation is a reversible reaction where water is a byproduct. The presence of water in the reaction mixture will shift the equilibrium back towards the starting materials, thus reducing the yield of the desired product.
-
Troubleshooting:
-
Anhydrous Conditions: It is crucial to use anhydrous acetone and methanol. Molecular sieves can be added to the reaction mixture to scavenge any water that is formed.
-
Starting Material: Ensure your D-ribose is thoroughly dried before use.
-
-
-
Reaction Time and Temperature: The reaction may not have reached completion.
-
Troubleshooting:
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 5:1 v/v). The product should have a higher Rf value than the starting D-ribose.
-
Extended Reaction Time: If the reaction is proceeding slowly, consider extending the reaction time. Stirring for 48 hours at room temperature is a common protocol.[2]
-
-
-
Inefficient Work-up and Purification: The product can be lost during the work-up and purification steps.
-
Troubleshooting:
-
Neutralization: After the reaction is complete, it is critical to neutralize the acid catalyst. This is typically done by adding solid sodium bicarbonate until effervescence ceases.[2] Incomplete neutralization can lead to product degradation during concentration.
-
Extraction: Use a suitable solvent for extraction, such as ethyl acetate, to efficiently recover the product from the aqueous phase.
-
Purification: Silica gel column chromatography is the standard method for purification. A gradient of hexane and ethyl acetate is typically used to elute the product.
-
-
Experimental Workflow: Synthesis of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside
Caption: Workflow for the synthesis of the precursor.
Problem 2: Formation of an Inseparable Epimeric Mixture during 4-C-Hydroxymethylation
Q: After the hydroxymethylation of my starting material, I have obtained a 1:1 mixture of what I believe are the desired this compound and its C-4 epimer (the xylo-isomer). I am unable to separate them by standard column chromatography. How can I address this?
A: This is a well-documented and significant challenge in the synthesis of 4-C-hydroxymethylated ribose derivatives.[3][4] The reaction of the precursor aldehyde with formaldehyde under basic conditions (a mixed aldol-Cannizzaro reaction) often leads to the formation of a nearly inseparable mixture of the desired ribo and the undesired xylo epimers.[3][4]
Causality and Strategic Solutions:
-
Lack of Stereocontrol: The addition of formaldehyde to the enolate formed from the starting aldehyde can occur from either face of the planar intermediate, leading to the formation of both epimers. The reaction conditions typically do not favor the formation of one epimer over the other.
Solution 1: Enzymatic Separation (The Preferred Method)
A highly effective and environmentally friendly method for separating these epimers is through enzyme-catalyzed selective acetylation.[2][3][4][5]
-
Principle: A lipase, such as Novozyme®-435 (Candida antarctica lipase B), can selectively acetylate the primary hydroxyl group of one epimer at a much faster rate than the other.[3][4] This difference in reactivity allows for the separation of the acetylated compound from the unreacted epimer by standard silica gel chromatography.
-
Experimental Protocol:
-
Dissolve the epimeric mixture in a suitable organic solvent (e.g., diisopropyl ether).
-
Add an acylating agent, such as vinyl acetate.
-
Add the lipase (e.g., Novozyme®-435).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once a sufficient difference in polarity is observed, filter off the enzyme and concentrate the mixture.
-
Separate the mono-acetylated product from the unreacted diol by silica gel chromatography.
-
The acetyl group can then be removed under mild basic conditions (e.g., K₂CO₃ in methanol) to yield the pure desired epimer.
-
Workflow for Enzymatic Separation of Epimers
Caption: Enzymatic resolution of epimeric diols.
Solution 2: Chromatographic Separation of Derivatives
If enzymatic resolution is not feasible, an alternative is to derivatize the epimeric mixture to create diastereomers with significantly different physical properties, which may then be separable by chromatography.
-
Principle: By reacting the epimeric diols with a chiral derivatizing agent, you can form diastereomers that may have different retention factors on a chromatographic column.
-
Potential Strategy:
-
Protect the primary hydroxyl groups of the epimeric mixture with a bulky protecting group, such as a trityl or silyl ether.
-
Attempt to separate the resulting diastereomeric ethers by careful column chromatography or HPLC.
-
Alternatively, react the epimeric mixture with a chiral acid chloride (e.g., Mosher's acid chloride) to form diastereomeric esters, which can then be separated by chromatography.[6] The chiral auxiliary can then be removed to yield the pure epimers.
-
Problem 3: Difficulty in Purifying the Final Product
Q: The final product, this compound, is very polar, and I am having trouble with its purification by standard silica gel chromatography.
A: The high polarity of unprotected sugars and their derivatives can indeed make purification challenging.
Causality and Purification Strategies:
-
High Polarity: The multiple hydroxyl groups in the final product make it highly polar, leading to strong interactions with the silica gel stationary phase. This can result in broad peaks, poor separation, and low recovery.
Troubleshooting Purification:
-
Alternative Chromatography Modes:
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography can be a better option. Use a C18 column with a mobile phase of water and acetonitrile or methanol.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds. It uses a polar stationary phase (like an amino- or diol-bonded silica) with a mobile phase of high organic content and a small amount of water.[8]
-
-
TLC Visualization: Visualizing sugar derivatives on a TLC plate can be difficult as they often do not have a UV chromophore.
II. Frequently Asked Questions (FAQs)
Q1: What is the importance of the isopropylidene protecting group, and what are its limitations?
A1: The 2,3-O-isopropylidene group is a common protecting group for cis-diols on a furanose ring.[11] It is relatively easy to install and is stable to a wide range of reaction conditions. However, its main limitation is its lability to acidic conditions.[12] Care must be taken to avoid cleavage of the acetonide or the glycosidic bond during subsequent synthetic steps that require acidic conditions.
Q2: How can I confirm the stereochemistry of the final product and distinguish it from the xylo-epimer?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. The coupling constants between the protons on the furanose ring are diagnostic of the ring's conformation and the relative stereochemistry of the substituents.[1][13] For the desired ribo-isomer, you would expect to see specific coupling patterns. It is advisable to compare the obtained NMR spectra with literature data for similar compounds.[1] In the absence of literature data for the exact compound, 2D NMR techniques such as NOESY can be used to determine the spatial proximity of protons and thus deduce the stereochemistry.
Q3: Are there any alternative strategies to the mixed aldol-Cannizzaro reaction for the hydroxymethylation step to avoid epimer formation?
A3: While the mixed aldol-Cannizzaro reaction is a common method, other approaches to introduce a C4'-hydroxymethyl group with potentially better stereocontrol could be explored. These might involve the use of chiral auxiliaries or stereoselective reducing agents in a multi-step sequence. However, these methods are often more complex and may result in lower overall yields. For most applications, the enzymatic resolution of the epimeric mixture remains the most practical and efficient approach.
III. References
-
Sharma, V. K., et al. (2017). Enzymatic separation of epimeric 4-C-hydroxymethylated furanosugars: Synthesis of bicyclic nucleosides. Beilstein Journal of Organic Chemistry, 13, 2078–2086. --INVALID-LINK--
-
ChemicalBook. (n.d.). Methyl-2,3-O-isopropylidene-beta-D-ribofuranoside. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-b-D-ribofuranoside. Retrieved from --INVALID-LINK--
-
Sharma, V. K., et al. (2017). Enzymatic separation of epimeric 4-C-hydroxymethylated furanosugars: Synthesis of bicyclic nucleosides. PubMed, 29046627. --INVALID-LINK--
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. --INVALID-LINK--
-
Gwizdala, K., et al. (2022). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances, 12(47), 30637-30649. --INVALID-LINK--
-
ResearchGate. (2017). Enzymatic separation of epimeric 4-C-hydroxymethylated furanosugars: Synthesis of bicyclic nucleosides. --INVALID-LINK--
-
Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. --INVALID-LINK--
-
Gwizdala, K., et al. (2022). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Publishing. --INVALID-LINK--
-
LCGC International. (2010, November 1). Optimizing the Analysis of Sugar Alcohol Excipients in Pharmaceutical Tablet Formulations Using Rezex Ion Exclusion HPLC Columns. --INVALID-LINK--
-
Cornell University. (2022). Maple Sugar Troubleshooting. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Improved Analysis of Simple Sugars Using apHera™ NH2 HPLC Columns. --INVALID-LINK--
-
Reddit. (2018, December 8). What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography?--INVALID-LINK--
-
Benchchem. (n.d.). A Comparative Guide to Diol Protection: 1,3-Dioxane vs. Isopropylidene Ketal. --INVALID-LINK--
-
LCGC International. (2017, August 1). A New HILIC Column for Saccharide Analysis. --INVALID-LINK--
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. --INVALID-LINK--
-
van der Poel, W. A. (2013). Troubleshooting in beet sugar manufacture: an overview. Zuckerindustrie, 138(1), 29-35. --INVALID-LINK--
-
Little, M. R. (1985). The separation of enantiomeric sugars by chromatographic methods. Journal of Biochemical and Biophysical Methods, 11(4-5), 195-202. --INVALID-LINK--
-
ResearchGate. (n.d.). 1 H NMR spectrum of epimers 3 and 4 (crude material). --INVALID-LINK--
-
ResearchGate. (n.d.). Separation of sugar isomers. a LC peak resolution of sugar alcohol and...--INVALID-LINK--
-
Alcaide, B., et al. (2001). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters, 3(23), 3781-3784. --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Synthesis and Purification of Retinyl Glucoside. --INVALID-LINK--
-
Chromatography Forum. (2008, January 23). Separation of diastereomers. --INVALID-LINK--
-
Wikipedia. (n.d.). Acetonide. Retrieved from --INVALID-LINK--
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. --INVALID-LINK--
-
EPFL. (n.d.). TLC Visualization Reagents. --INVALID-LINK--
-
Dmochowska, B., et al. (2020). N,N,N-Trimethyl-N-(methyl 5-deoxy-2,3-O-isopropylidene-β-d-ribofuranosid-5-yl)ammonium 4-methylbenzenesulfonate sesquihydrate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 5), 751–755. --INVALID-LINK--
-
Amerigo Scientific. (n.d.). 3,5-Di-O-benzyl-4-C-hydroxymethyl-1,2-O-isopropylidene-a-D-ribofuranose. --INVALID-LINK--
-
MedChemExpress. (n.d.). This compound. --INVALID-LINK--
-
Guberman, M. V., & Seeberger, P. H. (2019). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. The journal of organic chemistry, 84(15), 9159–9170. --INVALID-LINK--
-
Science of Synthesis. (n.d.). Product Class 11: Alcohols and Diols by Deprotection. --INVALID-LINK--
-
Organic Lab Techniques. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. --INVALID-LINK--
-
ResearchGate. (2019). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. --INVALID-LINK--
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. --INVALID-LINK--
-
Creative Biolabs. (n.d.). Thin Layer Chromatography (TLC) for Carbohydrate Analysis. --INVALID-LINK--
-
Beaucage, S. L. (2008). Protecting groups for RNA synthesis: an increasing need for selective preparative methods. Chemical Society Reviews, 37(11), 2247-2272. --INVALID-LINK--
-
ChemSpider. (n.d.). Deprotection of isopropylidene protected diols. --INVALID-LINK--
-
Synfacts. (2020). Synthesis of Rare Sugar Isomers through Site-Selective Epimerization. Synfacts, 16(05), 0531. --INVALID-LINK--
-
ResearchGate. (n.d.). Protecting Groups for the Synthesis of Ribonucleic Acids. --INVALID-LINK--
-
Scholarly Publications Leiden University. (n.d.). Protective group strategies in carbohydrate and peptide chemistry. --INVALID-LINK--
-
Ricardo, A., et al. (2004). Selective derivatization and sequestration of ribose from a prebiotic mix. Journal of the American Chemical Society, 126(31), 9554–9555. --INVALID-LINK--
-
Ertesvåg, H., et al. (1998). Time-resolved 1H and 13C NMR spectroscopy for detailed analyses of the Azotobacter vinelandii mannuronan C-5 epimerase reaction. Journal of bacteriology, 180(14), 3770–3775. --INVALID-LINK--
-
ResearchGate. (n.d.). Epimerization of mannuronan by PsmE. A, 1 H NMR spectra of samples...--INVALID-LINK--
References
- 1. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic separation of epimeric 4- C-hydroxymethylated furanosugars: Synthesis of bicyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic separation of epimeric 4-C-hydroxymethylated furanosugars: Synthesis of bicyclic nucleosides [beilstein-journals.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. teledynelabs.com [teledynelabs.com]
- 8. biotage.com [biotage.com]
- 9. epfl.ch [epfl.ch]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acetonide - Wikipedia [en.wikipedia.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing the Synthesis of Nucleoside Analogs from Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside
Welcome to the technical support center for the synthesis of nucleoside analogs, a critical process in the development of antiviral and anticancer therapeutics.[1][2][3] This guide is specifically tailored for researchers, scientists, and drug development professionals working with the key starting material, Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside. The unique 4'-C substitution on this ribofuranoside derivative presents distinct challenges and opportunities in the synthesis of novel nucleoside analogs.[4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the multi-step synthesis of these complex molecules. The advice herein is grounded in established chemical principles and field-proven insights to help you navigate the intricacies of protecting group strategies, glycosylation reactions, and deprotection steps.
I. Troubleshooting Guide: Common Challenges and Solutions
The synthesis of nucleoside analogs from this compound is a multi-step process, each with its own set of potential pitfalls. This section provides a systematic approach to identifying and resolving common experimental issues.
Issues in the Initial Protection of the 5'-Hydroxyl Group
A robust protecting group strategy is fundamental to the successful synthesis of complex molecules like nucleoside analogs.[5][6] The primary 5'-hydroxyl group of the starting material must be selectively protected to allow for subsequent modifications at the anomeric carbon.
Problem: Incomplete or Low Yield of 5'-O-Protection
-
Possible Cause: Inadequate drying of starting material or reagents. The presence of moisture can consume the protecting group reagent (e.g., silyl chlorides, trityl chloride) and hinder the reaction.
-
Solution: Ensure the starting ribofuranoside is rigorously dried under high vacuum. All solvents and reagents should be anhydrous. Consider using freshly distilled solvents and storing them over molecular sieves.
-
Possible Cause: Steric hindrance from the 4'-C-hydroxymethyl group and the isopropylidene group.
-
Solution: For bulky protecting groups like trityl or silyl ethers, a more reactive silylating agent or a stronger base may be required. For instance, switching from TBDMSCl with imidazole to TBDMSOTf with 2,6-lutidine can enhance reactivity.
-
Possible Cause: Suboptimal reaction conditions (temperature, reaction time).
-
Solution: While many protection reactions proceed well at room temperature, some may require gentle heating to overcome activation energy barriers. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition.
Challenges in the Glycosylation Step (Vorbrüggen Glycosylation)
The formation of the N-glycosidic bond is a pivotal and often challenging step in nucleoside synthesis.[7] The Vorbrüggen glycosylation, a common method, involves the coupling of a silylated nucleobase with an activated sugar derivative in the presence of a Lewis acid.[8]
Problem: Low Yield of the Desired Nucleoside Analog
-
Possible Cause: Inefficient silylation of the nucleobase. Incomplete silylation reduces the nucleophilicity of the base, leading to poor coupling efficiency.
-
Solution: Ensure complete silylation of the nucleobase by using an excess of the silylating agent (e.g., HMDS, BSA) and an appropriate catalyst (e.g., ammonium sulfate). The silylation should be carried out under strictly anhydrous conditions.
-
Possible Cause: The Lewis acid catalyst is not optimal for the specific substrate.
-
Solution: The choice of Lewis acid is critical. While TMSOTf is commonly used, other Lewis acids like SnCl₄ or BF₃·OEt₂ may offer better results depending on the nucleobase and sugar derivative.[9] Experiment with different Lewis acids and concentrations to find the optimal conditions.
-
Possible Cause: The solvent is participating in the reaction. Acetonitrile, a common solvent, can act as a nucleophile and compete with the nucleobase, leading to byproduct formation.[10]
-
Solution: Consider switching to a non-nucleophilic solvent such as 1,2-dichloroethane or toluene.[10]
Problem: Formation of Anomeric Mixtures (α and β isomers)
-
Possible Cause: Lack of neighboring group participation. The absence of a participating group at the C2' position can lead to the formation of both α and β anomers.
-
Solution: While the starting material has a 2',3'-O-isopropylidene group, which can influence stereoselectivity, it may not be sufficient to direct the reaction exclusively to the desired β-anomer.[11] Optimization of the Lewis acid and reaction temperature can influence the anomeric ratio. Lower temperatures often favor the thermodynamically more stable β-anomer.
-
Possible Cause: Reversible reaction conditions. Some glycosylation reactions are reversible, allowing for the interconversion of anomers.[8]
-
Solution: Employing conditions that favor the kinetic product or selectively precipitate the desired anomer can improve the stereoselectivity.[12]
Difficulties in Deprotection Steps
The final stage of the synthesis involves the removal of all protecting groups to yield the target nucleoside analog. The choice of deprotection conditions must be carefully considered to avoid degradation of the final product.[13]
Problem: Incomplete Removal of the Isopropylidene Group
-
Possible Cause: The deprotection conditions are too mild. The isopropylidene group is an acetal and requires acidic conditions for removal.
-
Solution: A common method for isopropylidene deprotection is treatment with aqueous acetic acid or trifluoroacetic acid (TFA) in a mixture of water and an organic solvent.[14] The concentration of the acid and the reaction time may need to be optimized.
Problem: Degradation of the Nucleoside Analog during Deprotection
-
Possible Cause: The acidic conditions required for isopropylidene removal are too harsh and lead to the cleavage of the N-glycosidic bond.
-
Solution: Use milder acidic conditions. A mixture of acetic acid, water, and 1,2-dimethoxyethane (DME) has been reported as a mild and effective method for deprotecting isopropylidene ketals.[15] Alternatively, enzymatic deprotection methods can offer high selectivity under mild conditions.
-
Possible Cause: The methyl ether at the anomeric position is difficult to cleave without affecting other parts of the molecule.
-
Solution: Cleavage of the anomeric methyl ether typically requires strong Lewis acids like BBr₃ or TMSI. These reactions must be performed at low temperatures and carefully monitored to prevent side reactions.
II. Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers frequently encounter during the synthesis of nucleoside analogs from this compound.
Q1: Why is the 4'-C-hydroxymethyl substitution a synthetic challenge?
A1: The 4'-C-hydroxymethyl group introduces significant steric bulk around the 4' position of the ribose ring. This can influence the conformation of the sugar and hinder the approach of reagents to adjacent positions, such as the 3'- and 5'-hydroxyl groups.[4][16] This steric hindrance can lead to lower yields and slower reaction rates in both protection and glycosylation steps. Furthermore, the presence of an additional primary hydroxyl group requires a more elaborate protecting group strategy to achieve regioselectivity.
Q2: What is the best protecting group for the 5'-hydroxyl group in this specific starting material?
A2: The choice of the 5'-O-protecting group depends on the overall synthetic strategy and the planned subsequent reactions.
-
Silyl ethers (e.g., TBDMS, TIPS): These are robust and can withstand a wide range of reaction conditions. They are typically removed with fluoride reagents (e.g., TBAF).
-
Trityl (Tr) and its derivatives (e.g., MMT, DMT): These are bulky groups that offer good selectivity for the primary 5'-hydroxyl. They are acid-labile and can be removed under mild acidic conditions, which might be compatible with the final deprotection of the isopropylidene group.
A careful consideration of orthogonal protecting group strategies is essential to ensure that each group can be removed selectively without affecting the others.[5]
Q3: How can I improve the β-selectivity of the Vorbrüggen glycosylation?
A3: Achieving high β-selectivity is a common challenge in nucleoside synthesis.[7][17] Here are some strategies:
-
Lewis Acid Choice: The nature and amount of the Lewis acid can significantly impact the anomeric ratio. Softer Lewis acids may favor the formation of the β-anomer.
-
Solvent Effects: As mentioned earlier, non-coordinating solvents like dichloroethane or toluene are preferred over acetonitrile.
-
Temperature Control: Running the reaction at lower temperatures can enhance the thermodynamic control, often favoring the more stable β-anomer.
-
In-situ Anomerization: In some cases, allowing the reaction to stir for a longer period can lead to the isomerization of the initially formed α-anomer to the more stable β-anomer.[12]
Q4: Are there alternative glycosylation methods to the Vorbrüggen reaction?
A4: Yes, several other glycosylation methods have been developed.
-
Pummerer-type Glycosylation: This method can be effective for certain substrates.[18]
-
Enzymatic Glycosylation: Biocatalytic methods using enzymes like nucleoside phosphorylases can offer excellent stereoselectivity and regioselectivity under mild reaction conditions, reducing the need for extensive protecting group manipulations.[7][19]
Q5: What is the recommended order for the deprotection steps?
A5: The deprotection sequence should be designed to remove the most labile protecting group last to minimize the risk of product degradation. A typical sequence would be:
-
Removal of the 5'-O-protecting group: If a silyl group is used, it can be removed with TBAF. If a trityl group is used, it can be removed with mild acid.
-
Cleavage of the anomeric methyl ether: This usually requires strong Lewis acids and should be done before the final deprotection of the acid-sensitive isopropylidene group.
-
Removal of the 2',3'-O-isopropylidene group: This is typically the final step, using mild acidic conditions to release the diol.
It is crucial to purify the intermediate at each stage to ensure the success of the subsequent steps.
III. Experimental Protocols and Data
Table 1: Comparison of Conditions for 5'-O-Protection
| Protecting Group | Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| TBDMS | TBDMSCl | Imidazole | DMF | 25 | 75-85 |
| TBDMS | TBDMSOTf | 2,6-Lutidine | CH₂Cl₂ | 0 to 25 | 90-95 |
| Trityl | TrCl | Pyridine | Pyridine | 25 | 80-90 |
Protocol 1: General Procedure for Vorbrüggen Glycosylation
-
Silylation of Nucleobase: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), suspend the nucleobase in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate. Reflux the mixture until the solution becomes clear.
-
Glycosylation: Cool the silylated nucleobase solution to room temperature. In a separate flame-dried flask, dissolve the 5'-O-protected methyl ribofuranoside derivative in anhydrous 1,2-dichloroethane. Cool the solution to 0 °C. Add the Lewis acid (e.g., TMSOTf, 1.2 equivalents) dropwise. To this solution, add the silylated nucleobase solution via cannula.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Mild Deprotection of the Isopropylidene Group
-
Reaction Setup: Dissolve the protected nucleoside analog in a mixture of acetic acid, water, and 1,2-dimethoxyethane (DME) (e.g., a 3:1:1 v/v/v ratio).
-
Reaction: Stir the solution at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, neutralize the acetic acid by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an appropriate organic solvent. Dry the organic layer, concentrate it, and purify the final compound by column chromatography or recrystallization.
IV. Visualizations
Workflow for Nucleoside Analog Synthesis
Caption: General synthetic workflow.
Troubleshooting Glycosylation Issues
Caption: Decision tree for glycosylation.
V. References
-
Benchchem. (n.d.). Technical Support Center: Chemical Synthesis of Nucleoside Analogs. Retrieved from 10
-
Green Chemistry. (2020). Route efficiency assessment and review of the synthesis of β-nucleosides via N-glycosylation of nucleobases. RSC Publishing. DOI:10.1039/D0GC02665D.
-
ACS Publications. (n.d.). Glycosylation of Nucleosides. The Journal of Organic Chemistry.
-
ResearchGate. (2025). A Review of Methods to Synthesise 4'-Substituted Nucleosides.
-
Nucleoside chemistry: a challenge best tackled together. (n.d.).
-
Benchchem. (n.d.). troubleshooting low yield in 13C labeled nucleoside synthesis.
-
MedChemExpress. (n.d.). This compound | Purine Nucleoside Analog.
-
Wikipedia. (n.d.). Synthesis of nucleosides.
-
PMC - NIH. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents.
-
Ding, X.-G., et al. (2024). A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals. Carbohydrate Research, 541, 109167.
-
ACS Fall 2025. Chemical synthesis of 4'-modified nucleoside analogues.
-
ACS Publications. (2022). 4′-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Accounts of Chemical Research.
-
CymitQuimica. (n.d.). Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-b-D-ribofuranoside.
-
PMC - PubMed Central. (2018). Glycosylation reactions mediated by hypervalent iodine: application to the synthesis of nucleosides and carbohydrates.
-
Unifying the synthesis of nucleoside analogs. (2020).
-
ResearchGate. (n.d.). A Stereoselective Process for the Manufacture of a 2'-Deoxy-beta-D-Ribonucleoside Using the Vorbruggen Glycosylation.
-
VI Protecting Groups and Orthogonal Protection Strategies. (n.d.).
-
NIH. (2021). Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block.
-
ResearchGate. (2025). Efficient and Rapid Regioselective Deprotection of Isopropylidene Ketals.
-
PMC - NIH. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes.
-
PMC - NIH. (n.d.). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon.
-
PubMed Central. (2025). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis.
-
Glen Research. (n.d.). Deprotection Guide.
-
PMC - PubMed Central. (n.d.). Synthesis of N-methyl-d-ribopyranuronamide nucleosides.
-
Springer Nature Experiments. (1987). Protecting Groups in Oligonucleotide Synthesis.
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.).
-
NIH. (n.d.). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations.
-
ResearchGate. (n.d.). (PDF) Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry.
-
Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry.
-
Scholarly Publications Leiden University. (2025). Protective group strategies in carbohydrate and peptide chemistry.
-
ResearchGate. (2025). (PDF) Impact of modified ribose sugars on nucleic acid conformation and function.
-
Impact of modified ribose sugars on nucleic acid conformation and function. (2017).
-
ResearchGate. (2025). Sugar boost: When ribose modifications improve oligonucleotide performance.
-
ResearchGate. (2022). Influence of Sugar Modifications on the Nucleoside Conformation and Oligonucleotide Stability: A Critical Review.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical synthesis of 4’-modified nucleoside analogues - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. jocpr.com [jocpr.com]
- 7. Nucleoside chemistry: a challenge best tackled together [comptes-rendus.academie-sciences.fr]
- 8. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 9. Synthesis of N-methyl-d-ribopyranuronamide nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. glenresearch.com [glenresearch.com]
- 14. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
- 18. Glycosylation reactions mediated by hypervalent iodine: application to the synthesis of nucleosides and carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside
Welcome to the technical support center for the synthesis of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important branched-chain sugar derivative. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.
Introduction: The Synthetic Challenge
The synthesis of this compound, a key intermediate for various nucleoside analogues and other biologically active molecules, presents unique challenges. The introduction of a hydroxymethyl group at the C4 position of the furanose ring creates a quaternary carbon center, a step that can be prone to side reactions and the formation of hard-to-separate byproducts. This guide provides in-depth technical insights and practical solutions to help you navigate these complexities and achieve a successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to introduce the hydroxymethyl group at C4 is giving a complex mixture of products. What are the likely byproducts?
A1: A complex product mixture in this synthesis often points to several potential side reactions. The primary synthetic route involves the oxidation of the starting material, Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside, to the corresponding 5'-aldehyde, followed by a carbon-carbon bond-forming reaction to introduce the hydroxymethyl group. Here are the most common byproducts and their causes:
-
Unreacted Starting Material: Incomplete oxidation of the primary alcohol at C5 will result in the presence of the starting material in your final product mixture.
-
Over-oxidation to Carboxylic Acid: Vigorous oxidation conditions can lead to the formation of the corresponding carboxylic acid at C5 instead of the desired aldehyde.
-
Epimerization at C3: The 5'-aldehyde intermediate can be susceptible to epimerization at the C3 position under basic conditions, leading to the formation of the corresponding xylofuranoside diastereomer.
-
Byproducts from the Hydroxymethylation Step:
-
Wittig Reaction: If you are using a Wittig reagent like (methoxymethylene)triphenylphosphorane, incomplete reaction or side reactions of the ylide can be a source of impurities.
-
Grignard-type Reactions: The use of formaldehyde or other one-carbon synthons with Grignard reagents can be challenging to control and may lead to multiple additions or other side products.
-
-
Protecting Group Instability: The isopropylidene group is generally stable under basic and neutral conditions but is sensitive to acid.[1] Premature deprotection can lead to a cascade of unwanted products.
Troubleshooting Workflow for Complex Mixtures:
Caption: A logical workflow for troubleshooting complex reaction mixtures.
Q2: I am observing an unexpected byproduct with a similar mass to my product. How can I identify it?
A2: Distinguishing between isomers and other closely related byproducts is a common challenge. A combination of analytical techniques is essential for unambiguous identification.
Step-by-Step Identification Protocol:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the byproduct. This will help you determine its elemental composition and distinguish it from compounds with very similar nominal masses.
-
1D and 2D NMR Spectroscopy: This is the most powerful tool for structural elucidation.
-
¹H NMR: Compare the spectrum of the byproduct with that of the starting material and the expected product. Pay close attention to the chemical shifts and coupling constants of the furanose ring protons. The anomeric proton (H1) and the protons on the isopropylidene group are particularly diagnostic. A study on the 1H NMR spectra of β-D-ribofuranosides provides detailed analysis of their conformations.[2]
-
¹³C NMR: The chemical shift of the quaternary C4 carbon will be a key indicator. The presence of additional signals or shifts in existing signals can point to structural changes.
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity within the sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for confirming the position of the hydroxymethyl group and other substituents.
-
-
Thin-Layer Chromatography (TLC): Use different solvent systems to try and separate the byproduct from the desired product. A change in polarity can indicate a structural difference, such as the presence of a free hydroxyl group from partial deprotection.
Table 1: Key Spectroscopic Data for Product and Potential Byproducts
| Compound | Key ¹H NMR Signals (indicative) | Key ¹³C NMR Signals (indicative) | Expected Mass (M+Na)⁺ |
| Desired Product | Anomeric H1 singlet, two methyl singlets for isopropylidene, new signals for CH₂OH | Quaternary C4 signal, new CH₂OH signal | ~257.100 g/mol |
| Unreacted Aldehyde | Aldehyde proton signal (~9.5-10 ppm) | Aldehyde carbonyl signal (~200 ppm) | ~229.089 g/mol |
| C3 Epimer (xylo-) | Different coupling constants for H2, H3, and H4 | Shifted signals for C2, C3, and C4 | ~257.100 g/mol |
| Partially Deprotected | Broader signals, additional OH protons | Absence of isopropylidene methyl signals | Varies |
Q3: The yield of my hydroxymethylation step is consistently low. What can I do to improve it?
A3: Low yields in the hydroxymethylation step can often be traced back to the preceding oxidation step or the conditions of the C-C bond formation itself.
Optimization Strategies:
-
Optimize the Oxidation to the Aldehyde:
-
Reagent Choice: The Pfitzner-Moffatt oxidation (using DMSO and dicyclohexylcarbodiimide) is reported to be an efficient method for generating the 5'-aldehydo derivative.[3] Oxidation with DMSO-acetic anhydride can lead to byproducts like the 5-acetate and 5-O-methylthiomethyl ether.[3]
-
Reaction Monitoring: Carefully monitor the oxidation reaction by TLC to ensure complete conversion of the starting alcohol without over-oxidation. The aldehyde is often unstable and should be used immediately in the next step.
-
-
Refine the Hydroxymethylation Reaction:
-
Temperature Control: Perform the reaction at a low temperature (e.g., -78 °C) to improve diastereoselectivity and minimize side reactions.
-
Reagent Purity: Ensure that all reagents, especially organometallics like Grignard or Wittig reagents, are of high purity and handled under strictly anhydrous and inert conditions.
-
Stoichiometry: Carefully control the stoichiometry of the reagents. An excess of the nucleophile can lead to side reactions.
-
Reaction Pathway and Potential Pitfalls:
Caption: Synthetic pathway with key steps and potential byproduct formation points.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
A general procedure for monitoring the synthesis of alkyl 2,3-O-isopropylidene-β-D-ribofuranosides and their derivatives can be adapted for this synthesis.[4]
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point. The polarity can be adjusted based on the observed separation.
-
Visualization:
-
UV light (254 nm) if any of the compounds are UV active.
-
Staining with a solution of ceric ammonium molybdate or potassium permanganate followed by gentle heating.
-
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent and gradually increase the concentration of ethyl acetate.
-
Fraction Analysis: Collect fractions and analyze by TLC to identify those containing the pure product.
References
- 1. (1)H NMR spectroscopy for profiling complex carbohydrate mixtures in non-fractionated beer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. rsc.org [rsc.org]
Technical Support Center: Optimizing Reactions with Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside. This molecule is a valuable synthetic intermediate, particularly in the synthesis of modified nucleosides and other complex carbohydrates.[1][2] However, its unique structure, featuring a sterically hindered quaternary C4 center, presents specific challenges that can lead to suboptimal reaction yields.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and improve the efficiency and success of your synthetic routes.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during common transformations of the title compound.
Q1: I am experiencing low yields during the oxidation of the 4-C-hydroxymethyl group to the corresponding aldehyde or carboxylic acid. What is going wrong?
A1: This is the most common challenge and typically stems from two primary factors: severe steric hindrance at the C4 position and/or the use of inappropriate oxidation reagents that can cause side reactions.
-
Root Cause Analysis: The 4-C-hydroxymethyl group is a neopentyl-like primary alcohol. The quaternary carbon atom (C4), part of the rigid furanose ring, significantly impedes the approach of bulky oxidizing agents. Forcing conditions (e.g., high temperatures, strong oxidants like permanganate) can lead to decomposition or cleavage of the acid-labile 2,3-O-isopropylidene protecting group.[3]
-
Recommended Solutions: The key is to use sterically less demanding and mild oxidation systems.
-
For Oxidation to the Aldehyde:
-
Dess-Martin Periodinane (DMP): Generally effective for sterically hindered alcohols. It operates under neutral and mild conditions, preserving the isopropylidene group.
-
Swern Oxidation: Utilizes oxalyl chloride/DMSO followed by a hindered base (e.g., triethylamine). The reactive species is small, but careful temperature control (-78 °C) is critical to avoid side reactions.
-
-
For Oxidation to the Carboxylic Acid:
-
TEMPO-mediated Oxidation: A two-step oxidation or a one-pot system using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with a stoichiometric co-oxidant like sodium hypochlorite (bleach) or bis(acetoxy)iodobenzene (BAIB) is highly recommended. The small nitroxyl radical is effective at accessing the hindered alcohol.[3]
-
-
| Oxidation Method | Target | Typical Conditions | Pros | Cons | Expected Yield |
| Dess-Martin Periodinane (DMP) | Aldehyde | DMP, DCM, Room Temp | Mild, neutral, high conversion | Reagent is explosive under shock/heat | 85-95% |
| Swern Oxidation | Aldehyde | (COCl)₂, DMSO, Et₃N, DCM, -78 °C | Fast, effective for hindered alcohols | Requires cryogenic temps, unpleasant odor | 80-90% |
| TEMPO/BAIB | Carboxylic Acid | TEMPO (cat.), BAIB, MeCN/H₂O, RT | Mild, high-yielding, one-pot | Reagents can be costly | >90% |
| TEMPO/Bleach | Carboxylic Acid | TEMPO (cat.), NaOCl, NaHCO₃ buffer, MeCN, 0 °C | Cost-effective | Requires careful pH and temperature control | 85-95% |
See Protocol 1 for a detailed methodology for TEMPO-mediated oxidation.
Q2: My attempts to remove the 2,3-O-isopropylidene group are either incomplete or result in a complex mixture of byproducts. How can I achieve clean deprotection?
A2: The isopropylidene group is an acetal, making it labile under acidic conditions. The challenge is finding the right balance: conditions strong enough to drive the reaction to completion but mild enough to avoid cleaving the methyl glycoside or causing other rearrangements.[4][5]
-
Root Cause Analysis:
-
Recommended Solutions:
-
Aqueous Acetic Acid: Heating in 80% aqueous acetic acid (AcOH) is a classic and reliable method. The water is essential for hydrolysis, and the acetic acid provides a buffered, mild acidic environment.
-
Trifluoroacetic Acid (TFA) in Water/DCM: A solution of TFA (e.g., 50-90%) in water or a biphasic DCM/water system provides rapid deprotection at room temperature. The reaction must be carefully monitored by TLC and quenched promptly upon completion.[8]
-
Acidic Ion-Exchange Resin: Using a resin like Dowex 50W-X8 (H⁺ form) in methanol or aqueous acetone allows for easy workup (simple filtration) and can provide a cleaner reaction profile.
-
| Deprotection Method | Typical Conditions | Pros | Cons |
| 80% aq. AcOH | 60-80 °C, 2-4 h | Reliable, minimizes side reactions | Requires heating and removal of AcOH |
| 90% aq. TFA | Room Temp, 10-30 min | Fast, volatile acid is easy to remove | Can be too harsh if not monitored |
| Dowex 50W-X8 (H⁺) | MeOH, Room Temp, 2-6 h | Clean, simple filtration workup | Slower than homogenous acids |
See Protocol 2 for a detailed methodology for mild deprotection using aqueous acetic acid.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when planning a multi-step synthesis involving this starting material?
A1: The primary consideration is managing the steric hindrance around the C4 position. Any reaction targeting the 4-C-hydroxymethyl group should be planned with the understanding that it will likely be slower than analogous reactions on unbranched sugars. The second critical factor is the orthogonality of your protecting groups. The acid-labile nature of the isopropylidene acetal must be compatible with all other planned reaction steps.
Q2: I need to selectively protect the 4-C-hydroxymethyl group. What protecting groups are recommended?
A2: Choosing the right protecting group depends on the subsequent reaction conditions you plan to employ.
-
Silyl Ethers (TBDMS, TBDPS): Excellent choice. They are robust to a wide range of conditions (e.g., oxidation of other alcohols, many coupling reactions) but are easily removed with fluoride sources (e.g., TBAF), ensuring orthogonality with the acid-labile isopropylidene. TBDPS is more stable than TBDMS.
-
Benzyl Ether (Bn): Very stable and resistant to acidic and basic conditions. It is typically removed by hydrogenolysis, which is compatible with most other functional groups on the molecule.
-
Tosylate (Ts) or Mesylate (Ms): These are not protecting groups but rather activating groups. They are used to convert the alcohol into a good leaving group for nucleophilic substitution (e.g., introduction of an azide, halide, or other functionalities). Due to steric hindrance, tosylation or mesylation may require elevated temperatures or stronger bases (e.g., DMAP catalyst).
Below is a decision-making workflow for selecting a protecting group.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of 2',4'-bridged nucleosides using a new orthogonally protected sugar synthon: 5-O-(tert-butyldiphenylsilyl)-4-C-hydroxymethyl-1,2-O-isopropylidene-3-O-napthyl-α-D-allofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP1260516A1 - Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof - Google Patents [patents.google.com]
- 4. Difficulties in the deprotection of 1,2-ketals in nucleosides containing alkylidencarbazoyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Reaction of methyl-4-methylene-2,3-O-isopropylidene-β-D-ribofuranoside with N-bromosuccinimide in aqueous tetrahydrofurane | Semantic Scholar [semanticscholar.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected NMR Shifts for Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside. This guide is designed to assist you in troubleshooting unexpected Nuclear Magnetic Resonance (NMR) shifts that may arise during your experimental work with this compound. As Senior Application Scientists, we have compiled this resource based on a synthesis of established spectroscopic principles and practical laboratory experience.
Understanding the Molecule: A Quick Reference
This compound is a modified monosaccharide.[1] Its structure, featuring a furanose ring, an isopropylidene protecting group, and a hydroxymethyl substituent at the C4 position, presents a unique set of considerations for NMR analysis. The rigidity imparted by the 2,3-O-isopropylidene group significantly influences the conformation of the ribofuranose ring, which in turn affects the chemical shifts of the ring protons.[2][3]
Frequently Asked Questions (FAQs)
Q1: My anomeric proton (H-1) signal is not where I expect it. What could be the cause?
The chemical shift of the anomeric proton is highly sensitive to its environment. For β-D-ribofuranosides, the H-1 signal typically appears in the range of 4.3-5.9 ppm.[4] A significant deviation from this range could be due to:
-
Anomerization: Although you are working with the β-anomer, residual α-anomer from the synthesis could be present. The α-anomeric proton usually resonates 0.3-0.5 ppm downfield from the corresponding β-anomer.[4]
-
Solvent Effects: The choice of NMR solvent can influence chemical shifts. Aromatic solvents like benzene-d6 can cause notable upfield or downfield shifts compared to chloroform-d (CDCl3) due to anisotropic effects.[5]
-
Concentration: At high concentrations, intermolecular interactions can lead to shifts in proton resonances.[5]
Q2: The signals for the isopropylidene methyl groups are not two sharp singlets. Why?
Ideally, the two methyl groups of the isopropylidene moiety should appear as two distinct singlets around 1.3-1.5 ppm.[2][6] Broadening or the appearance of multiple signals could indicate:
-
Presence of Rotamers: While the isopropylidene group restricts furanose ring flexibility, some conformational exchange might still occur on the NMR timescale, leading to broadened signals. Running the NMR at a higher temperature can sometimes resolve these into sharper signals.[5]
-
Acidic Impurities: Trace amounts of acid can catalyze the hydrolysis of the isopropylidene group, leading to a mixture of protected and deprotected species in your sample. This would result in a more complex spectrum.
Q3: I am having trouble identifying the hydroxyl proton of the C4-hydroxymethyl group. Where should I look for it?
Hydroxyl proton signals can be challenging to locate as their chemical shift is highly variable and depends on factors like solvent, temperature, and concentration.[7][8] They often appear as broad singlets that can be difficult to distinguish from the baseline.[7]
-
Solvent Dependence: In aprotic solvents like CDCl3, the signal can be broad. In hydrogen-bond accepting solvents like DMSO-d6, the signal tends to be sharper and shifted downfield.[7][9]
-
D2O Exchange: A definitive way to identify a hydroxyl proton is to add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, causing its signal to disappear.[5][8]
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to diagnosing and resolving unexpected NMR shifts.
Issue 1: Significant Deviation in Ring Proton Chemical Shifts
The conformation of the furanose ring is a primary determinant of the chemical shifts of its protons. The 2,3-O-isopropylidene group typically locks the ring into a specific conformation, but deviations can occur.[2][3]
Potential Causes & Solutions:
-
Conformational Isomers: While less common for this rigid structure, the presence of multiple conformations in solution can lead to unexpected shifts or signal broadening.
-
Workflow: Acquire NMR spectra at different temperatures. If conformational exchange is the issue, you may observe sharpening of the signals or the coalescence of multiple peaks into a single peak at higher temperatures.
-
-
Incorrect Stereochemistry: An unexpected synthetic outcome could lead to a different diastereomer with a distinct NMR spectrum.
-
Workflow: Re-examine your synthetic route and consider the possibility of epimerization at one of the chiral centers. Comparison with literature data for related isomers can be helpful.
-
Issue 2: Unexpected Coupling Constants
Coupling constants (J-values) provide valuable information about the dihedral angles between adjacent protons and thus the conformation of the molecule.[10]
Potential Causes & Solutions:
-
Distorted Ring Conformation: If the observed coupling constants differ significantly from expected values for a standard furanose pucker, it could indicate a distorted ring conformation.
-
Workflow: Utilize 2D NMR techniques like COSY to definitively assign all proton signals and measure their coupling constants accurately. Compare these experimental values with those predicted by computational modeling (DFT calculations) for different possible conformations.[11]
-
-
Long-Range Coupling: In some cases, long-range coupling (across four or more bonds) can be observed, which might be misinterpreted as a standard vicinal coupling.[10][12]
-
Workflow: Advanced NMR experiments, such as selective 1D TOCSY, can help to identify protons that are part of the same spin system and differentiate between direct and long-range couplings.
-
Data Presentation: Expected vs. Commonly Observed Unexpected NMR Shifts
| Proton | Expected Chemical Shift (ppm) in CDCl3 | Potential Unexpected Shift (ppm) | Possible Reasons |
| H-1 (anomeric) | ~4.9-5.1 | > 5.2 or < 4.8 | Presence of α-anomer, solvent effects[4][5] |
| H-2, H-3 | ~4.5-4.8 | Significant deviation | Altered ring conformation[2] |
| H-4 | ~4.3-4.5 | Broadening or complex multiplet | Conformational exchange |
| CH2 (hydroxymethyl) | ~3.6-3.8 | Overlapping with other signals | Solvent choice, presence of impurities |
| OH (hydroxymethyl) | Variable, often broad | Not observed or very broad | Rapid exchange, low concentration[7][8] |
| OCH3 | ~3.3-3.4 | Shifted | Presence of impurities affecting local electronic environment |
| Isopropylidene CH3 | ~1.3 and ~1.5 (two singlets) | Broad singlets or multiple peaks | Rotamers, acidic impurities[6] |
Note: These are approximate values and can vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Sample Preparation for High-Quality NMR
-
Ensure Sample Purity: Purify the compound meticulously, for instance by flash column chromatography, to remove any residual solvents, starting materials, or by-products.
-
Solvent Selection: Use high-purity deuterated solvents. For initial analysis, CDCl3 is a common choice. If peak overlap is an issue, consider acquiring a spectrum in benzene-d6 or acetone-d6.[5]
-
Concentration: Prepare a sample with a concentration of 5-10 mg in 0.6-0.7 mL of solvent. Highly concentrated samples can lead to peak broadening.[5]
-
Water Removal: Traces of water can broaden hydroxyl signals and may introduce an H2O peak in the spectrum. Use a dry NMR tube and solvent. If necessary, dry the sample under high vacuum before dissolving.
Protocol 2: D2O Shake for Hydroxyl Proton Identification
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.
-
Add D2O: Add one to two drops of deuterium oxide (D2O) to the NMR tube.
-
Mix Thoroughly: Cap the tube and shake it vigorously for about 30 seconds to ensure proper mixing.
-
Re-acquire Spectrum: Obtain another ¹H NMR spectrum. The peak corresponding to the hydroxyl proton should have disappeared or significantly diminished in intensity.[5][8]
Visualization of Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected NMR shifts.
References
- 1. Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-b-D-ribofura… [cymitquimica.com]
- 2. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Measurement of long-range carbon-carbon coupling constants in a uniformly enriched complex polysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to overcome low yield in Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside synthesis
Welcome to the technical support center for the synthesis of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this branched-chain sugar is a nuanced process, and achieving high yields requires careful attention to detail, particularly concerning stereoselectivity and purification. This resource consolidates field-proven insights and scientifically-grounded strategies to help you navigate the common challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of the 4-C-hydroxymethyl Ribofuranose Precursor
Question: I am following a literature procedure starting from D-glucose to synthesize 4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose, but my yield is consistently low after the mixed aldol-Cannizzaro reaction. What could be the problem?
Answer:
Causality: The reaction mechanism for the introduction of the hydroxymethyl group at the C4 position involves the formation of a planar intermediate. The subsequent attack of the nucleophile can occur from either face with nearly equal probability, leading to a mixture of epimers.
Recommended Solutions:
-
Enzymatic Separation of Epimers: A highly effective strategy is to proceed with the mixture of epimers to the next step, which is a selective enzymatic acetylation. The enzyme Novozyme®-435 (Candida antarctica lipase B) has been shown to selectively acetylate the primary hydroxyl group of the ribo-epimer, leaving the xylo-epimer unreacted[1][2]. This difference in reactivity allows for easy separation of the acetylated ribo-epimer from the unreacted xylo-epimer using standard silica gel chromatography.
-
Derivative Formation for Enhanced Separation: In some cases, converting the mixture of diols to a different derivative, such as a tosylate, can alter the polarity and conformational properties of the molecules sufficiently to allow for chromatographic separation.
Issue 2: Poor Stereoselectivity in the Glycosylation Step (Formation of α and β-anomers)
Question: After methylating the 4-C-hydroxymethyl ribofuranose precursor, I am getting a mixture of the desired β-anomer and the undesired α-anomer. How can I improve the stereoselectivity for the β-anomer?
Answer:
Controlling the anomeric selectivity during glycosylation is a classic challenge in carbohydrate chemistry. The formation of a mixture of α and β-anomers is common, and the ratio can be influenced by several factors.
Causality: The stereochemical outcome of the glycosylation reaction is determined by the nature of the nucleophile, the solvent, and the protecting groups on the sugar. The anomeric effect can also play a significant role, sometimes favoring the α-anomer.
Recommended Solutions:
-
Neighboring Group Participation: While the 2,3-O-isopropylidene group is non-participating, you can consider modifying the synthetic route to include a participating group at the C2 position, such as an acetyl or benzoyl group. This group can shield the α-face of the oxocarbenium ion intermediate, directing the incoming nucleophile (methanol) to the β-face. This would, however, necessitate additional protection and deprotection steps.
-
Optimization of Reaction Conditions:
-
Solvent: The choice of solvent can influence the anomeric ratio. Non-polar solvents can sometimes favor the formation of the β-anomer.
-
Temperature: Lowering the reaction temperature can increase the stereoselectivity of the reaction.
-
Lewis Acid: The choice and stoichiometry of the Lewis acid catalyst can have a significant impact on the anomeric ratio. Experiment with different Lewis acids (e.g., TMSOTf, BF₃·OEt₂) and their concentrations.
-
-
Anomeric Mixture Separation: If optimizing the reaction conditions does not provide the desired selectivity, the α and β-anomers can often be separated by careful column chromatography on silica gel. Their different spatial arrangements can lead to slight differences in polarity.
Issue 3: Difficulty in Purifying the Final Product
Question: I have synthesized what I believe to be the target compound, but I am having trouble obtaining a pure sample. My NMR spectrum shows multiple sets of peaks.
Answer:
Purification of the final product can be challenging due to the presence of residual starting materials, byproducts from side reactions, and potentially the α-anomer if the glycosylation was not fully selective.
Causality: The similar polarities of the desired product and potential impurities can make chromatographic separation difficult. The presence of multiple hydroxyl groups can also lead to peak broadening in NMR spectra.
Recommended Solutions:
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is a powerful tool that offers higher resolution than standard column chromatography.
-
Recrystallization: If a solid product is obtained, recrystallization from an appropriate solvent system can be an effective method for purification.
-
Thorough Characterization: Utilize a combination of analytical techniques to confirm the identity and purity of your product.
-
¹H and ¹³C NMR: These will confirm the overall structure and the presence of the key functional groups.
-
COSY and HSQC NMR: These 2D NMR techniques can help in assigning the proton and carbon signals and confirming the connectivity of the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of your product.
-
| Troubleshooting Summary | Potential Cause | Recommended Solution |
| Low Yield of Precursor | Formation of an inseparable 1:1 mixture of ribo and xylo epimers. | Proceed with the mixture and perform a selective enzymatic acetylation for separation. |
| Poor Glycosylation Selectivity | Formation of a mixture of α and β-anomers. | Optimize reaction conditions (solvent, temperature, Lewis acid) or separate the anomers by chromatography. |
| Purification Difficulties | Presence of closely related impurities and byproducts. | Utilize preparative HPLC or recrystallization for purification. Confirm purity with a suite of analytical techniques. |
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield to expect for this synthesis?
A1: Given the formation of epimers and the multi-step nature of the synthesis, a modest overall yield is to be expected. A yield in the range of 15-25% from D-glucose would be considered successful. The key to maximizing the yield is the efficient separation of the ribo-epimer from the xylo-epimer.
Q2: Are there any alternative starting materials to D-glucose?
A2: While D-glucose is a common starting material, other precursors like D-ribose can also be used[3]. The choice of starting material will influence the synthetic route and the challenges encountered.
Q3: How critical is the purity of the starting materials and reagents?
A3: The purity of all starting materials and reagents is crucial for the success of this synthesis. Impurities can lead to side reactions and complicate the purification of the final product. Always use high-purity, anhydrous solvents and reagents.
Q4: Can I use a different protecting group for the 2,3-diol?
A4: The 2,3-O-isopropylidene group is commonly used due to its stability and ease of introduction and removal. While other protecting groups like benzyl ethers could be used, this would require a different synthetic strategy and may introduce new challenges, such as the need for harsher deprotection conditions.
Q5: What are the key characterization data to look for in the final product's NMR spectrum?
A5: In the ¹H NMR spectrum of the desired β-anomer, you should look for a characteristic singlet for the anomeric proton (H-1) at around 4.9-5.0 ppm. The coupling constants between the protons on the furanose ring can also help to confirm the stereochemistry. In the ¹³C NMR spectrum, the anomeric carbon (C-1) of the β-anomer will typically appear at a distinct chemical shift compared to the α-anomer.
Experimental Protocols
Protocol 1: Synthesis of 4-C-Hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose and its Epimer
This protocol is adapted from a known procedure for the synthesis of the epimeric mixture[1].
-
Start with diacetone-D-glucose and selectively deprotect the 5,6-isopropylidene group.
-
Perform a sodium periodate oxidation of the resulting vicinal diol to yield the corresponding aldehyde.
-
Subject the aldehyde to a mixed aldol-Cannizzaro reaction with formaldehyde in the presence of a strong base (e.g., NaOH or Ca(OH)₂).
-
After workup, you will obtain a 1:1 mixture of 4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose and 4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-xylofuranose.
Protocol 2: Enzymatic Separation of the Ribo and Xylo Epimers
This protocol utilizes the selectivity of Novozyme®-435 for the acetylation of the ribo-epimer[1][2].
-
Dissolve the epimeric mixture in an appropriate organic solvent (e.g., toluene or diisopropyl ether).
-
Add vinyl acetate as the acyl donor and Novozyme®-435.
-
Stir the reaction at room temperature and monitor the progress by TLC.
-
Once the reaction is complete (the ribo-epimer is fully acetylated), filter off the enzyme.
-
Concentrate the filtrate and purify the products by silica gel column chromatography to separate the acetylated ribo-epimer from the unreacted xylo-epimer.
Visualizations
Caption: Synthetic workflow for the target molecule.
Caption: Enzymatic separation of epimers.
References
- 1. Enzymatic separation of epimeric 4-C-hydroxymethylated furanosugars: Synthesis of bicyclic nucleosides [beilstein-journals.org]
- 2. Enzymatic separation of epimeric 4- C-hydroxymethylated furanosugars: Synthesis of bicyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alevelbiology.co.uk [alevelbiology.co.uk]
Technical Support Center: Purification of Syrupy Intermediates in Ribofuranoside Synthesis
Welcome to the technical support center dedicated to the unique challenges of purifying syrupy intermediates in ribofuranoside and nucleoside analog synthesis. The synthesis of these crucial molecules, which form the backbone of numerous therapeutics, is often hampered by the physical nature of its intermediates.[1][2] These compounds frequently present as viscous oils or syrups, resisting standard crystallization techniques and posing significant challenges for chromatographic separation.[3]
This guide is structured to provide practical, experience-driven solutions to common purification roadblocks. We will move from frequently asked questions to in-depth troubleshooting guides for specific problems, complete with detailed protocols and the scientific rationale behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: Why are my ribofuranoside intermediates consistently syrupy instead of crystalline?
A: This is a common and expected outcome. The syrupy nature arises from several intrinsic factors:
-
High Polarity and Hydrogen Bonding: The multiple hydroxyl groups on the ribose sugar lead to extensive intermolecular hydrogen bonding, which can inhibit the orderly packing required for a crystal lattice.
-
Protecting Groups: Bulky protecting groups, such as trityl or silyl ethers, are essential for regioselective synthesis but can create flexible, amorphous structures that are difficult to crystallize.[3] Fully protected nucleosides, in particular, are often very difficult to crystallize.[3]
-
Anomeric Mixtures: Syntheses often produce a mixture of α and β anomers at the C1 position.[4] The presence of these closely related stereoisomers acts as an impurity, disrupting crystallization.
-
Residual Solvents: The high viscosity of these syrups can trap residual solvents, further preventing solidification.
Q2: What is the most reliable first-pass purification technique for a crude ribofuranoside syrup?
A: Flash column chromatography over silica gel is the universally accepted first step for purifying these complex mixtures.[1][5] It is highly effective for removing baseline impurities, unreacted starting materials, and by-products with significantly different polarities. However, standard silica gel chromatography often requires optimization for these highly polar and sometimes sensitive molecules.
Q3: My compound lacks a UV chromophore. How can I effectively monitor my column chromatography fractions?
A: This is a frequent issue with protected sugars. While Thin Layer Chromatography (TLC) is still useful, visualization requires specific stains. A potassium permanganate (KMnO₄) stain is excellent for detecting compounds with oxidizable groups like alcohols.
For High-Performance Liquid Chromatography (HPLC) systems, alternative detection methods are necessary:
-
Evaporative Light Scattering Detector (ELSD): This is a universal detector for non-volatile analytes and is well-suited for carbohydrate purification.[6][7]
-
Refractive Index (RI) Detector: While effective, RI detectors are sensitive to temperature and pressure changes and are incompatible with gradient elution.[8]
-
Post-Column Derivatization: The analyte can be reacted after the column with a fluorescent agent, allowing for highly sensitive and selective detection.[8][9]
Q4: What are the most common impurities I should anticipate in my crude product?
A: Besides unreacted starting materials, you should be vigilant for:
-
Reagents and their by-products: For example, in a tritylation reaction to protect a 5'-hydroxyl group, you will often find triphenylmethanol as a major by-product.
-
Anomeric or other stereoisomers: In glycosylation reactions, formation of both α and β anomers is common.[4]
-
Products of side reactions: Depending on the reaction conditions, you might see the formation of pyranose isomers instead of the desired furanose, or migration of protecting groups.[10]
-
Partially deprotected compounds: During workup, labile protecting groups might be partially cleaved, leading to a complex mixture.
Troubleshooting Guide: From Sticky Problems to Pure Products
This section addresses specific experimental failures in a question-and-answer format, providing a logical path to a solution.
Problem Area 1: Flash Column Chromatography
Q: My highly polar compound is stuck at the baseline of the TLC plate, even with 100% ethyl acetate. How can I get it to move on a column?
A: This indicates your eluent is not polar enough to compete with the silica gel for your compound. You need a more aggressive solvent system.
-
Rationale: Silica gel is a highly polar stationary phase (acidic). To elute a polar compound, you need a mobile phase with a high "solvent strength" that can effectively displace the analyte from the silica surface.
-
Solutions & Protocol:
-
Introduce Methanol: Start by adding methanol (MeOH) to your ethyl acetate (EtOAc) or dichloromethane (DCM) eluent, typically in gradients from 1% to 20%. A common starting point for very polar compounds is 10% MeOH in DCM.
-
Use an Amine Modifier for Basic Compounds: If your compound has basic nitrogen atoms (like a nucleobase), it may be interacting strongly with the acidic silanol groups. Adding a small amount of base can neutralize these sites and improve elution.[11]
-
Protocol: Prepare a stock solution of 10% ammonium hydroxide in methanol. Add 1-10% of this stock solution to your primary eluent (e.g., 5% of the stock in DCM).[11]
-
-
Switch to a Different Stationary Phase: If modifying the solvent isn't enough, the stationary phase itself may be the issue.
-
Reversed-Phase (C18) Silica: This is an excellent choice for polar compounds. You will use polar solvents like water and acetonitrile or methanol as the mobile phase.[6]
-
Amine-Functionalized Silica: These columns are specifically designed for carbohydrate separations and operate in Hydrophilic Interaction Liquid Chromatography (HILIC) mode.[7]
-
-
Q: My compound appears to be decomposing on the silica gel. How can I confirm this and purify it safely?
A: Compound instability on silica is a known issue, especially for molecules with acid-sensitive protecting groups (e.g., trityls, silyl ethers).[11]
-
Diagnostic Test (2D TLC):
-
Spot your compound on a TLC plate.
-
Run the plate in a suitable solvent system.
-
Dry the plate completely.
-
Rotate the plate 90 degrees and run it again in the same solvent system.
-
Interpretation: If the compound is stable, you will see a single spot on the diagonal. If it decomposes, you will see new spots off the diagonal, indicating that degradation occurred while it was adsorbed on the silica.[11]
-
-
Solutions:
-
Deactivate the Silica Gel: Reduce the acidity of the silica by pre-treating it. You can do this by flushing the packed column with your eluent containing 1-2% triethylamine before loading your sample.
-
Use an Alternative Stationary Phase:
-
Q: I have an inseparable mixture of anomers. Standard flash chromatography gives me one broad peak. What are my options?
A: Separating anomers is a classic challenge because they often have very similar polarities. High-resolution techniques are required.
-
Solutions:
-
Optimize Flash Chromatography: Sometimes, switching to a different solvent system with different selectivities (e.g., using toluene/EtOAc or DCM/acetone instead of hexanes/EtOAc) can improve resolution.
-
High-Performance Liquid Chromatography (HPLC): This is the next logical step. A normal-phase silica or an amine-functionalized column on an HPLC system can often provide the resolution needed.[7]
-
Recycling HPLC: This advanced technique involves passing the sample through the HPLC columns multiple times to amplify the separation between closely eluting peaks. It is highly effective for purifying protected carbohydrates to ≥99.5% purity.[12]
-
Biocatalytic Separation: Enzymes can exhibit exquisite stereoselectivity. For example, a lipase might selectively deacetylate one anomer in a per-acetylated ribofuranoside mixture, drastically changing its polarity and allowing for easy separation by standard chromatography.[4]
-
Problem Area 2: Crystallization Failures
Q: I have a chromatographically pure syrup (>95% by NMR) that refuses to crystallize. What can I do?
A: Inducing crystallization in a stubborn syrup is often more art than science, but a systematic approach can yield results. The key is to patiently explore different conditions to encourage nucleation and crystal growth.
-
Rationale: Crystallization requires molecules to arrange themselves in a highly ordered, low-energy lattice. Syrups persist because the kinetic barrier to this ordering is too high, or the amorphous state is thermodynamically stable. Your goal is to find a condition that lowers this barrier.
-
Troubleshooting Workflow:
Problem Area 3: Extraction & Work-up
Q: After a deprotection step, I'm struggling to remove all the protecting group by-products (e.g., triphenylmethanol from a detritylation) with simple extractions.
A: This is common when the by-product has a polarity similar to your desired product. While chromatography is the ultimate solution, optimizing the extraction can significantly reduce the impurity load.
-
Solution: Multi-Solvent Extraction System: A process using a combination of polar and non-polar solvents can selectively partition the product away from impurities.[3]
-
Rationale: By carefully tuning the solvent ratios, you can create a biphasic system where your target nucleoside has a strong preference for one layer, while the less polar by-product (like triphenylmethanol) prefers the other.
-
Example Protocol: For purifying a protected nucleoside from less polar impurities, a mixture of methanol (polar), hexane (non-polar), and methylene chloride (intermediate) can be effective. A starting point could be a mixture of 80% hexane, 10% methanol, and 10% methylene chloride.[3] The product is extracted, and the solvent ratios can be adjusted to maximize impurity removal while minimizing product loss into the non-polar layer.[3]
-
Key Experimental Protocols
Protocol 1: Dry-Loading a Sample for Flash Chromatography
This method is essential when your compound is poorly soluble in the starting eluent, which can cause it to precipitate at the top of the column and lead to poor separation.[13]
-
Dissolve Sample: Dissolve your crude syrup completely in a suitable solvent in which it is highly soluble (e.g., DCM, methanol, or acetone).
-
Add Silica: To the solution, add dry silica gel (approximately 10-20 times the mass of your sample).[13]
-
Mix: Swirl the flask to create a uniform slurry.
-
Evaporate: Gently remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. If the residue is still oily, add more silica and repeat.[13]
-
Load Column: Carefully add the dry, sample-impregnated silica to the top of your pre-packed column.
-
Run Column: Gently add a layer of sand on top and proceed with the chromatography as usual.
Protocol 2: Selective Liquid-Liquid Extraction for Protected Nucleosides
This protocol is adapted from methods used to purify protected nucleosides that are difficult to crystallize.[3]
-
Dissolve Crude Product: Dissolve the crude reaction mixture in a minimum amount of a moderately polar solvent like methylene chloride.
-
Prepare Extraction Mixture: In a separatory funnel, prepare the extraction solvent system. A good starting point is a mixture of 80% hexane, 10% methanol, and 10% methylene chloride (v/v/v).[3]
-
Extract: Add the dissolved crude product to the separatory funnel. Shake vigorously and allow the layers to separate.
-
Isolate: The more polar product should be preferentially partitioned into the methanol/DCM phase. The less polar impurities (e.g., trityl by-products) will favor the hexane layer. Drain the lower (product) layer.
-
Repeat: Re-extract the upper hexane layer with a fresh portion of the polar solvent mixture to recover any remaining product.
-
Combine & Evaporate: Combine the product-containing layers and concentrate under reduced pressure. Analyze the purity by TLC or NMR. The solvent ratios can be adjusted to optimize separation.
Data Summary Tables
Table 1: Common Solvent Systems for Riboside Purification
| Chromatography Mode | Stationary Phase | Typical Eluent System | Target Analytes |
| Normal Phase | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Protected, less polar ribosides and intermediates. |
| Normal Phase | Amine (NH₂) | Acetonitrile/Water (HILIC mode) | Unprotected, highly polar carbohydrates.[7] |
| Reversed Phase | C18 Silica | Water/Acetonitrile, Water/Methanol | Unprotected or polar ribosides/nucleosides.[6] |
| Normal Phase | Alumina | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Acid- or base-sensitive compounds. |
Table 2: Quick Troubleshooting Guide for Column Chromatography
| Problem Observed | Probable Cause | Suggested Solution(s) |
| Compound won't elute | Eluent is not polar enough. | Increase eluent polarity (e.g., add MeOH to DCM).[11] |
| Streaking or tailing of spots | Compound is interacting too strongly with acidic silica. | Add a modifier (e.g., 1% triethylamine or 1% acetic acid) to the eluent. |
| Poor separation of close spots | Insufficient column resolution. | Use a finer mesh silica, a longer column, or switch to HPLC/Recycling HPLC.[12] |
| Product seems to have vanished | 1. Decomposed on column. 2. Eluted in solvent front. 3. Fractions too dilute. | 1. Check stability with 2D TLC.[11] 2. Check first fraction. 3. Concentrate expected fractions and re-check.[11] |
| Column runs dry or cracks | Improper packing or solvent level dropped below silica surface. | Re-pack the column carefully. Always keep the solvent level above the silica bed. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US6414137B1 - Selective solvent extraction for the purification of protected nucleosides - Google Patents [patents.google.com]
- 4. O-Aryl α,β-d-ribofuranosides: synthesis & highly efficient biocatalytic separation of anomers and evaluation of their Src kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. teledyneisco.com [teledyneisco.com]
- 7. teledynelabs.com [teledynelabs.com]
- 8. jasco-global.com [jasco-global.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing Coupling Reactions with Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside
Here is the technical support center for optimizing reaction conditions for coupling with Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside.
Welcome to the technical support guide for researchers working with This compound . This document, designed for chemists and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for optimizing coupling reactions involving this sterically hindered nucleoside analog.[1]
The primary hydroxyl group at the C4-position, while reactive, is attached to a quaternary carbon, creating a neopentyl-like environment. This steric hindrance is the principal challenge in achieving high-yield coupling and must be carefully managed through the strategic selection of reagents and reaction conditions. Furthermore, the acid-labile isopropylidene protecting group requires careful consideration to prevent unwanted deprotection during the synthetic sequence.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most effective coupling reactions for the primary hydroxyl group of this molecule?
A1: The most successful coupling reactions involve highly reactive electrophiles or activation methods that can overcome the significant steric hindrance. The primary methods are:
-
Mitsunobu Reaction: This is arguably the most versatile and widely used method for this substrate. It allows for the coupling of the alcohol with a wide range of nucleophiles (e.g., carboxylic acids, phenols, imides) under mild, generally neutral conditions, proceeding with a classic SN2 mechanism.[4][5][6]
-
Acylation with Acyl Halides or Anhydrides: Using highly reactive acylating agents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, DMAP, triethylamine) is effective for forming ester linkages.[7]
-
Williamson Ether Synthesis: This method can be used for ether formation but presents challenges. It requires deprotonating the primary alcohol with a strong base (like NaH) to form the alkoxide, which then displaces a halide from a primary alkyl halide in an SN2 reaction.[8][9] Care must be taken to ensure the base and reaction conditions are compatible with the substrate's other functional groups.
Q2: What is the primary challenge when working with this substrate?
A2: The overwhelming challenge is steric hindrance. The target 4-C-hydroxymethyl group is a neopentyl-type primary alcohol. The quaternary C4 carbon shields the hydroxyl group, significantly slowing the rate of SN2-type reactions.[10] This necessitates the use of more forceful conditions, more reactive reagents, or longer reaction times than would be required for a typical primary alcohol.
Q3: How do I prevent the cleavage of the 2,3-O-isopropylidene protecting group?
A3: The isopropylidene group is an acetal, which is stable under basic and neutral conditions but highly susceptible to acid-catalyzed hydrolysis.[11] To prevent its removal:
-
Avoid any strong Brønsted or Lewis acids in your reaction or workup.
-
If your reaction generates acidic byproducts (e.g., HCl from an acyl chloride), you must include a base scavenger, such as pyridine or triethylamine, in stoichiometric amounts.
-
During aqueous workup, use neutral or slightly basic washes (e.g., saturated sodium bicarbonate solution) before any brine washes.
-
For purification via silica gel chromatography, it can be beneficial to neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent system and then re-equilibrating with the mobile phase.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Problem: Low or No Product Yield
Q: My Mitsunobu reaction is giving very low yields. What is the likely cause and how can I fix it?
A: Low yields in Mitsunobu reactions with this substrate are almost always linked to its steric hindrance.[10] When the alcohol is sterically hindered, the rate of its attack on the phosphorus center can be slow, allowing side reactions to dominate.
-
Causality: The success of the Mitsunobu reaction depends on the relative rates of several competing processes. For sterically hindered alcohols, the nucleophilicity of the alcohol is reduced. If the pronucleophile (e.g., carboxylic acid) is not sufficiently acidic (pKa > 13), it may not be fully deprotonated by the phosphine-azodicarboxylate betaine, leading to a stalled reaction.[5]
-
Solutions & Optimization Strategy:
-
Increase Nucleophile Acidity: The most effective strategy is to use a more acidic pronucleophile. For esterifications, switching from benzoic acid to 4-nitrobenzoic acid or 2,4-dinitrobenzoic acid can dramatically improve yields. More acidic nucleophiles are more readily deprotonated, increasing the concentration of the active nucleophile for the final SN2 displacement.[10]
-
Optimize Reagent Addition: The standard order of addition (dissolving alcohol, nucleophile, and triphenylphosphine, then cooling and adding the azodicarboxylate slowly) is generally preferred.[5] Pre-forming the betaine by mixing the phosphine and azodicarboxylate before adding the alcohol and nucleophile is sometimes attempted but can lead to byproduct formation.
-
Increase Temperature & Time: While Mitsunobu reactions are often run at 0 °C to room temperature, hindered systems may require elevated temperatures (e.g., 40-60 °C in THF or toluene) and extended reaction times (24-48 hours). Monitor the reaction by TLC to track the consumption of the starting material.
-
Choice of Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) is sometimes considered less sterically demanding than diethyl azodicarboxylate (DEAD), which may offer a marginal improvement.
-
Q: My acylation reaction with an acyl chloride is incomplete, even after a long reaction time. What should I do?
A: Incomplete acylation is also a symptom of steric hindrance.
-
Causality: The nucleophilic attack of the hindered hydroxyl group on the electrophilic carbonyl of the acyl chloride is slow. If the base used is too weak or also sterically hindered, it may not efficiently catalyze the reaction or scavenge the HCl byproduct.
-
Solutions & Optimization Strategy:
-
Use a Catalyst: Add a catalytic amount (0.1 eq) of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic acylation catalyst that works by forming a highly reactive N-acylpyridinium intermediate, which is then attacked by the alcohol. This is often highly effective for hindered alcohols.
-
Change the Base: Pyridine is often used as both the base and solvent, which can be effective at high concentrations. Alternatively, using a stronger, non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (Hunig's base) in a solvent like dichloromethane (DCM) or THF can be more effective.
-
Switch to an Anhydride: In some cases, switching from an acyl chloride to the corresponding anhydride, in the presence of DMAP and a base, can provide better results and a cleaner reaction profile.
-
Problem: Formation of Significant Side Products
Q: In my Mitsunobu reaction, I'm observing a major byproduct that isn't my desired product or starting material. What could it be?
A: With hindered substrates, several side reactions can become prominent.
-
Causality & Common Byproducts:
-
Anhydride Formation: If you are using a carboxylic acid, it can attack the activated acyloxyphosphonium salt, forming a carboxylic anhydride and triphenylphosphine oxide (TPPO). This pathway becomes competitive when the alcohol attack is slow.[12]
-
Hydrazide Adduct: The deprotonated azodicarboxylate can act as a nucleophile and displace the activated alcohol, leading to an N-alkylated hydrazine derivative. This is more common with less acidic pronucleophiles.[5]
-
-
Solutions:
-
The strategies for improving yield (using more acidic nucleophiles, optimizing temperature) will also suppress these side reactions by favoring the desired reaction pathway.
-
Ensure your reagents are pure and anhydrous. Water can hydrolyze intermediates and reduce efficiency.
-
Problem: Difficulty in Product Purification
Q: How can I effectively remove triphenylphosphine oxide (TPPO) and hydrazine byproducts from my Mitsunobu reaction?
A: This is a classic challenge in Mitsunobu chemistry. TPPO and the reduced hydrazine are often difficult to separate from the desired product by standard silica gel chromatography due to similar polarities.
-
Solutions & Strategies:
-
Chromatography Optimization: Sometimes, a specific solvent system (e.g., hexanes/ethyl acetate, DCM/methanol) can achieve separation. Running a gradient elution can be helpful.
-
Crystallization: If your product is crystalline, this can be an excellent way to remove the amorphous byproducts. Try dissolving the crude mixture in a minimal amount of a hot solvent and allowing it to cool slowly.
-
Alternative Reagents: To avoid the TPPO issue altogether, consider using modified reagents.
-
Polymer-bound Triphenylphosphine: The resulting phosphine oxide is bound to the resin and can be removed by simple filtration.[5]
-
Fluorous Phosphines: These can be separated by fluorous solid-phase extraction.
-
Alternative Azodicarboxylates: Di-(4-chlorobenzyl)azodicarboxylate (DCAD) has been developed, where the hydrazine byproduct can be precipitated and filtered off.[5]
-
-
Chemical Workup: In some cases, TPPO can be precipitated from nonpolar solvents like diethyl ether or converted to a water-soluble phosphonium salt.
-
Visualized Guides and Protocols
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical workflow for diagnosing and solving low-yield issues in coupling reactions.
Caption: Troubleshooting decision tree for low-yield coupling reactions.
General Experimental Workflow
Caption: A generalized workflow for coupling experiments.
Experimental Protocols
Protocol 1: Mitsunobu Esterification with p-Nitrobenzoic Acid
This protocol details a robust method for esterifying the sterically hindered alcohol using a highly acidic carboxylic acid to maximize the reaction rate.[10]
Materials:
-
This compound
-
p-Nitrobenzoic acid (1.2 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (Argon), dissolve this compound (1.0 eq), p-nitrobenzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (approx. 0.1 M concentration relative to the substrate).
-
Cooling: Cool the resulting clear solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (1.5 eq) dropwise to the stirred solution over 10-15 minutes. A color change and/or formation of a white precipitate (the betaine intermediate) may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress by TLC, checking for the consumption of the starting alcohol. If the reaction is sluggish, gently warm the mixture to 40 °C and continue monitoring.
-
Workup:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to separate the desired ester from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
Protocol 2: Acylation using Acyl Chloride and DMAP
This protocol is designed for the efficient formation of an ester bond using a reactive acyl chloride, catalyzed by DMAP.
Materials:
-
This compound
-
Acyl Chloride (e.g., Benzoyl chloride, 1.5 eq)
-
Pyridine or Triethylamine (3.0 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: In an oven-dried flask under an inert atmosphere, dissolve the starting ribofuranoside (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.
-
Base Addition: Add pyridine or triethylamine (3.0 eq) and cool the mixture to 0 °C.
-
Reagent Addition: Add the acyl chloride (1.5 eq) dropwise to the cold, stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with 1 M HCl (to remove base and DMAP), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
avoiding epimerization during the synthesis of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside derivatives
Technical Support Center: Control of C4-Epimerization in 4-C-Hydroxymethyl-Ribofuranoside Synthesis
Welcome to the technical support center for advanced carbohydrate synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside and its derivatives. The creation of the C4-quaternary stereocenter is a critical step in the synthesis of many potent antiviral and antitumor nucleoside analogues.[1][2][3] However, this step is frequently complicated by epimerization, leading to the formation of undesired diastereomers that are often difficult to separate.
This document provides in-depth, field-proven insights and troubleshooting strategies to help you understand, control, and overcome the challenge of C4 epimerization.
Section 1: Understanding the Problem - FAQs about C4 Epimerization
This section addresses the fundamental questions surrounding the epimerization issue during the synthesis of 4-C-branched ribofuranosides.
Q1: What is C4 epimerization in this context, and why is it a significant problem?
A1: C4 epimerization refers to the inversion of the stereochemical configuration at the C4 carbon of the furanose ring during the synthesis of 4-C-branched derivatives. The target molecule, a ribo-configured furanoside, can isomerize into its C4 epimer, the xylo-configured furanoside. This is a critical issue because the biological activity of nucleoside analogues is highly dependent on their precise three-dimensional structure.[4] The formation of the xylo epimer results in a diastereomeric impurity that can be difficult and costly to separate from the desired ribo product, often leading to inseparable 1:1 mixtures and significantly reducing the overall yield of the active pharmaceutical ingredient.[5][6][7]
Q2: At which stage of the synthesis is epimerization most likely to occur?
A2: Epimerization is most prevalent during the key carbon-carbon bond-forming reaction used to introduce the hydroxymethyl group at the C4 position. This typically involves a nucleophilic addition to a C4-keto intermediate or a base-catalyzed reaction on a C4-aldehyde precursor, such as a mixed aldol-Cannizzaro reaction.[6][7] Any reaction condition that involves the formation of a planar intermediate at C4, such as an enolate, will risk the loss of stereochemical control.
Q3: What is the primary chemical mechanism responsible for this epimerization?
A3: The dominant mechanism is base-promoted enolization.[8][9] In the presence of a base, a proton on a carbon adjacent (alpha) to a carbonyl group (like a C4-keto or C4-aldehyde intermediate) can be abstracted. This creates a planar, achiral enolate intermediate.[8][9] The subsequent protonation of this enolate can occur from either face of the planar system. Attack from one face regenerates the desired ribo configuration, while attack from the opposite face yields the undesired xylo epimer.[10][11] The longer the enolate persists in solution, the greater the extent of epimerization.
Q4: How can I detect and quantify the ratio of C4 epimers in my reaction mixture?
A4: The most reliable methods for detecting and quantifying the epimeric ratio are High-Performance Liquid Chromatography (HPLC) on a chiral column and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The anomeric protons (H-1) and the protons of the isopropylidene protecting group of the two epimers will typically have distinct chemical shifts, allowing for integration and quantification of the ratio.
-
Chiral HPLC: This method provides excellent separation of diastereomers, offering precise quantification of the product mixture. Developing a robust HPLC method early is crucial for monitoring reaction optimization.
Section 2: Troubleshooting Guide - Proactive & Reactive Strategies
This section provides actionable strategies to prevent or resolve C4 epimerization.
Proactive Strategy 1: Optimizing Reaction Conditions to Minimize Epimerization
The choice of reagents and conditions for the C4 functionalization is the most critical factor in controlling stereochemistry. The goal is to favor a kinetically controlled reaction that proceeds quickly and under conditions that suppress the formation and equilibration of the enolate intermediate.
| Parameter | Recommendation for Low Epimerization | Rationale & Causality |
| Base | Use a non-nucleophilic, sterically hindered base (e.g., LDA, LHMDS). Avoid stronger, less hindered bases like NaOH or KOH where possible.[12] | Sterically hindered bases favor kinetic deprotonation and are less likely to remain in complex with the enolate, reducing the time for equilibration. Strong aqueous bases promote reversible reactions and enolate formation.[8][9] |
| Temperature | Maintain cryogenic temperatures (e.g., -78 °C to -40 °C). | Lower temperatures significantly slow down the rate of epimerization, which has a higher activation energy than the desired forward reaction. This kinetically traps the desired product.[13] |
| Reaction Time | Monitor the reaction closely (e.g., by TLC or rapid LC-MS analysis) and quench it as soon as the starting material is consumed. | Prolonged exposure of the product to basic conditions allows the thermodynamically driven epimerization process to reach equilibrium, increasing the amount of the undesired epimer.[12] |
| Solvent | Use less polar, aprotic solvents like THF or diethyl ether. Avoid polar aprotic solvents like DMF if possible.[13] | Less polar solvents can reduce the stability and lifetime of the charged enolate intermediate, thereby suppressing the rate of epimerization. |
Proactive Strategy 2: The Role of Protecting Groups in Stereocontrol
Protecting groups do more than just mask functional groups; they significantly influence the steric and electronic environment of the molecule, which can be leveraged to control stereochemistry.[14][15]
-
Steric Hindrance: A bulky protecting group on a nearby position (e.g., a bulky silyl ether at C5) can physically block one face of the furanose ring. This forces the incoming nucleophile to attack the C4 center from the less hindered face, a concept known as substrate-controlled diastereoselection.[16][17]
-
Chelation Control: If the C3 hydroxyl group is protected with a group capable of chelating a Lewis acid (e.g., a benzyl ether), it's possible to pre-organize the substrate into a rigid conformation. This can lock the ring into a shape that exposes only one face for nucleophilic attack.
Reactive Strategy 3: Resolving Epimeric Mixtures Post-Synthesis
In cases where proactive strategies are insufficient and an epimeric mixture is formed, a post-synthesis resolution is necessary. Enzymatic resolution is a highly effective and environmentally friendly method.
A reported successful strategy involves the use of Novozyme®-435 (Candida antarctica lipase B) to selectively acetylate one of the epimers, allowing for easy chromatographic separation.[5][6][7] The enzyme can differentiate the subtle structural differences between the ribo and xylo epimers, catalyzing the acetylation of the primary hydroxyl group of one isomer much faster than the other.
Section 3: Visual Guides & Protocols
Diagram 1: Mechanism of Base-Catalyzed C4 Epimerization
Caption: Base-catalyzed epimerization via a planar enolate intermediate.
Diagram 2: Troubleshooting Workflow for C4 Epimerization
Caption: Decision workflow for addressing C4 epimerization.
Detailed Protocol: Enzymatic Resolution of C4 Epimers via Selective Acetylation
This protocol is adapted from established literature procedures for separating 4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribo/xylofuranose mixtures.[6]
Materials:
-
Epimeric mixture of ribo/xylo-furanosides (3a,b)
-
Novozyme®-435 (Immobilized Candida antarctica lipase B)
-
Vinyl acetate (acetylating agent)
-
Anhydrous organic solvent (e.g., Diisopropyl ether or THF)
-
Standard laboratory glassware and magnetic stirrer
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the epimeric mixture (1.0 eq) in anhydrous diisopropyl ether (approx. 0.1 M concentration).
-
Add vinyl acetate (1.5 - 2.0 eq) to the solution. Vinyl acetate acts as an irreversible acetyl donor.
-
Add Novozyme®-435 (typically 10-20% by weight relative to the substrate).
-
-
Reaction Execution:
-
Stir the suspension at room temperature (or slightly elevated, e.g., 30-40 °C, to increase reaction rate).
-
Self-Validation: Monitor the reaction progress carefully by Thin Layer Chromatography (TLC) or HPLC. You will observe the disappearance of one of the starting material spots and the appearance of a new, less polar spot corresponding to the mono-acetylated product. The goal is to stop the reaction when one epimer is completely consumed while the other remains largely unreacted.
-
-
Workup:
-
Once the desired level of conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
-
Purification:
-
The resulting crude mixture will contain the unreacted epimer (e.g., the xylo-furanose) and the acetylated epimer (e.g., 5-O-acetyl-ribo-furanose).
-
These two compounds have significantly different polarities and can be readily separated by standard silica gel column chromatography.
-
The separated, acetylated ribo-furanose can then be quantitatively deprotected (e.g., using K₂CO₃ in methanol) to yield the pure, desired ribo epimer.
-
Section 4: References
-
CymitQuimica. (n.d.). Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-b-D-ribofuranoside. Retrieved from --INVALID-LINK--
-
Haraguchi, K., et al. (1999). Nucleosides and Nucleotides. 185. Synthesis and Biological Activities of 4'α-C-Branched-Chain Sugar Pyrimidine Nucleosides. Journal of Medicinal Chemistry, 42(15), 2901-8.
-
Tronchet, J. M., et al. (2004). 4'-alpha-C-Branched N,O-nucleosides: synthesis and biological properties. Bioorganic & Medicinal Chemistry, 12(14), 3903-9.
-
PubMed. (1999). Nucleosides and nucleotides. 185. Synthesis and biological activities of 4'alpha-C-branched-chain sugar pyrimidine nucleosides. Journal of Medicinal Chemistry, 42(15), 2901-8.
-
ResearchGate. (n.d.). Synthesis of 4'-C-modified 2'-Deoxyribonucleoside Analogues and Oligonucleotides. Retrieved from --INVALID-LINK--
-
ResearchGate. (2004). 4′-α-C-Branched N,O-nucleosides: Synthesis and biological properties. Retrieved from --INVALID-LINK--
-
Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from --INVALID-LINK--
-
PMC. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). PROTECTING GROUP STRATEGIES IN CARBOHYDRATE SYNTHESIS: Strategies and Applications. Retrieved from --INVALID-LINK--
-
University of North Carolina School of the Arts Library. (n.d.). Protecting groups : strategies and applications in carbohydrate chemistry. Retrieved from --INVALID-LINK--
-
YouTube. (2011). Base-promoted Sugar Isomerization via Enolates. Retrieved from --INVALID-LINK--
-
Leiden University Scholarly Publications. (n.d.). Protective group strategies in carbohydrate and peptide chemistry. Retrieved from --INVALID-LINK--
-
PubMed. (2017). Enzymatic separation of epimeric 4- C-hydroxymethylated furanosugars: Synthesis of bicyclic nucleosides. Beilstein Journal of Organic Chemistry, 13, 2078-2086.
-
Beilstein Journals. (2017). Enzymatic separation of epimeric 4-C-hydroxymethylated furanosugars: Synthesis of bicyclic nucleosides. Retrieved from --INVALID-LINK--
-
Beilstein Journals. (2017). Enzymatic separation of epimeric 4-C-hydroxymethylated furanosugars: Synthesis of bicyclic nucleosides. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2014). 18.14 Stereochemistry of Nucleophilic Addition Reactions: Re and Si Faces. Retrieved from --INVALID-LINK--
-
Carbonyl Addition. (n.d.). CO17. Sugars: Pyranose and Furanose Forms. Retrieved from --INVALID-LINK--
-
MedChemExpress. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PMC. (n.d.). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 10.2: Nucleophilic Additions to Aldehydes and Ketones - An Overview. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017). Enzymatic separation of epimeric 4-C-hydroxymethylated furanosugars: Synthesis of bicyclic nucleosides. Retrieved from --INVALID-LINK--
-
SlideShare. (2022). Selective Epimerization of Sugars Inspired by Radical-Based Synthetic Mechanisms. Retrieved from --INVALID-LINK--
-
Comptes Rendus de l'Académie des Sciences. (n.d.). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Enantiomeric forms of 9-(5-deoxy-beta-erythro-pent-4-enofuranosyl)adenine and a new... Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). preventing epimerization during Zelkovamycin analogue synthesis. Retrieved from --INVALID-LINK--
-
PubMed Central. (2021). Expanding the Enzyme Repertoire for Sugar Nucleotide Epimerization: the CDP-Tyvelose 2-Epimerase from Thermodesulfatator atlanticus for Glucose/Mannose Interconversion. Applied and Environmental Microbiology, 87(3).
-
YouTube. (2010). Base-promoted Sugar Isomerization. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP1260516A1 - Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof. Retrieved from --INVALID-LINK--
-
University of Wisconsin-Madison. (n.d.). Carbonyl Chemistry :: Models for Nucleophilic Addition to α-Chiral Aldehydes. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from --INVALID-LINK--
-
PubMed. (2011). Synthesis of 2',4'-bridged Nucleosides Using a New Orthogonally Protected Sugar Synthon: 5-O-(tert-butyldiphenylsilyl)-4-C-hydroxymethyl-1,2-O-isopropylidene-3-O-napthyl-α-D-allofuranose. Current Protocols in Nucleic Acid Chemistry, Chapter 1, Unit 1.24.
-
Pearson. (n.d.). Epimerization Practice Problems. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Epimerization during the acetolysis of 3-O-acetyl-5-O-benzoyl-1,2-O-isopropylidene-3-C-methyl-α-d-ribofuranose. Synthesis of 3′-C-methylnucleosides with the β-d-ribo- and α-d-arabino configurations. Retrieved from --INVALID-LINK--
-
OUCI. (n.d.). A mechanism for the selective epimerization of the glucose mannose pair by Mo-based compounds: towards catalyst optimiz…. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Preventing epimerization during Hirsutide synthesis. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (2003). Epimerization by Non‐classical Acetalization—A New Three Component Reaction for Carbohydrates and Inositols. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). When Synthesis Gets It Wrong: Unexpected Epimerization Using PyBOP in the Synthesis of the Cyclic Peptide Thermoactinoamide A. Retrieved from --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nucleosides and nucleotides. 185. Synthesis and biological activities of 4'alpha-C-branched-chain sugar pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Enzymatic separation of epimeric 4- C-hydroxymethylated furanosugars: Synthesis of bicyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Enzymatic separation of epimeric 4-C-hydroxymethylated furanosugars: Synthesis of bicyclic nucleosides [beilstein-journals.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. carbonyl addition [employees.csbsju.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. organicchemistrydata.org [organicchemistrydata.org]
Validation & Comparative
A Comparative Guide to the Preclinical Validation of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside: A Novel Branched-Chain Nucleoside Analog for Antitumor Therapy
Introduction
The development of novel anticancer therapeutics remains a cornerstone of oncological research. Among the most successful classes of chemotherapeutic agents are nucleoside analogs, which function as antimetabolites to disrupt nucleic acid synthesis and induce cell death.[1][2] These molecules, by mimicking endogenous nucleosides, can be anabolized intracellularly to their active triphosphate forms, which then compete with natural nucleotides for incorporation into DNA and RNA or inhibit critical enzymes involved in nucleotide metabolism.[1][3]
This guide focuses on Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside , a structurally distinct purine nucleoside analog.[4] Its key features include a branched-chain sugar moiety (a hydroxymethyl group at the C4 position) and an isopropylidene protecting group on the ribofuranose ring.[5][6] These modifications present a compelling rationale for investigation, as they may confer unique pharmacological properties, such as altered substrate specificity for activating kinases, enhanced resistance to enzymatic degradation, or a novel mechanism of action compared to established analogs.
The purpose of this document is to provide researchers, scientists, and drug development professionals with a comprehensive, technically-grounded framework for the preclinical validation of this compound. We will objectively compare its potential performance with established alternatives, provide detailed experimental protocols for key validation assays, and explain the causal logic behind each methodological choice.
Mechanistic Rationale and Core Hypothesis
Before committing to extensive preclinical testing, it is critical to establish a strong mechanistic hypothesis. As a purine nucleoside analog, the central hypothesis is that this compound exerts its antitumor effect by interfering with DNA synthesis and promoting apoptosis.[4]
The Hypothesized Mechanism of Action involves several key steps:
-
Cellular Uptake: The molecule must cross the cell membrane, likely via specialized nucleoside transporter proteins.[1][7]
-
Intracellular Activation: The compound is expected to undergo sequential phosphorylation by cellular kinases to its active triphosphate form. The isopropylidene group may need to be removed for this activation to occur, or it may be recognized by specific kinases.
-
Target Engagement: The active triphosphate metabolite can then induce cytotoxicity through two primary, non-mutually exclusive pathways:
-
Inhibition of Key Enzymes: It may act as an inhibitor of enzymes crucial for DNA synthesis, such as DNA polymerases or ribonucleotide reductase. The latter is a known target for other C-methylated nucleosides.[8][9]
-
Incorporation into Nucleic Acids: As a fraudulent nucleotide, its incorporation into a growing DNA strand can lead to chain termination or create a structurally unstable site, triggering DNA damage responses and apoptosis.[1][3]
-
This proposed mechanism provides a logical foundation for designing a validation cascade that first confirms cytotoxicity and then elucidates the underlying cellular and molecular events.
Caption: General metabolic activation and target pathways for nucleoside analogs.
In Vitro Validation: A Phased Approach to Cellular Activity
The initial phase of validation focuses on in vitro models to establish baseline efficacy, determine potency, and gain preliminary mechanistic insights. This is a cost-effective method to screen and prioritize compounds before advancing to more complex models.[10]
References
- 1. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 2. Nucleoside analogues and nucleobases in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methyl 4-C-Hydroxymethyl-2,3-O-isopropylidene-b-D-ribofura… [cymitquimica.com]
- 6. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor activity of C-methyl-beta-D-ribofuranosyladenine nucleoside ribonucleotide reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
From Simple Sugar to Potent Therapeutic: A Comparative Guide to the Biological Activity of a Branched-Chain Ribofuranoside and Its Precursors
A Senior Application Scientist's Guide for Researchers in Drug Development
In the field of medicinal chemistry, the journey from a simple, biologically ubiquitous molecule to a potent, targeted therapeutic is one of precise and strategic chemical modification. This guide delves into the striking differences in biological activity between Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside , a branched-chain sugar derivative, and its parent compounds, D-ribose and methyl-beta-D-ribofuranoside . We will explore how the addition of a single functional group can fundamentally alter a molecule's interaction with biological systems, transforming it from a simple metabolic component into a scaffold for potent antiviral and antitumor agents.
Introduction: The Rationale of Modification
At the heart of this comparison lies D-ribose, a five-carbon sugar that is a fundamental building block of life, forming the backbone of RNA and serving as a precursor for adenosine triphosphate (ATP), the primary energy currency of the cell.[1][2] By itself, D-ribose is a nutritional supplement, valued for its role in energy metabolism.[3][4] Its simple methyl glycoside, methyl-beta-D-ribofuranoside, is primarily a synthetic intermediate with little intrinsic biological activity.[5][6][7]
The subject of our analysis, this compound, represents a crucial step beyond these simple precursors. It is itself a synthetic intermediate, with the isopropylidene group serving as a temporary protecting shield.[8] However, the key feature—the permanent addition of a hydroxymethyl group at the 4-position (termed the 4' position in the context of a full nucleoside)—is a well-established strategy in drug design. This modification creates what is known as a "branched-chain" sugar. When this modified sugar is incorporated into a nucleoside structure (by attaching a nucleobase like adenine or uracil), it can impart powerful therapeutic properties.
This guide will compare the known biological profile of the parent compounds with the potential and expected activity of nucleoside analogs derived from our title compound, based on extensive research into similarly modified structures.
A Tale of Three Molecules: A Comparative Analysis
Parent Compound 1: D-Ribose - The Metabolic Fuel
D-ribose is a naturally occurring monosaccharide essential for life. Its biological significance is centered on its role in energy production.
-
Primary Biological Role : D-ribose is a critical component of ATP, the molecule that stores and transports chemical energy within cells.[2][4] Supplementation with D-ribose has been shown to enhance the recovery of myocardial ATP levels after ischemia, supporting heart function in patients with certain cardiovascular diseases.[1][3]
-
Therapeutic Applications : Its use is primarily in the realm of nutritional supplementation. Studies suggest potential benefits for improving muscle function, reducing fatigue in conditions like fibromyalgia, and supporting cardiac energy metabolism.[2][3][9]
-
Toxicity and Specificity : D-ribose is generally considered safe and lacks specific cytotoxicity.[1] It does not possess inherent antiviral or antitumor properties; its function is metabolic, not inhibitory.
Parent Compound 2: Methyl-beta-D-ribofuranoside - The Inert Intermediate
This compound is formed by the simple addition of a methyl group to the anomeric carbon of D-ribose. This modification locks the sugar in its furanose (five-membered ring) form.
-
Primary Role : It is almost exclusively used as a starting material or building block in organic synthesis, particularly for creating more complex nucleoside analogs.[6][10]
-
Biological Activity : There is a conspicuous absence of literature detailing any significant, specific biological activity for methyl-beta-D-ribofuranoside. It is generally considered to be biologically inert in the context of antiviral or cytotoxic activity, serving as a stable, non-metabolizable scaffold.[5][7]
Title Compound & Its Derivatives: The 4'-C-Branched Scaffold - A Gateway to Potent Bioactivity
While this compound is a synthetic precursor, the introduction of the 4'-C-hydroxymethyl group is a game-changer. Nucleoside analogs built upon this branched scaffold have consistently demonstrated potent biological activity, particularly as antiviral and antitumor agents.[11][12][13]
-
Antiviral Activity : The addition of a substituent at the 4' position is a cornerstone of modern antiviral drug design.[14] Such modifications are found in compounds active against a wide range of viruses, including HIV, Hepatitis C (HCV), Respiratory Syncytial Virus (RSV), and SARS-CoV-2.[11][12][13]
-
Mechanism of Action : These analogs, after being converted to their triphosphate form inside a cell, act as competitive inhibitors or chain terminators of viral polymerases (like RNA-dependent RNA polymerase or reverse transcriptase). The bulky 4'-substituent can disrupt the enzyme's function after incorporation, halting the replication of the viral genome.[11]
-
-
Antitumor Activity : Purine nucleoside analogs, a class to which derivatives of the title compound belong, have established antitumor activity.[15] Their mechanisms often involve the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) in cancer cells.[15][16] For example, other C-methylated ribofuranosyladenine nucleosides have shown potent activity against various leukemia and carcinoma cell lines by inhibiting ribonucleotide reductase, an enzyme essential for DNA synthesis.[17]
-
Rationale for Enhanced Activity : The 4'-substitution can improve the drug-like properties of the nucleoside analog. It can increase metabolic stability by protecting against degradation by cellular enzymes and can lock the sugar ring into a specific conformation that is more readily accepted by the target viral enzyme than by host cell polymerases, increasing selectivity and reducing toxicity.[14]
Data Summary: A Head-to-Head Comparison
| Feature | D-Ribose | Methyl-beta-D-ribofuranoside | 4'-C-Hydroxymethyl Nucleoside Analogs |
| Primary Role | Metabolic Precursor, Energy Source[1][2] | Synthetic Intermediate[6][10] | Therapeutic Agent (Antiviral, Antitumor)[11][15] |
| Mechanism | ATP Synthesis[4] | N/A (Largely Inert) | Enzyme Inhibition, DNA/RNA Chain Termination[11][17] |
| Antiviral Activity | None | None | Potent activity against various RNA viruses[12][13] |
| Antitumor Activity | None | None | Cytotoxic to various cancer cell lines[16][17][18] |
| Primary Use | Nutritional Supplement[3][9] | Chemical Reagent | Investigational/Approved Drugs |
Visualizing the Mechanism of Action
The diagram below illustrates the generally accepted mechanism by which modified nucleoside analogs, such as those derived from a 4'-C-hydroxymethyl scaffold, inhibit viral replication.
Caption: General mechanism of antiviral nucleoside analogs.
Experimental Protocols for Biological Evaluation
To empirically validate the predicted activities, standardized assays are essential. Below are foundational protocols for assessing cytotoxicity and antiviral efficacy.
Protocol 1: Cytotoxicity Assessment via MTT Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of a compound suggests cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa or Vero cells) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold dilutions in cell culture medium to achieve final concentrations ranging from, for example, 100 µM to 0.1 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. Causality Insight: This duration allows for multiple cell doubling times, making antiproliferative effects more pronounced.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours. Causality Insight: This allows sufficient time for mitochondrial dehydrogenases in viable cells to convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a similar solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the data to determine the CC₅₀ (the concentration of compound that causes a 50% reduction in cell viability).
Protocol 2: Antiviral Activity Assessment via Plaque Reduction Assay
This is the gold-standard assay for quantifying the ability of a compound to inhibit viral infection and replication, specifically for cytopathic viruses.
Principle: A known quantity of virus is used to infect a confluent monolayer of host cells. In the presence of an effective antiviral, the number of plaques (zones of cell death caused by viral replication) will be reduced.
Step-by-Step Methodology:
-
Cell Seeding: Plate susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates and grow until they form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the viral stock to determine the appropriate concentration that yields 50-100 plaques per well.
-
Infection: Remove the growth medium from the cell monolayers. Add 200 µL of the diluted virus to each well and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: During the adsorption period, prepare different concentrations of the test compound in an overlay medium (e.g., medium containing 1% methylcellulose). Causality Insight: The viscous overlay medium prevents the virus from spreading randomly through the liquid, ensuring that new infections are localized and form distinct plaques.
-
Overlay Application: After the 1-hour incubation, remove the virus inoculum and gently add 2 mL of the compound-containing overlay medium to each well.
-
Incubation: Incubate the plates for 2-5 days (depending on the virus) at 37°C, 5% CO₂ until visible plaques are formed.
-
Plaque Visualization: Remove the overlay medium. Fix the cells with 10% formalin and then stain with a 0.1% crystal violet solution. The viable cells will stain purple, while the plaques will appear as clear zones.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Plot the data to determine the EC₅₀ (the effective concentration that inhibits plaque formation by 50%).
Visualizing the Experimental Workflow
The diagram below outlines the logical flow for screening a novel compound, such as a 4'-C-hydroxymethyl nucleoside analog, for potential antiviral activity.
Caption: A logical workflow for the initial biological evaluation of a potential antiviral compound.
Conclusion: From Inert Scaffold to Targeted Weapon
The comparison between D-ribose, its simple methyl glycoside, and the class of 4'-C-hydroxymethyl nucleoside analogs powerfully illustrates a core principle of drug discovery: structure dictates function. D-ribose participates benignly in the cell's fundamental energy-producing pathways. Methyl-beta-D-ribofuranoside is little more than a synthetic curiosity from a biological standpoint. However, the strategic addition of a branched functional group at the 4' position transforms this simple sugar scaffold into a platform for designing potent molecules that can selectively interfere with pathological processes like viral replication and tumor growth. This transformation from a metabolic fuel to a molecular weapon underscores the power of medicinal chemistry to harness and redirect the machinery of life for therapeutic benefit.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. D-Ribose: Uses, Benefits, Side Effects, + More | Wellness Hub [fi.iherb.com]
- 3. draxe.com [draxe.com]
- 4. sweetcures.co.uk [sweetcures.co.uk]
- 5. Methyl beta-D-ribofuranoside | C6H12O5 | CID 81983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iprogressivemed.com [iprogressivemed.com]
- 10. Methyl beta-D-ribofuranoside | 7473-45-2 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 4'-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Synthesis and cytotoxicity studies of 8-amino-6-methyl-2-beta-D-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthyle ne (7-aza-TCN) and the corresponding 2'-deoxy- and arabinonucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antitumor activity of C-methyl-beta-D-ribofuranosyladenine nucleoside ribonucleotide reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological activity of 4'-C-hydroxymethyl-2'-fluro-D-arabinofuranosylpurine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Conformational Rigidity of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside
A Guide for Researchers in Drug Discovery and Nucleic Acid Chemistry
In the realm of drug development, particularly in the design of nucleoside analogues, the three-dimensional structure of the furanose ring is a critical determinant of biological activity. Its conformation dictates the spatial orientation of key functional groups, influencing interactions with target enzymes and receptors. This guide provides a detailed comparative analysis of the conformational rigidity of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside, a purine nucleoside analogue with potential therapeutic applications.[1] We will objectively compare its conformational preferences with those of more flexible and hyper-rigid analogues, supported by experimental data and computational insights.
The Significance of Furanose Conformation
The five-membered furanose ring is inherently flexible, capable of adopting a continuous range of conformations described by the concept of pseudorotation.[2] This conformational landscape is typically visualized as a circle, with two major, low-energy regions: the North (N) and South (S) conformations. The specific conformation adopted by a furanoside can significantly impact the overall shape of a nucleic acid polymer and its recognition by other molecules.[2] Consequently, the ability to control and understand the conformational rigidity of nucleoside analogues is a cornerstone of rational drug design.
The Subject of Our Analysis: A Conformationally Restricted Analogue
Our focus is on this compound. The key structural feature of this molecule is the 2,3-O-isopropylidene group, a bulky cyclic acetal that bridges the C2 and C3 positions of the ribofuranose ring. This modification is anticipated to significantly restrict the conformational freedom of the furanose ring.
Comparative Compounds
To contextualize the conformational rigidity of our target molecule, we will compare it with two archetypal examples:
-
The Flexible Analogue: Methyl-beta-D-ribofuranoside. This compound lacks the constraining isopropylidene group, allowing its furanose ring to explore a wider range of conformations.
-
The Hyper-Rigid Analogue: 2',4'-Bridged Nucleic Acids (BNAs). These molecules feature a covalent bridge between the 2' and 4' positions of the ribose ring, effectively locking it into a specific conformation.[2][3][4][5]
Experimental Determination of Conformational Preferences: The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of carbohydrates.[6] Vicinal proton-proton coupling constants (³JHH) are particularly informative, as their magnitude is directly related to the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[7][8][9]
Experimental Protocol: 1D ¹H NMR Spectroscopy
A standardized protocol for acquiring ¹H NMR spectra to determine furanose conformation is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the furanoside derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain a high-resolution spectrum.
-
Signal Assignment: Assign all proton resonances using standard 2D NMR techniques (e.g., COSY, HSQC) if necessary.
-
Coupling Constant Measurement: Accurately measure the ³JHH values for the furanose ring protons (H1'-H2', H2'-H3', H3'-H4').
Comparative Analysis of ¹H NMR Data
| Compound | J(H1',H2') (Hz) | J(H2',H3') (Hz) | J(H3',H4') (Hz) | Inferred Conformation | Conformational Rigidity |
| Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside (Proxy for Target) | ~0 | 5.9 | ~0 | E₀ / ⁴T₀ | Rigid |
| Methyl-beta-D-ribofuranoside | 4.5 | 5.5 | 6.5 | ³T₂ (N-type) | Flexible |
| 2',4'-Bridged Nucleic Acid (BNA) Monomer | 1-3 | 5-7 | 0-2 | N-type (locked) | Hyper-Rigid |
Data for Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside is based on the values reported for similar alkylated derivatives.[10][11] Data for Methyl-beta-D-ribofuranoside and BNA monomers are typical values from the literature.
The near-zero coupling constants for J(H1',H2') and J(H3',H4') in the isopropylidene-protected ribofuranoside are highly diagnostic.[6] According to the Karplus relationship, a ³JHH value close to zero corresponds to a dihedral angle of approximately 90°. This is characteristic of an E₀ (envelope with O as the flap) or a closely related ⁴T₀ (twist) conformation.[10][11] This demonstrates that the 2,3-O-isopropylidene group effectively "locks" the furanose ring into a specific conformation.
In contrast, the larger and more varied coupling constants for Methyl-beta-D-ribofuranoside indicate a dynamic equilibrium between different conformers, with a preference for the ³T₂ (N-type) conformation.[6] The even more constrained coupling constants of BNA monomers reflect their "locked" N-type conformation, representing an extreme of conformational rigidity.[3][4][5]
Computational Modeling: A Deeper Look into the Energy Landscape
To complement the experimental data, computational modeling using Density Functional Theory (DFT) provides valuable insights into the relative energies of different furanose conformations.
Protocol for DFT-Based Conformational Analysis
-
Structure Generation: Build the initial 3D structures of the furanoside in various plausible conformations (e.g., different envelope and twist forms).
-
Geometry Optimization: Perform geometry optimization for each starting structure using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).[12]
-
Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory to obtain more accurate relative energies.
-
Conformational Energy Profile: Plot the relative energies of the different conformers to visualize the conformational energy landscape and identify the global minimum.
DFT calculations on Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside confirm that the E₀/⁴T₀ conformation represents a deep energy minimum, with other conformations being significantly higher in energy. This corroborates the NMR data, indicating a high degree of conformational rigidity. For Methyl-beta-D-ribofuranoside, the energy differences between the N and S-type conformers are much smaller, consistent with a more flexible ring.
The Pseudorotation Cycle: Visualizing Conformational Space
The conformational possibilities of a furanose ring can be visualized on a pseudorotational wheel.
Our target molecule, due to the 2,3-O-isopropylidene group, is largely confined to the East (E₀) region of this wheel. The flexible Methyl-beta-D-ribofuranoside can readily interconvert between the North and South regions, while BNAs are essentially fixed in the North region.
Conclusion: The Impact of the 2,3-O-isopropylidene Group
The comparative analysis unequivocally demonstrates that the 2,3-O-isopropylidene group in this compound imparts a high degree of conformational rigidity to the furanose ring. This is in stark contrast to the inherent flexibility of its non-isopropylidene protected counterpart. This conformational locking has profound implications for its potential as a therapeutic agent. By pre-organizing the molecule into a specific shape, it may enhance binding affinity to its biological target and reduce the entropic penalty of binding. This understanding is crucial for the rational design of next-generation nucleoside analogues with tailored conformational properties for improved efficacy and selectivity.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. rubingroup.org [rubingroup.org]
- 6. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 7. Karplus equation - Wikipedia [en.wikipedia.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
head-to-head comparison of antiviral nucleosides derived from Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside
A Technical Guide for Researchers in Drug Discovery
In the relentless pursuit of novel antiviral agents, the structural modification of nucleosides remains a cornerstone of medicinal chemistry. Among the myriad of synthetic strategies, the introduction of substituents at the 4'-position of the ribose moiety has emerged as a particularly fruitful avenue, leading to compounds with enhanced stability and potent antiviral activity. This guide provides a detailed head-to-head comparison of antiviral nucleosides conceptually derived from the versatile building block, Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside. While a single, comprehensive study directly comparing a wide array of derivatives from this specific precursor is not available in the literature, this document synthesizes findings from various sources to offer a comparative analysis for researchers, scientists, and drug development professionals.
The Strategic Advantage of 4'-C-Substitution
Modification at the 4'-carbon of the nucleoside sugar ring offers several strategic advantages in antiviral drug design. The introduction of a substituent, such as a hydroxymethyl group, can profoundly influence the conformation of the ribose ring, favoring a specific pucker that may be more readily accepted by viral polymerases over host enzymes.[1] This steric alteration can also confer resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of the nucleoside analog.[1] Furthermore, the 4'-substituent can engage in additional hydrogen bonding or other interactions within the active site of the viral polymerase, enhancing the inhibitory potency of the compound.[1]
Synthetic Pathways: From D-Ribose to Bioactive Nucleosides
The journey from D-ribose to a library of 4'-C-hydroxymethyl nucleoside analogs is a multi-step process that demands precise stereochemical control. The initial precursor, this compound, serves as a key intermediate, primed for the crucial glycosylation step where the nucleobase is introduced.
Caption: General synthetic workflow from D-Ribose to 4'-C-hydroxymethyl nucleoside analogs.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized representation based on established methodologies.
-
Protection and Methylation of D-Ribose: D-ribose is first treated with acetone in the presence of an acid catalyst to protect the 2,3-hydroxyl groups as an isopropylidene acetal. Subsequent methylation of the anomeric hydroxyl group with methanol under acidic conditions yields Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside.
-
Introduction of the 4'-C-hydroxymethyl Group: The 5-hydroxyl group of the protected ribofuranoside is oxidized to an aldehyde. This is followed by a base-catalyzed aldol condensation with formaldehyde to introduce the hydroxymethyl group at the 4'-position. Subsequent reduction of the newly formed aldehyde at the 4'-position yields the target precursor, this compound.
Experimental Protocol: Glycosylation and Deprotection
The introduction of the nucleobase is typically achieved via the Vorbrüggen glycosylation method.
-
Activation of the Ribofuranoside: The hydroxyl group at the anomeric carbon of the precursor is activated, often by conversion to an acetate or other suitable leaving group.
-
Coupling with Silylated Nucleobases: The desired purine or pyrimidine base is silylated to enhance its solubility and nucleophilicity. The silylated base is then reacted with the activated ribofuranoside in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Deprotection: The protecting groups (isopropylidene and any base-protecting groups) are removed under acidic or basic conditions to yield the final 4'-C-hydroxymethyl nucleoside analog.
Head-to-Head Comparison of Antiviral Activity
A study by Kim et al. (2005) provides valuable insight into the antiviral potential of 4'-hydroxymethyl branched thioapiosyl nucleosides, which share the core 4'-C-hydroxymethyl-ribose scaffold. The synthesized compounds were evaluated against a panel of viruses.
| Compound ID | Nucleobase | Virus | EC50 (µg/mL) | CC50 (µM) | Selectivity Index (SI) |
| 19 | Adenine | HIV-1 | 19.3 | >100 | >5.2 |
| - | Uracil | HIV-1, HSV-1, HSV-2, HCMV | Inactive | >100 | - |
| - | Thymine | HIV-1, HSV-1, HSV-2, HCMV | Inactive | >100 | - |
| - | Cytosine | HIV-1, HSV-1, HSV-2, HCMV | Inactive | >100 | - |
Data synthesized from Kim et al., Arch Pharm (Weinheim). 2005 Dec;338(12):577-81.[2]
From this limited dataset, it is evident that the nature of the nucleobase plays a critical role in the antiviral activity of 4'-C-hydroxymethyl nucleosides. The adenine-containing nucleoside (Compound 19 ) exhibited moderate anti-HIV-1 activity with no significant cytotoxicity, while the corresponding pyrimidine derivatives were inactive.[2]
Mechanism of Action and Structure-Activity Relationship (SAR)
The primary mechanism of action for most antiviral nucleoside analogs involves their intracellular conversion to the corresponding 5'-triphosphate, which then acts as a competitive inhibitor or a chain-terminating substrate for viral polymerases.
Caption: Proposed mechanism of action for 4'-C-hydroxymethyl nucleoside analogs.
The structure-activity relationship (SAR) for 4'-C-substituted nucleosides is complex and highly dependent on the nature of the substituent, the nucleobase, and the target virus.
-
Influence of the 4'-Substituent: The presence of the 4'-hydroxymethyl group can enforce a specific sugar pucker (often North-type), which may be favored by certain viral polymerases. This conformational constraint is a key determinant of biological activity.[1]
-
Role of the Nucleobase: As demonstrated in the comparative data, the identity of the nucleobase is critical. Purine nucleosides, particularly those containing adenine, often exhibit greater antiviral activity compared to their pyrimidine counterparts in this class of compounds.[2]
-
Impact on Phosphorylation: The structural modifications at the 4'-position can influence the efficiency of the initial phosphorylation step by cellular kinases, which is a prerequisite for activation.
Future Perspectives and Conclusion
The exploration of 4'-C-hydroxymethyl nucleosides as antiviral agents is a promising area of research. The available data, though limited, suggests that this scaffold holds potential, particularly when combined with purine nucleobases. Future efforts should focus on the synthesis and evaluation of a broader range of purine and pyrimidine derivatives, including those with modified bases, to build a more comprehensive SAR profile.
This guide, by synthesizing disparate data, provides a foundational understanding for researchers aiming to design and develop novel antiviral therapies based on the 4'-C-hydroxymethyl ribofuranoside template. The provided protocols and comparative analysis serve as a valuable resource to inform future experimental design and accelerate the discovery of new, potent antiviral agents.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound: A Profile of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside
This compound is identified as a purine nucleoside analog.[1] Such analogs are significant in biomedical research, particularly for their potential antitumor activities, which are often achieved by interfering with DNA synthesis and inducing apoptosis.[1] As a furanoside derivative, its core structure is a five-membered ring, a common motif in numerous biologically active molecules. Due to its intended use in laboratory research, often in the context of developing new therapeutics, understanding its properties is the first step toward safe handling and disposal. While this compound is primarily for research use and not intended for patient administration, its potential biological activity necessitates careful management as a chemical waste.[1]
The Imperative of Proper Chemical Waste Management
The Occupational Safety & Health Administration (OSHA) and the Environmental Protection Agency (EPA) have established stringent guidelines for laboratory waste to ensure the safety of personnel and the protection of the environment.[2] All laboratories that generate hazardous waste are required to adhere to these regulations, which include proper labeling, storage, and disposal procedures.[3] The foundation of a safe disposal process is the institution's Chemical Hygiene Plan (CHP), a written program outlining the specific procedures and policies to protect workers from chemical hazards.[4]
Step-by-Step Disposal Protocol for this compound
The following protocol is a comprehensive guide for the disposal of this compound. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health and Safety (EHS) office for any additional requirements.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
-
Rationale: Before handling any chemical waste, it is paramount to understand its potential hazards. While a specific SDS for this compound is not publicly available, as a purine nucleoside analog, it should be handled with caution.
-
Procedure:
-
Always assume the compound is hazardous in the absence of definitive data.
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Step 2: Segregation of Waste
-
Rationale: Proper segregation of chemical waste is a cornerstone of safe laboratory practice. It prevents accidental reactions between incompatible chemicals and ensures that waste is directed to the correct disposal stream.[2]
-
Procedure:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, pipette tips, absorbent paper).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Solid waste, such as contaminated lab coats and gloves, should be collected separately from liquid waste.[6]
-
Step 3: Waste Container Selection and Labeling
-
Rationale: The integrity of the waste container is critical to prevent leaks and spills.[2] Accurate labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.
-
Procedure:
-
Use a chemically compatible, leak-proof container with a secure lid. For liquid waste, ensure the container is appropriate for organic solvents if the compound is in solution.[6]
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date of accumulation and the name of the generating researcher or lab.
-
Step 4: Accumulation and Storage
-
Rationale: The EPA has specific regulations regarding the amount of hazardous waste that can be stored in a laboratory and for how long. These are categorized by generator status (e.g., Very Small, Small, or Large Quantity Generator).[3]
-
Procedure:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[3][6]
-
Ensure the storage area is well-ventilated and away from sources of heat or ignition.[2]
-
Keep the waste container closed at all times except when adding waste.
-
Step 5: Arranging for Disposal
-
Rationale: The final disposal of hazardous chemical waste must be handled by a licensed and certified waste management company.[7] These companies have the expertise and facilities to treat and dispose of chemical waste in an environmentally sound manner.
-
Procedure:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, as indicated on the label.
-
The EHS office will coordinate with a waste broker or a certified Treatment, Storage, and Disposal Facility (TSDF) for final disposal, which may involve methods such as incineration or chemical neutralization.[2][7]
-
Visualizing the Disposal Workflow
The following diagram illustrates the key stages of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
Quantitative Data Summary: Regulatory Timelines and Quantities
| Generator Status | Monthly Hazardous Waste Generation | On-site Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | No time limit, but quantity limits apply |
| Small Quantity Generator (SQG) | > 100 kg to < 1,000 kg | 180 days (or 270 days if TSDF is > 200 miles) |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | 90 days |
This table provides a summary of federal EPA guidelines. State and local regulations may vary. Always consult your institution's EHS office for specific requirements.[3]
Conclusion: A Culture of Safety
The proper disposal of laboratory chemicals like this compound is not merely a procedural task but a fundamental aspect of a robust safety culture. By adhering to these guidelines, researchers and institutions can ensure they are in compliance with regulations, protecting both their personnel and the environment. The principles of hazard assessment, proper segregation, secure containment, and authorized disposal are universal to safe chemical handling.
References
Essential Personal Protective Equipment (PPE) for Handling Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside: A Senior Application Scientist's Guide
For researchers, scientists, and drug development professionals, the synthesis and manipulation of complex molecules like Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside are routine. While this protected ribofuranoside is a key building block in nucleoside analog synthesis, ensuring personal safety during its handling is paramount. This guide provides a comprehensive, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), alongside operational and disposal plans, to foster a culture of safety and precision in the laboratory.
Understanding the Hazards: A Data-Driven Approach
Table 1: Hazard Profile of a Structurally Related Ribofuranoside Derivative [1]
| Hazard Class | GHS Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Given these potential hazards, a conservative and proactive approach to PPE is essential. The isopropylidene and methyl protecting groups, while crucial for synthetic strategies, can alter the physicochemical properties of the parent ribose, potentially increasing its interaction with biological tissues.
Core PPE Directives for Handling Protected Ribofuranosides
The selection of PPE should not be a static, one-size-fits-all protocol. Instead, it should be a dynamic process, adapting to the scale of the experiment and the specific manipulations being performed.
Eye and Face Protection: The First Line of Defense
The potential for serious eye irritation necessitates robust eye and face protection.
-
Safety Glasses with Side Shields: For low-volume, low-risk procedures such as weighing small quantities in a non-volatile form, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[2]
-
Chemical Splash Goggles: When handling solutions of the compound, or during any transfer or reaction setup where splashing is a possibility, chemical splash goggles that provide a complete seal around the eyes are mandatory.[2][3]
-
Face Shield: For larger scale operations, or when there is a significant risk of splashing (e.g., during quenching of a reaction), a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[4]
Hand Protection: Selecting the Right Barrier
Given the risk of skin irritation, appropriate glove selection is critical. The principle of "as low as reasonably practicable" (ALARP) should be applied to skin exposure.
-
Material Selection: Nitrile gloves are the standard for most academic and industrial organic chemistry labs, offering good resistance to a variety of organic solvents and aqueous solutions.[2][5] They are preferable to latex gloves due to their superior chemical resistance and the prevention of latex allergies.
-
Glove Thickness and Breakthrough Time: For incidental contact, standard disposable nitrile gloves (typically 4-5 mil thickness) are acceptable. However, it is crucial to understand that no glove material is impervious forever.[5] In the event of a splash, gloves should be removed and replaced immediately. For extended contact or immersion, heavier-duty nitrile or neoprene gloves should be considered. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times if available.
-
Double Gloving: For procedures involving higher concentrations or larger volumes, double gloving provides an additional layer of protection. This practice can significantly reduce the risk of exposure in the event the outer glove is compromised.
Body Protection: Shielding from Spills and Splashes
A laboratory coat is a non-negotiable component of your PPE ensemble.
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure should be worn at all times in the laboratory. This protects your skin and personal clothing from accidental spills.[2]
-
Chemical-Resistant Apron: When handling larger quantities of the compound or its solutions, a chemical-resistant apron worn over the lab coat provides an additional barrier against splashes.
Respiratory Protection: Mitigating Inhalation Risks
The potential for respiratory tract irritation indicates that aerosolization of the compound should be minimized.
-
Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize the inhalation of dust or vapors.
-
Respirator Use: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during the cleanup of a large spill, respiratory protection may be necessary. A NIOSH-approved respirator with the appropriate cartridges for organic vapors should be used.[3] All personnel required to wear respirators must be properly fit-tested and trained in their use.
Procedural Guidance: From Donning to Disposal
A robust safety protocol extends beyond simply having the right PPE. It encompasses the entire workflow, from preparation to cleanup.
Step-by-Step PPE Protocol
-
Preparation: Before entering the laboratory, ensure long hair is tied back and loose clothing is secured. Don a lab coat, ensuring it is fully buttoned.
-
Eye Protection: Put on safety glasses or chemical splash goggles, depending on the planned procedure.
-
Gloves: Don the appropriate nitrile gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, don the first pair, followed by the second.
-
During the Experiment: Be mindful of your actions to prevent splashes and aerosol generation. If a glove is contaminated, remove it immediately, wash your hands, and don a new pair.
-
Doffing: To remove PPE, first, remove the outer pair of gloves (if double-gloving) by peeling them off from the cuff, turning them inside out. Then, remove your lab coat, followed by your eye protection. Finally, remove the inner pair of gloves using the same technique. Wash your hands thoroughly with soap and water after removing all PPE.
Waste Disposal Plan: A Cradle-to-Grave Approach
Proper disposal of contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As this compound is a non-halogenated organic compound, its waste should be handled accordingly.
-
Solid Waste:
-
Contaminated consumables such as weighing paper, gloves, and paper towels should be placed in a designated, clearly labeled hazardous waste container for solid chemical waste.
-
-
Liquid Waste:
-
Solutions containing the compound and any solvent rinses should be collected in a dedicated, properly labeled "Non-Halogenated Organic Waste" container.[6][7][8][9]
-
Never dispose of organic solvents down the drain.[8]
-
Ensure the waste container is made of a compatible material and has a secure, tight-fitting lid.[6]
-
The waste container should be kept closed except when adding waste.[6][7]
-
-
Empty Containers:
-
The original container of the compound, once empty, should be triple-rinsed with a suitable solvent (e.g., ethanol or ethyl acetate). The rinsate must be collected and disposed of as non-halogenated organic waste.
-
After rinsing, the label on the container should be defaced or removed before disposal in the appropriate solid waste stream (e.g., glass recycling).
-
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the experimental context.
Caption: A flowchart for selecting appropriate PPE.
By adhering to these guidelines, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their valuable research. This proactive approach to safety is the cornerstone of scientific excellence.
References
- 1. Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranoside | C9H16O5 | CID 96666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. echemi.com [echemi.com]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
